4,6-Dichloro-5-methoxypyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 252184. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,6-dichloro-5-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-10-3-4(6)8-2-9-5(3)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQIGKLDBGKSNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CN=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198228 | |
| Record name | 4,6-Dichloro-5-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5018-38-2 | |
| Record name | 4,6-Dichloro-5-methoxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5018-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-5-methoxypyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005018382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5018-38-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Dichloro-5-methoxypyrimidine | |
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| Record name | 4,6-dichloro-5-methoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.363 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,6-DICHLORO-5-METHOXYPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT6L8EYV2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4,6-Dichloro-5-methoxypyrimidine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical properties of 4,6-Dichloro-5-methoxypyrimidine, a key intermediate in pharmaceutical and agrochemical synthesis. This document details its physicochemical characteristics, provides generalized experimental protocols for their determination, and illustrates its pivotal role in synthetic chemistry.
Core Physical and Chemical Properties
This compound is an off-white solid that serves as a crucial building block in the synthesis of a variety of organic molecules.[1] Its reactivity is largely defined by the two chlorine atoms, which are susceptible to nucleophilic substitution, making it a versatile precursor for the introduction of the pyrimidine (B1678525) scaffold into larger, more complex structures.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄Cl₂N₂O | [2] |
| Molecular Weight | 179.00 g/mol | [2] |
| CAS Number | 5018-38-2 | [2] |
| Appearance | Off-white to white solid/powder/crystal | [3] |
| Melting Point | 50-58 °C | [1][2] |
| Boiling Point | 257.8 °C at 760 mmHg | [1] |
| Density | 1.446 g/cm³ (Predicted) | [1][3] |
| Solubility | Slightly soluble in Chloroform and Dichloromethane | [1][4] |
| InChI Key | IJQIGKLDBGKSNT-UHFFFAOYSA-N | [2] |
| SMILES | COc1c(Cl)ncnc1Cl | [2] |
Experimental Protocols for Physical Property Determination
While specific experimental documentation for the determination of each physical property of this compound is not widely published, the following are detailed, generalized methodologies that are standard in organic chemistry for such characterizations.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. For this compound, this can be determined using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow range is indicative of high purity. For accurate results, the heating rate should be slow (1-2 °C per minute) near the expected melting point.
Boiling Point Determination
Due to its relatively high boiling point, the boiling point of this compound is typically determined under reduced pressure to prevent decomposition. The observed boiling point can then be extrapolated to atmospheric pressure using a nomograph.
Methodology:
-
Apparatus Setup: A small quantity of this compound is placed in a distillation flask. A thermometer is positioned such that the top of the bulb is level with the side arm of the flask.
-
Distillation: The flask is heated, and the pressure is reduced using a vacuum pump. The temperature at which the liquid boils and its vapor condenses on the thermometer is recorded, along with the corresponding pressure.
-
Correction: The boiling point at atmospheric pressure is estimated using a pressure-temperature nomograph.
Density Determination
The density of solid this compound can be determined using the displacement method with a liquid in which it is insoluble.
Methodology:
-
Mass Measurement: A known mass of this compound is accurately weighed.
-
Volume Measurement: A graduated cylinder is filled with a known volume of a liquid in which the compound is insoluble (e.g., water, if insolubility is confirmed). The solid is then carefully added to the graduated cylinder, and the new volume is recorded. The difference in volume represents the volume of the solid.
-
Calculation: The density is calculated by dividing the mass of the solid by its volume.
Solubility Determination
A qualitative and semi-quantitative determination of solubility can be performed by observing the dissolution of the solute in a given solvent.
Methodology:
-
Solvent Screening: A small, measured amount of this compound is added to a test tube containing a known volume of a solvent (e.g., chloroform, dichloromethane).
-
Observation: The mixture is agitated, and the degree of dissolution is observed at a specific temperature (e.g., room temperature). Observations are recorded as soluble, slightly soluble, or insoluble.
-
Quantitative Analysis (for more precise measurements): A saturated solution is prepared by adding an excess of the solid to the solvent and allowing it to equilibrate. A known volume of the supernatant is then carefully removed, the solvent is evaporated, and the mass of the dissolved solid is determined.
Role in Synthetic Chemistry
This compound is a versatile intermediate primarily used in nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the 4 and 6 positions are excellent leaving groups, allowing for the introduction of various nucleophiles to build more complex molecules. A common application is in the synthesis of substituted aminopyrimidines, which are prevalent scaffolds in many biologically active compounds.
Below is a generalized workflow illustrating the use of this compound in the synthesis of a disubstituted pyrimidine derivative.
Caption: Synthetic workflow for a disubstituted pyrimidine.
This diagram illustrates a sequential nucleophilic aromatic substitution. The first nucleophile displaces one of the chlorine atoms, leading to a mono-substituted intermediate. A second, different nucleophile can then be used to displace the remaining chlorine atom, yielding a disubstituted product. The reaction conditions, such as solvent, base, and temperature, can be tuned to control the selectivity of the reaction. This step-wise approach allows for the synthesis of a wide array of pyrimidine derivatives with diverse functionalities, which is crucial in the fields of drug discovery and materials science.
References
An In-depth Technical Guide to 4,6-Dichloro-5-methoxypyrimidine: Chemical Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dichloro-5-methoxypyrimidine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its unique structural features, particularly the presence of two reactive chlorine atoms and an electron-donating methoxy (B1213986) group on the pyrimidine (B1678525) core, make it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of this compound. Furthermore, it delves into its applications in drug development, with a focus on its role as a precursor for kinase inhibitors and other therapeutic agents. Detailed experimental protocols for its synthesis and key derivatization reactions are provided, along with a discussion of the signaling pathways targeted by its derivatives.
Chemical Structure and Properties
This compound is a substituted pyrimidine with the molecular formula C₅H₄Cl₂N₂O.[1][2] The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[1] In this compound, the chlorine atoms are located at positions 4 and 6, and a methoxy group is attached to position 5.
The presence of the electronegative chlorine atoms makes the C4 and C6 positions susceptible to nucleophilic attack, which is the primary mode of its reactivity. The methoxy group at the C5 position influences the electronic properties of the pyrimidine ring.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₄Cl₂N₂O | [1][2] |
| Molecular Weight | 179.00 g/mol | [1] |
| CAS Number | 5018-38-2 | [1] |
| Appearance | White to off-white crystalline powder or solid | [3] |
| Melting Point | 54-58 °C | [4] |
| Boiling Point | 257.8 °C at 760 mmHg | [4] |
| Density | 1.446 g/cm³ | [4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and chloroform. | [3] |
| Flash Point | 109.7 °C | [4] |
| InChI Key | IJQIGKLDBGKSNT-UHFFFAOYSA-N | [1] |
| SMILES | COc1c(Cl)ncnc1Cl | [1] |
Synthesis and Reactivity
Synthetic Routes
There are two primary strategies for the synthesis of this compound:
-
Chlorination of a Pre-formed Pyrimidine Ring: This is the most common method and typically involves the direct chlorination of 4,6-dihydroxy-5-methoxypyrimidine (B1354921).[1] Potent chlorinating agents such as phosphorus oxychloride (POCl₃) are used to replace the hydroxyl groups with chlorine atoms.[1]
-
Ring Construction: This approach involves building the heterocyclic ring from acyclic precursors, often starting from derivatives of malonic diester.[1]
A general workflow for the synthesis of this compound is depicted in the following diagram:
Chemical Reactivity
The chemical utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms at the C4 and C6 positions are good leaving groups and can be sequentially or simultaneously replaced by a variety of nucleophiles.[1] This allows for the introduction of diverse functional groups, making it a versatile scaffold for combinatorial chemistry and drug discovery.
Common nucleophiles that react with this compound include:
-
Amines: Reaction with primary and secondary amines leads to the formation of aminopyrimidines.[1]
-
Alkoxides and Phenoxides: These nucleophiles yield ether derivatives.[1]
-
Thiols: Thiolates can be used to introduce sulfur-containing moieties.
The regioselectivity of the substitution can often be controlled by modulating the reaction conditions, such as temperature and the nature of the nucleophile.
Applications in Drug Development
The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[5] this compound serves as a key starting material for the synthesis of various therapeutic agents, including antimalarials, and has the potential for the development of anticancer and antiviral drugs.
Intermediate in the Synthesis of Sulfadoxine (B1681781)
This compound is a known intermediate in the synthesis of the antimalarial drug sulfadoxine.[2] The synthesis involves a sequential nucleophilic substitution of the two chlorine atoms.
The synthetic pathway from this compound to sulfadoxine is illustrated below:
Scaffold for Kinase Inhibitors
The pyrimidine core is a common feature in many kinase inhibitors, as it can mimic the adenine (B156593) ring of ATP and bind to the hinge region of the kinase active site. Derivatives of this compound are being explored for the development of potent and selective kinase inhibitors targeting various signaling pathways implicated in cancer.
Several pyrimidine-based compounds have shown inhibitory activity against EGFR and VEGFR, which are key regulators of cell proliferation and angiogenesis in cancer.[6][7][8] The general strategy involves the substitution of the chlorine atoms of this compound with various amine-containing moieties to generate a library of compounds for screening.
The following diagram illustrates the general mechanism of action of a pyrimidine-based kinase inhibitor targeting the EGFR signaling pathway:
Potential Antiviral and Anticancer Applications
Derivatives of pyrimidine are known to possess a broad spectrum of biological activities, including antiviral and anticancer properties.[9] While specific antiviral or anticancer drugs directly synthesized from this compound are not yet prevalent in the market, the scaffold holds significant promise. For instance, some 5-trifluoromethylpyrimidine derivatives have shown potent EGFR inhibitory activity and induced apoptosis in cancer cell lines.[10][11]
The following table summarizes the anticancer activity of some pyrimidine derivatives, showcasing the potential of this chemical class.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Imidazo[1,2‐c]pyrimidine‐1,2,4‐oxadiazole linked isoxazoles | A549 (Lung Carcinoma) | 5.988 | [12] |
| Thiazolo[4,5-d]pyrimidine derivative | Melanoma, Leukemia, Breast, Colon | 15.43 - 39.77 (Growth %) | [13] |
| 5-Trifluoromethylpyrimidine derivative | A549 (Lung Carcinoma) | 0.35 | [10][11] |
| 5-Trifluoromethylpyrimidine derivative | MCF-7 (Breast Cancer) | 3.24 | [10][11] |
| 5-Trifluoromethylpyrimidine derivative | PC-3 (Prostate Cancer) | 5.12 | [10][11] |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the chlorination of 4,6-dihydroxy-5-methoxypyrimidine using phosphorus oxychloride.
Materials:
-
4,6-Dihydroxy-5-methoxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend 4,6-dihydroxy-5-methoxypyrimidine in toluene in a round-bottom flask equipped with a reflux condenser.
-
Slowly add phosphorus oxychloride to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Extract the aqueous layer with toluene.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
General Procedure for Nucleophilic Substitution with an Amine
This protocol outlines a general method for the reaction of this compound with an amine nucleophile.
Materials:
-
This compound
-
Amine of choice
-
A suitable solvent (e.g., ethanol, isopropanol, or DMF)
-
A non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine)
Procedure:
-
Dissolve this compound in the chosen solvent in a reaction vessel.
-
Add the amine (typically 1-1.2 equivalents for monosubstitution) and the base to the solution.
-
Heat the reaction mixture to a suitable temperature (ranging from room temperature to reflux, depending on the reactivity of the amine) and stir for the required time, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to isolate the desired aminopyrimidine derivative.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. Its straightforward synthesis and predictable reactivity make it an attractive starting material for drug discovery programs. The ability to selectively introduce various functional groups at the 4 and 6 positions allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective therapeutic agents, particularly in the area of kinase inhibition for cancer therapy. Further exploration of the chemical space around this scaffold is likely to yield novel drug candidates for a variety of diseases.
References
- 1. This compound | 5018-38-2 | Benchchem [benchchem.com]
- 2. This compound | 5018-38-2 | ND11522 [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the Antiviral Potential of Modified Heterocyclic Base and 5’-Norcarbocyclic Nucleoside Analogs Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
4,6-Dichloro-5-methoxypyrimidine CAS number 5018-38-2 data
An In-depth Technical Guide to 4,6-Dichloro-5-methoxypyrimidine (CAS: 5018-38-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its pyrimidine (B1678525) core is a fundamental scaffold in numerous pharmaceuticals and agrochemicals.[2][3] The reactivity of this compound is primarily defined by the two chlorine atoms at the 4 and 6 positions, which are susceptible to nucleophilic aromatic substitution, making it an invaluable building block for creating diverse molecular libraries.[3][4] This document provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, safety information, and reactivity, intended for professionals in research and development.
Compound Identification and Properties
The fundamental identifiers and physicochemical properties of this compound are summarized below.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 5018-38-2[1][5] |
| Molecular Formula | C₅H₄Cl₂N₂O[1][6] |
| Molecular Weight | 179.00 g/mol [7][8] |
| EC Number | 225-699-1[1][5] |
| InChI Key | IJQIGKLDBGKSNT-UHFFFAOYSA-N[7] |
| Canonical SMILES | COc1c(Cl)ncnc1Cl[7] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid, powder, or crystal.[1][9] | |
| Melting Point | 50-58 °C (range from various sources).[1] | |
| Boiling Point | 257.8 °C at 760 mmHg.[1] | |
| Density | ~1.446 g/cm³.[1][6] | |
| Solubility | Slightly soluble in Chloroform and Dichloromethane.[1][9] | |
| Flash Point | 109.7 °C.[1] | |
| pKa (Predicted) | -4.13 ± 0.26.[1][9] | |
| Storage | Store at 2-8°C under an inert gas (Nitrogen or Argon).[1][9] |
Spectral Data
Detailed spectral analysis is crucial for compound verification. The known proton NMR data is presented below.
Table 3: ¹H NMR Spectral Data
| Solvent | Chemical Shift (δ) | Multiplicity | Integration | Assignment | Source |
| CDCl₃ | 8.55 ppm | Singlet | 1H | Pyrimidine C2-H | [9][10] |
| CDCl₃ | 4.00 ppm | Singlet | 3H | Methoxy (-OCH₃) | [9][10] |
Note: Further spectral data such as ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are available from various suppliers and databases.[7][11]
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the chlorination of a hydroxypyrimidine precursor.[3] The most common methods utilize chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃).[3][12]
Caption: General workflow for the synthesis of this compound.
Protocol 1: Synthesis using Phosphorus Oxychloride in Toluene (B28343)
This method is adapted from a procedure described in patent literature and is known for its high yield.[9][13]
Materials:
-
5-methoxypyrimidine-4,6-diol (96.0 g, 676 mmol)
-
Triethylamine (B128534) (95.0 mL, 680 mmol)
-
Phosphorus oxychloride (trichlorophosphate) (140 mL, 1.5 mol)
-
Anhydrous Toluene (1.4 L)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Saturated saline solution
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend 5-methoxypyrimidine-4,6-diol and triethylamine in 1.2 L of anhydrous toluene in a suitable reaction vessel.
-
Heat the suspension to 100-105°C.
-
Slowly add a solution of phosphorus oxychloride (140 mL) in anhydrous toluene (200 mL) dropwise over 30 minutes.
-
Once the addition is complete, reflux the reaction mixture for 1 hour.
-
Cool the mixture to room temperature and decant the toluene layer.
-
Carefully add ice water to the residue to quench the reaction.
-
Extract the aqueous mixture with toluene (2 x 200 mL).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 300 mL) and saturated saline (400 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting product is this compound, obtained as a white solid (Yield: ~86%).[9][10]
Protocol 2: Synthesis using Phosphorus Trichloride
This protocol offers an alternative to the more common phosphorus oxychloride, which can reduce production costs and potential hazards.[12]
Materials:
-
4,6-dihydroxy-5-methoxypyrimidine sodium salt
-
Phosphorus trichloride (PCl₃)
-
An appropriate organic solvent (e.g., Toluene)
-
Deionized water
-
Alkali liquor (e.g., NaOH solution)
Procedure:
-
Add phosphorus trichloride to the reaction vessel and heat to 70-80°C.
-
Over a period of 0.5 to 1.5 hours, add the 4,6-dihydroxy-5-methoxypyrimidine sodium salt, maintaining the reaction temperature between 80-95°C.
-
Heat the mixture to reflux at 110-120°C for 2 to 6 hours.
-
Cool the reaction mixture to below 90°C and add an organic solvent to dissolve the material.
-
Add deionized water to hydrolyze the mixture, then allow the layers to separate.
-
Isolate the organic layer and add alkali liquor to adjust the pH to 6.5-7.0.
-
Allow the layers to separate again and collect the organic layer.
-
Distill the organic solvent to yield the final product.[12]
Chemical Reactivity and Applications
The chemical utility of this compound stems from its ability to undergo nucleophilic aromatic substitution (SₙAr) reactions.[3] The two chlorine atoms are effective leaving groups, allowing for sequential or simultaneous substitution by a variety of nucleophiles.
Caption: Reactivity pathways and major applications of this compound.
-
Reaction with Amines : Treatment with various primary or secondary amines leads to the formation of mono- or di-substituted aminopyrimidines, which are precursors to many pharmacologically active compounds.[3]
-
Reaction with Alkoxides : Alkoxides and phenoxides can displace the chlorine atoms to form ether derivatives.[3]
-
Applications : It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals like herbicides, and dyestuffs.[2][9] It has been specifically noted as an intermediate in the production of the antibacterial drug sulfadoxine.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
Table 4: GHS Hazard Information
| Category | Code | Description |
| Signal Word | Danger[5] | |
| Hazard Statements | H302 | Harmful if swallowed.[5] |
| H315 | Causes skin irritation.[5] | |
| H318 / H319 | Causes serious eye damage / irritation.[5] | |
| Precautionary Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably a chemical fume hood.[14]
-
Avoid formation of dust and aerosols.[5]
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[5][14]
-
Wash hands thoroughly after handling.[5]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][15]
References
- 1. lookchem.com [lookchem.com]
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- 8. researchgate.net [researchgate.net]
- 9. 5018-38-2 | CAS DataBase [m.chemicalbook.com]
- 10. This compound | 5018-38-2 [chemicalbook.com]
- 11. This compound(5018-38-2) 1H NMR [m.chemicalbook.com]
- 12. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 13. This compound CAS#: 5018-38-2 [m.chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4,6-Dichloro-5-methoxypyrimidine
This technical guide provides a comprehensive overview of this compound, a pivotal intermediate compound in the synthesis of a wide array of biologically active molecules. Due to the versatile reactivity of its pyrimidine (B1678525) core, this compound serves as a critical building block in the development of novel pharmaceuticals and agrochemicals.[1] Pyrimidine derivatives are fundamental components in all living cells, forming the basis of nucleobases such as cytosine, thymine, and uracil, which are the building blocks of nucleic acids (DNA and RNA).[2] This inherent biological relevance makes the pyrimidine scaffold a cornerstone in medicinal chemistry.[3][4]
This document details the physicochemical properties, synthesis protocols, chemical reactivity, and applications of this compound, presenting quantitative data in structured tables and illustrating key processes with diagrams to facilitate understanding for research and development professionals.
Core Physicochemical Properties
This compound is an off-white solid at room temperature.[5] Its core chemical identifiers and physical properties are summarized below for quick reference.
| Property | Value | References |
| Molecular Formula | C₅H₄Cl₂N₂O | [6][7][8][9][10][11][12] |
| Molecular Weight | 179.00 g/mol | [7][9][11] |
| CAS Number | 5018-38-2 | [1][6][7][8] |
| EC Number | 225-699-1 | [7] |
| Melting Point | 54-58 °C | [5][7] |
| IUPAC Name | This compound | [10] |
| InChI Key | IJQIGKLDBGKSNT-UHFFFAOYSA-N | [5][7] |
| SMILES | COc1c(Cl)ncnc1Cl | [6][7] |
Synthesis of this compound
The primary synthetic routes to this compound involve the chlorination of a pyrimidine precursor, most commonly 4,6-dihydroxy-5-methoxypyrimidine (B1354921) or its corresponding salt.[2] This transformation is typically achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃).[2][13]
The general workflow for the synthesis is depicted below.
Experimental Protocol: Chlorination using Phosphorus Oxychloride
A common laboratory-scale synthesis protocol is detailed below. This method involves the direct chlorination of the dihydroxy precursor.
-
Reaction Setup : Suspend 5-methoxypyrimidine-4,6-diol (1 equivalent) and triethylamine (B128534) (1 equivalent) in anhydrous toluene (B28343).[14]
-
Addition of Chlorinating Agent : Heat the suspension to 100-105°C. Slowly add a solution of phosphorus oxychloride (POCl₃, ~2.2 equivalents) in anhydrous toluene dropwise over 30 minutes.[14]
-
Reaction : Reflux the reaction mixture for 1-1.5 hours.[14][15] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Work-up : After completion, cool the mixture to room temperature. Decant the toluene layer and add ice water to the residue. Extract the aqueous layer with toluene.[14]
-
Purification : Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous magnesium sulfate (B86663) and concentrate under reduced pressure to yield the crude product.[14]
-
Recrystallization : For further purification, dissolve the crude solid in methanol (B129727) (approximately three times the amount of the crude product), heat to achieve full dissolution, then cool to induce crystallization, yielding the purified this compound as a white solid.[2][15]
The following table summarizes various reported reaction conditions for this transformation.
| Precursor | Chlorinating Agent | Solvent | Temperature | Time | Reference |
| 5-methoxypyrimidine-4,6-diol | POCl₃ / Triethylamine | Toluene | 100-105°C (Reflux) | 1 hour | [14] |
| 5-methoxy-4,6-dihydroxypyrimidine disodium | POCl₃ | None (excess reagent) | 65°C | 1.5 hours | [15] |
| 4,6-dihydroxy-5-methoxypyrimidine sodium | PCl₃ | None (excess reagent) | 110-120°C (Reflux) | 2-6 hours | [13] |
Chemical Reactivity and Applications
The synthetic utility of this compound stems from its high reactivity in nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms are excellent leaving groups, allowing for the sequential or simultaneous introduction of various nucleophiles. This reactivity is the foundation for its use as an intermediate in synthesizing a diverse library of pyrimidine derivatives.[2]
Key Applications:
-
Pharmaceutical Development : It is a crucial intermediate in the synthesis of pharmaceuticals, including the antibacterial drug sulfadoxine.[6] The broader class of pyrimidine derivatives exhibits a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3][4]
-
Agricultural Chemistry : This compound serves as a building block for various herbicides, aiding in crop protection and yield improvement.[1]
-
Biochemical Research : It can be used as a reagent in biochemical assays to study enzyme activity and metabolic pathways.[1]
-
Material Science : Researchers explore its use in developing new materials like polymers and coatings.[1]
Biological Significance & Signaling Pathways
While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are integral to drug discovery efforts targeting a multitude of biological pathways. Pyrimidine-based compounds often function as antimetabolites or kinase inhibitors.[3] For instance, many anticancer drugs with a pyrimidine core interfere with the metabolic processes of cancer cells or inhibit key signaling proteins like Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).[2][4]
The diagram below provides a conceptual illustration of how a pyrimidine derivative, synthesized from a precursor like this compound, might function as a kinase inhibitor within a generic cellular signaling pathway.
This generalized pathway illustrates how pyrimidine derivatives can be designed to interact with specific biological targets, a core principle in modern drug development. The ability to easily modify the this compound scaffold allows for the fine-tuning of molecular properties to achieve desired potency and selectivity against targets such as kinases, which are crucial in cancer and inflammatory disease signaling.[4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 5018-38-2 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. This compound CAS#: 5018-38-2 [m.chemicalbook.com]
- 6. biosynth.com [biosynth.com]
- 7. This compound 97 5018-38-2 [sigmaaldrich.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. scbt.com [scbt.com]
- 10. This compound | C5H4Cl2N2O | CID 78720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4,6-Dichloro-5-methoxypyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 14. This compound | 5018-38-2 [chemicalbook.com]
- 15. CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine - Google Patents [patents.google.com]
Technical Guide: Physicochemical Properties of 4,6-Dichloro-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the melting and boiling points of 4,6-dichloro-5-methoxypyrimidine, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document outlines its core physical properties, details the experimental protocols for their determination, and presents a logical workflow for its synthesis and purification.
Core Physicochemical Data
The melting and boiling points of this compound are critical parameters for its purification, handling, and application in further chemical synthesis. The following table summarizes the reported values for these properties.
| Property | Value | Source |
| Melting Point | 50 - 56 °C | [1] |
| 54 - 58 °C | ||
| 55.0 - 59.0 °C | [2] | |
| 66 - 68 °C | ||
| Boiling Point | 257.8 °C (at 760 mmHg) | |
| 257.8 ± 35.0 °C (Predicted) | [3] |
Note: Variations in reported melting point ranges can be attributed to differences in sample purity and the specific methodology used for determination.
Experimental Protocols
Accurate determination of melting and boiling points is fundamental to characterizing a chemical compound. The following sections detail the standard methodologies for these measurements.
Melting Point Determination: Capillary Method
The capillary method is a widely accepted and standard technique for determining the melting point of a solid crystalline substance.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
-
Sample of this compound
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, grind the crystalline solid using a mortar and pestle.
-
Capillary Tube Loading: Gently tap the open end of a capillary tube into the powdered sample until a small amount of the compound enters the tube. Invert the tube and tap the sealed end on a hard surface to pack the sample tightly into the bottom. The packed sample height should be approximately 2-4 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): For an unknown compound, a rapid heating rate (e.g., 10-20 °C/min) can be used to determine an approximate melting range.
-
Accurate Measurement: For a precise measurement, set the heating rate to a slow and steady 1-2 °C per minute as the temperature approaches the expected melting point.
-
Observation: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
Boiling Point Determination: Thiele Tube Method
The Thiele tube method is a convenient and accurate technique for determining the boiling point of a small quantity of liquid. Since this compound is a solid at room temperature, it would need to be melted first for a boiling point determination at atmospheric pressure, though this is less common than distillation for purification. The reported boiling point is typically determined by distillation under controlled pressure.
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube (e.g., a fusion tube)
-
Capillary tube (sealed at one end)
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or other heat source
Procedure:
-
Sample Preparation: Place a small amount of molten this compound into the small test tube.
-
Capillary Inversion: Place the capillary tube into the small test tube with the open end down.
-
Assembly: Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Thiele Tube Setup: Suspend the thermometer and test tube assembly in the Thiele tube containing heating oil, making sure the oil level is above the sample but below the opening of the test tube.
-
Heating: Gently heat the side arm of the Thiele tube with a small flame. The convection currents in the oil will ensure uniform heating.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue gentle heating until a steady and rapid stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point of the substance. Record this temperature.
Synthesis and Purification Workflow
This compound is a crucial intermediate in organic synthesis. Its preparation typically involves the chlorination of a dihydroxy pyrimidine (B1678525) precursor. The following diagram illustrates a general workflow for its synthesis and subsequent purification.
Caption: General workflow for the synthesis and purification of this compound.
References
An In-depth Technical Guide on the Solubility of 4,6-Dichloro-5-methoxypyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4,6-dichloro-5-methoxypyrimidine in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on presenting the existing qualitative information, a detailed experimental protocol for determining quantitative solubility, and a relevant reaction workflow.
Qualitative Solubility Data
The available qualitative data indicates that this compound is "slightly soluble" in chloroform (B151607) and dichloromethane[1][2][3][4][5]. Furthermore, its recrystallization from methanol (B129727) and acetonitrile (B52724) suggests that it has appreciable solubility in these solvents at elevated temperatures, with lower solubility at ambient or reduced temperatures[6][7].
Table 1: Qualitative Solubility of this compound in Selected Organic Solvents
| Organic Solvent | Qualitative Solubility | Implied Conditions |
| Chloroform | Slightly Soluble[1][2][3][4][5] | Not specified |
| Dichloromethane | Slightly Soluble[1][2][3][4][5] | Not specified |
| Acetonitrile | Soluble enough for recrystallization[6][7] | Higher solubility at elevated temperatures |
| Methanol | Soluble enough for recrystallization | Higher solubility at elevated temperatures |
Experimental Protocol for Quantitative Solubility Determination
For researchers requiring precise solubility data, the following gravimetric method provides a robust and reliable approach to determine the solubility of a solid organic compound like this compound in a specific organic solvent at a given temperature.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent (e.g., acetone, acetonitrile, dichloromethane, ethanol, ethyl acetate, methanol, toluene)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Sealed vials (e.g., screw-cap vials with PTFE septa)
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume (e.g., 5 or 10 mL) of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
-
Equilibration:
-
Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from several hours to 24-48 hours, depending on the dissolution kinetics of the compound in the specific solvent. It is advisable to perform preliminary experiments to determine the optimal equilibration time.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume (e.g., 1 or 2 mL) of the supernatant using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation:
-
Carefully evaporate the solvent from the filtered solution. This can be achieved by gentle heating in a fume hood, under a stream of inert gas (e.g., nitrogen), or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
-
Gravimetric Analysis:
-
Once the solvent is completely removed, place the evaporation dish or vial in a drying oven or vacuum desiccator to remove any residual solvent.
-
Allow the dish or vial to cool to room temperature in a desiccator before weighing it on an analytical balance.
-
The mass of the dried solute is determined by subtracting the initial mass of the empty dish or vial.
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of filtered solution (mL)) * 100
-
Workflow for Experimental Solubility Determination
Synthesis Workflow of this compound
This compound is a key intermediate in organic synthesis. A common method for its preparation involves the chlorination of 4,6-dihydroxy-5-methoxypyrimidine. This transformation is a fundamental reaction in heterocyclic chemistry.
The following diagram illustrates a typical synthetic pathway for this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound CAS#: 5018-38-2 [m.chemicalbook.com]
- 3. 错误页 [amp.chemicalbook.com]
- 4. 错误页 [amp.chemicalbook.com]
- 5. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 6. 4,6-Dichloro-5-methoxypyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic Profile of 4,6-Dichloro-5-methoxypyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4,6-dichloro-5-methoxypyrimidine. The information presented herein is essential for the identification, characterization, and quality control of this important synthetic intermediate in pharmaceutical and agrochemical research. The guide includes detailed analyses of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, supplemented with experimental protocols and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following sections detail the proton (¹H) and carbon-13 (¹³C) NMR data.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by two distinct singlets, corresponding to the methoxy (B1213986) group protons and the proton on the pyrimidine (B1678525) ring.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.55 | Singlet | 1H | H-2 (pyrimidine ring) |
| 4.00 | Singlet | 3H | -OCH₃ |
Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃).
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~160 | C-4, C-6 |
| ~155 | C-2 |
| ~130 | C-5 |
| ~60 | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound. The presence of two chlorine atoms results in a characteristic isotopic cluster for the molecular ion peak.
| Ion | Calculated Exact Mass (Da) | Predicted Relative Abundance |
| [C₅H₄³⁵Cl₂N₂O]⁺ | 177.9700 | 100% |
| [C₅H₄³⁵Cl³⁷ClN₂O]⁺ | 179.9671 | ~65% |
| [C₅H₄³⁷Cl₂N₂O]⁺ | 181.9641 | ~10% |
Table 3: Isotopic Distribution for the Molecular Ion of this compound. [1]
Common fragmentation pathways for this molecule are expected to involve the loss of a methyl radical (•CH₃) from the methoxy group, elimination of a chlorine atom (•Cl), or cleavage of the pyrimidine ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups.
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| 1600-1550 | Medium-Strong | Pyrimidine Ring C=N and C=C Stretching |
| 1480-1440 | Medium | C-H Bending (-OCH₃) |
| 1300-1200 | Strong | C-O-C Asymmetric Stretch |
| 1100-1000 | Strong | C-O-C Symmetric Stretch |
| 850-750 | Strong | C-Cl Stretch |
Table 4: Predicted Characteristic IR Absorption Bands for this compound.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for pyrimidine derivatives like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width.
-
Typical parameters: pulse angle of 30-45°, relaxation delay of 1-5 seconds, and acquisition of 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Use a broadband probe to acquire the ¹³C spectrum.
-
Employ proton decoupling to simplify the spectrum and enhance signal-to-noise.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as methanol (B129727) or acetonitrile.
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion to generate the mass spectrum.
-
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Ensure the ATR crystal is clean. Place a small amount of the solid sample directly onto the crystal.
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum, typically co-adding 16-32 scans to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Workflow and Data Integration
The comprehensive characterization of this compound involves a logical workflow that integrates data from multiple spectroscopic techniques.
References
The Diverse Biological Landscape of Substituted Pyrimidines: A Technical Guide for Drug Discovery Professionals
Introduction: The pyrimidine (B1678525) nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active molecules, including the nucleobases of DNA and RNA. The inherent versatility of the pyrimidine ring allows for extensive substitution, leading to a vast chemical space of derivatives with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological potential of substituted pyrimidines, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative biological data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.
Anticancer Activity of Substituted Pyrimidines
Substituted pyrimidines have emerged as a prominent class of anticancer agents, targeting various hallmarks of cancer, including cell proliferation, survival, and angiogenesis. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and progression.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of various substituted pyrimidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Menthone-pyrimidine-urea hybrids | Compound 4g | MGC-803 (Gastric) | 3.21 ± 0.67 | [1] |
| Compound 4i | Hela (Cervical) | 6.04 ± 0.62 | [1] | |
| Thienopyrimidine Derivatives | Compound 9a | MCF-7 (Breast) | 9.80 ± 0.93 | [2] |
| A549 (Lung) | 11.30 ± 1.19 | [2] | ||
| HepG-2 (Liver) | 12.32 ± 0.96 | [2] | ||
| PC-3 (Prostate) | 14.69 ± 1.32 | [2] | ||
| Pyrazolo[3,4-d]pyrimidine Derivatives | Compound 7 | HT1080 (Fibrosarcoma) | 17.50 | [3] |
| Hela (Cervical) | 43.75 | [3] | ||
| Caco-2 (Colorectal) | 73.08 | [3] | ||
| A549 (Lung) | 68.75 | [3] | ||
| Compound 5 | Hela (Cervical) | 74.8 | [3] | |
| Caco-2 (Colorectal) | 76.92 | [3] | ||
| HT1080 (Fibrosarcoma) | 96.25 | [3] | ||
| A549 (Lung) | 148 | [3] | ||
| 2,4,5-trisubstituted pyrimidine | Not specified | HeLa (Cervical) | 0.9 | [4] |
| N-alkylated C-6-isobutyl pyrimidine | N-methoxymethylated 5-methylpyrimidin-2,4-dione with di(benzyloxy) isobutyl at C-6 | HeLa (Cervical) | 0.3 | [4] |
| Thiazolo[4,5-d]pyrimidine Derivatives | Compound 3b | C32 (Melanoma) | 24.4 | [5] |
Key Signaling Pathways in Pyrimidine-Mediated Anticancer Activity
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][6] Its dysregulation is a frequent event in many human cancers, making it a prime target for anticancer drug development.[1] Several substituted pyrimidine derivatives, particularly those incorporating a morpholine (B109124) moiety, have been identified as potent inhibitors of this pathway.[7][8]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by substituted pyrimidines.
The Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway is essential for osteoblast differentiation and bone formation. Certain novel pyrimidine derivatives have been shown to promote osteogenesis by activating this pathway, suggesting their potential as bone anabolic agents.[9]
Caption: Activation of the BMP2/SMAD1 pathway by a substituted pyrimidine, promoting osteogenesis.
Antimicrobial Activity of Substituted Pyrimidines
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted pyrimidines have demonstrated significant potential as antibacterial and antifungal agents, often exhibiting low minimum inhibitory concentrations (MICs).
Quantitative Antimicrobial Activity Data
The following table presents the MIC values of various pyrimidine derivatives against pathogenic bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Specific Derivative | Microorganism | MIC (µM/ml) | Reference |
| Pyrimidin-2-ol/thiol/amine analogues | Compound 12 | Staphylococcus aureus | 0.87 | [10] |
| Compound 5 | Bacillus subtilis | 0.96 | [10] | |
| Compound 2 | Escherichia coli | 0.91 | [10] | |
| Compound 10 | Pseudomonas aeruginosa | 0.77 | [10] | |
| Compound 10 | Salmonella enterica | 1.55 | [10] | |
| Compound 12 | Candida albicans | 1.73 | [10] | |
| Compound 11 | Aspergillus niger | 1.68 | [10] | |
| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Compound 9n & 9o | Bacterial strains | 16 - 102 | [11] |
| Fungal species | 15.50 - 26.30 | [11] |
Antiviral Activity of Substituted Pyrimidines
Pyrimidine analogues have long been a cornerstone of antiviral therapy. Novel substituted pyrimidines continue to be explored for their efficacy against a range of viruses, including influenza viruses and coxsackieviruses.
Quantitative Antiviral Activity Data
The following table summarizes the antiviral activity of selected pyrimidine analogues, presenting the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), which represent the concentration of a drug that is required for 50% of its maximal effect or inhibition, respectively.
| Compound Class | Specific Derivative | Virus | EC50/IC50 (µM) | Reference |
| Pyrimidine C-Nucleoside analogues | Compound 47 | Influenza A (H1N1) | 1.9 | [12] |
| 1,2,3-Triazolyl nucleoside analogues | Compound with butylene linker to N-1 of 6-methyluracil | Coxsackie B3 virus | 12.4 | [13] |
| Compound with butylene linker to N-3 of alloxazine | Coxsackie B3 virus | 11.3 | [13] | |
| Acylated nucleoside analogue 11c | Influenza A H1N1 virus | 29.2 | [13] |
Anti-inflammatory Activity of Substituted Pyrimidines
Chronic inflammation is implicated in a multitude of diseases. Substituted pyrimidines have been investigated as anti-inflammatory agents, with some derivatives showing potent in vivo activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
Quantitative In Vivo Anti-inflammatory Activity Data
The following table presents the in vivo anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine derivatives, as assessed by the carrageenan-induced paw edema model. The 50% effective dose (ED50) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.
| Compound Class | Specific Derivative | ED50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine derivatives | Compound 7 | 11.60 | [14] |
| Compound 8 | 8.23 | [14] | |
| Compound 9 | 9.47 | [14] | |
| Reference Drug | Indomethacin | 9.17 | [14] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological data. The following sections provide methodologies for key assays used in the evaluation of substituted pyrimidines.
Synthesis of Substituted Pyrimidines
A general workflow for the synthesis of substituted pyrimidines often involves the condensation of a β-dicarbonyl compound or a chalcone (B49325) with an amidine derivative.
Caption: General experimental workflow for the synthesis of substituted pyrimidines.
-
Chalcone Synthesis: Substituted benzaldehydes and substituted acetophenones are reacted in the presence of a base, such as ethanolic sodium hydroxide, to form the corresponding chalcone.
-
Cyclization: The synthesized chalcone is then treated with urea (B33335) in an alkaline medium.
-
Reaction Conditions: The reaction mixture is typically refluxed for several hours.
-
Work-up: After cooling, the reaction mixture is poured into cold water and neutralized with a dilute acid to precipitate the product.
-
Purification: The crude product is filtered, washed, and purified by recrystallization.
-
Starting Material: The synthesis often commences with methyl 2-aminothiophene-3-carboxylate.
-
Cyclization with Urea: The starting thiophene (B33073) derivative is heated with an excess of urea at a high temperature (e.g., 200°C) to form the thieno[2,3-d]pyrimidine-2,4-diol.
-
Further Modifications: The resulting diol can be subjected to various reactions, such as chlorination with POCl3, followed by nucleophilic substitution to introduce diverse functionalities.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the test organism.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Antiviral Activity: Plaque Reduction Assay
This assay is used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.
-
Virus and Compound Incubation: The virus is pre-incubated with various concentrations of the test compound.
-
Infection: The cell monolayers are infected with the virus-compound mixture.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells.
-
Incubation and Staining: The plates are incubated for several days to allow plaque formation. The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting and Data Analysis: The number of plaques is counted for each compound concentration, and the EC50 or IC50 value is calculated based on the reduction in plaque number compared to the virus-only control.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a standard in vivo model for evaluating acute inflammation.
-
Animal Acclimatization: Rodents (e.g., rats or mice) are acclimatized to the laboratory conditions.
-
Compound Administration: The test compounds are administered to the animals, typically orally or intraperitoneally, at various doses. A positive control group (e.g., treated with indomethacin) and a negative control group (vehicle-treated) are included.
-
Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the subplantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the negative control group, and the ED50 value is determined.
Conclusion
Substituted pyrimidines represent a highly privileged scaffold in medicinal chemistry, with derivatives demonstrating potent and diverse biological activities. The extensive research into their anticancer, antimicrobial, antiviral, and anti-inflammatory properties has yielded numerous promising lead compounds. The continued exploration of the vast chemical space of substituted pyrimidines, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds significant promise for the development of novel and effective therapeutic agents to address a wide range of human diseases. This guide serves as a foundational resource to aid researchers in this endeavor, providing a consolidated overview of the current state of the field and practical methodologies for the evaluation of new pyrimidine-based drug candidates.
References
- 1. Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity Profile of 4,6-Dichloro-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dichloro-5-methoxypyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring two reactive chlorine atoms and an electron-donating methoxy (B1213986) group on the pyrimidine (B1678525) core, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its utility in the synthesis of complex organic molecules. Key reaction classes, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Sonogashira), and detailed experimental protocols are presented. This document aims to serve as a valuable resource for researchers engaged in the design and synthesis of novel pyrimidine-based compounds with potential therapeutic applications.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer, antiviral, and antibacterial agents. This compound serves as a key intermediate in the synthesis of a wide array of substituted pyrimidines. The presence of two chlorine atoms at the C4 and C6 positions, activated by the adjacent nitrogen atoms, makes them susceptible to displacement by various nucleophiles. The methoxy group at the C5 position influences the regioselectivity of these reactions and can be a site for further modification. This guide will delve into the primary reaction pathways of this compound, providing detailed experimental insights for its practical application in a laboratory setting.
Synthesis of this compound
The most common and direct method for the synthesis of this compound involves the chlorination of a 4,6-dihydroxypyrimidine (B14393) precursor.[1] This transformation is typically achieved using potent chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃).[1][2] An alternative synthetic strategy involves building the pyrimidine ring from acyclic precursors, often starting from malonic diester derivatives.[1]
Chlorination of 4,6-Dihydroxy-5-methoxypyrimidine (B1354921)
The conversion of 4,6-dihydroxy-5-methoxypyrimidine to its dichloro derivative is a standard procedure in heterocyclic chemistry.[1] The reaction is often carried out using an excess of phosphorus oxychloride, which can also serve as the solvent.[1]
Table 1: Synthesis of this compound via Chlorination
| Precursor | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4,6-dihydroxy-5-methoxypyrimidine sodium | PCl₃ | - | 110-120 (reflux) | 2-6 | High | [2] |
| 5-methoxypyrimidine-4,6-diol | POCl₃ | Toluene | 100-105 (reflux) | 1 | - | [3] |
Experimental Protocol: Synthesis via Chlorination with PCl₃ [2]
-
To a reaction vessel, add phosphorus trichloride.
-
With uniform speed over 0.5 to 1.5 hours, add 4,6-dihydroxy-5-methoxypyrimidine sodium.
-
Heat the mixture to reflux at 110-120 °C for 2 to 6 hours.
-
After the reaction is complete, cool the mixture to below 90 °C.
-
Add an organic solvent and stir to dissolve the material.
-
Add deionized water for hydrolysis and allow the layers to separate.
-
Collect the organic layer and adjust the pH to 6.5-7 with an alkali solution.
-
Separate the organic layer again and remove the solvent by distillation to obtain this compound.
References
A Comprehensive Technical Review of 4,6-Dichloro-5-methoxypyrimidine: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloro-5-methoxypyrimidine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its unique chemical structure, characterized by a pyrimidine (B1678525) ring substituted with two reactive chlorine atoms and an electron-donating methoxy (B1213986) group, makes it a valuable building block in medicinal chemistry, agrochemical development, and materials science. The two electronegative chlorine atoms at positions 4 and 6 act as excellent leaving groups, facilitating nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the strategic introduction of various functional groups, leading to a diverse library of derivatives. This technical guide provides an in-depth review of the synthesis, key reactions, and significant applications of this compound, supported by experimental data and procedural outlines.
Physicochemical Properties
This compound is a solid at room temperature, with its appearance reported as a white to off-white, and sometimes orange to green, powder or crystalline solid.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₅H₄Cl₂N₂O |
| Molecular Weight | 179.00 g/mol [3] |
| Melting Point | 54-58 °C[1][2] |
| Boiling Point | 257.8 ± 35.0 °C (Predicted)[1][2] |
| Density | 1.4 ± 0.1 g/cm³[1] |
| Flash Point | 109.7 ± 25.9 °C[1] |
| pKa | -4.13 ± 0.26 (Predicted)[1] |
| LogP | 1.57[1] |
| CAS Number | 5018-38-2[4] |
Table 1: Physicochemical Properties of this compound.
Crystallographic studies have revealed that the molecule is nearly planar, a feature that can be significant in its interactions with biological targets.[1][3][5]
Synthesis of this compound
The primary and most common method for synthesizing this compound is through the chlorination of a hydroxypyrimidine precursor, typically 5-methoxypyrimidine-4,6-diol (also known as 4,6-dihydroxy-5-methoxypyrimidine) or its corresponding salt.[4][6] Potent chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃) are employed for this transformation.[6][7]
Key Synthetic Protocols
Several patented methods detail the specific conditions for this chlorination reaction, with a focus on improving yield and safety.
Protocol 1: Chlorination using Phosphorus Oxychloride and Triethylamine (B128534)
This method involves the suspension of 5-methoxypyrimidine-4,6-diol and triethylamine in a solvent, followed by the addition of the chlorinating agent.[4]
-
Reactants: 5-methoxypyrimidine-4,6-diol, triethylamine, phosphorus oxychloride (trichlorophosphate).[4]
-
Solvent: Anhydrous toluene (B28343).[4]
-
Procedure:
-
Suspend 5-methoxypyrimidine-4,6-diol (96.0 g, 676 mmol) and triethylamine (95.0 mL, 680 mmol) in anhydrous toluene (1.2 L).[4]
-
Heat the suspension to 100-105°C.[4]
-
Slowly add a solution of phosphorus oxychloride (140 mL, 1.5 mol) in anhydrous toluene (200 mL) over 30 minutes.[4]
-
Reflux the reaction mixture for 1 hour.[4]
-
Cool to room temperature and perform extraction and washing steps.[4]
-
-
Yield: 86% (103.4 g) of this compound as a white solid.[4]
Protocol 2: Chlorination of the Disodium (B8443419) Salt with Phosphorus Oxychloride
This approach utilizes the disodium salt of 5-methoxy-4,6-dihydroxypyrimidine and aims for high yield.[8][9]
-
Reactants: 5-methoxy-4,6-dihydroxypyrimidine disodium, phosphorus oxychloride.[8][9]
-
Procedure:
-
Add 31 parts by mass of 5-methoxy-4,6-dihydroxypyrimidine disodium and 42 parts by mass of phosphorus oxychloride to a reaction kettle.[8][9]
-
Recover excess phosphorus oxychloride under reduced pressure.[8][9]
-
Cool the residue to 35°C and add trichloroethylene (B50587) for extraction.[8][9]
-
The organic layer is then subjected to hydrolysis and further extraction.[8][9]
-
The final product is obtained after recrystallization from methanol.[8][9]
-
-
Yield: The patent claims a high yield for this method.[8]
Protocol 3: Using Phosphorus Trichloride as a Safer Alternative
To mitigate the risks associated with the highly toxic phosphorus oxychloride, an alternative method using phosphorus trichloride has been developed.[7]
-
Reactants: 4,6-dihydroxy-5-methoxypyrimidine (B1354921) sodium, phosphorus trichloride.[7]
-
Procedure:
-
Add phosphorus trichloride to a reaction container and heat to 70-80°C.[7]
-
Add 4,6-dihydroxy-5-methoxypyrimidine sodium at a uniform speed over 0.5 to 1.5 hours, maintaining the temperature at 80-95°C.[7]
-
The mixture is then refluxed at 110-120°C for 2 to 6 hours.[7]
-
Subsequent steps involve cooling, addition of an organic solvent, hydrolysis, and purification.[7]
-
-
Advantage: This method reduces production costs and enhances operator safety by replacing the highly toxic POCl₃.[7]
A summary of various reaction conditions is provided in Table 2.
| Chlorinating Agent | Precursor | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| POCl₃ | 5-Methoxypyrimidine-4,6-diol | Triethylamine | Toluene | 100-105 (Reflux) | 1 | 86[4] |
| POCl₃ | 5-Methoxy-4,6-dihydroxypyrimidine disodium | None | None (excess POCl₃) | 65 | 1.5 | High (not quantified)[8][9] |
| PCl₃ | 4,6-Dihydroxy-5-methoxypyrimidine sodium | None | None | 110-120 (Reflux) | 2-6 | Not specified[7] |
| POCl₃ | 4,6-Dihydroxypyrimidine | N,N-diisopropylethylamine | Methylcyclohexane | 80-92 | 2 | ~100[10] |
Table 2: Comparison of Synthetic Protocols for this compound.
References
- 1. This compound (5018-38-2) for sale [vulcanchem.com]
- 2. chembk.com [chembk.com]
- 3. 4,6-Dichloro-5-methoxypyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 5018-38-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 5018-38-2 | Benchchem [benchchem.com]
- 7. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 8. CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine - Google Patents [patents.google.com]
- 9. The preparation method of 5-methoxy-4,6-dichloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 10. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
The Architectural Elegance of Life: An In-depth Technical Guide to the Discovery and History of Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine (B1678525) nucleus, a simple six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental scaffold in the chemistry of life. As a core component of the nucleobases cytosine, thymine, and uracil (B121893), it is intrinsically woven into the fabric of genetic material. Beyond its central role in nucleic acids, the substituted pyrimidine motif has emerged as a "privileged structure" in medicinal chemistry, giving rise to a vast and diverse array of therapeutic agents that have left an indelible mark on human health. This technical guide delves into the pivotal discoveries, historical milestones, and key experimental methodologies that have cemented the status of substituted pyrimidines as a cornerstone of modern pharmacology.
Early Discoveries and Foundational Syntheses: Laying the Chemical Groundwork
The journey into the world of pyrimidines began not with targeted synthesis but with the inquisitive exploration of natural products. In 1818, the Italian chemist Brugnatelli isolated the first pyrimidine derivative, alloxan, through the oxidation of uric acid with nitric acid. However, the systematic chemical synthesis of this class of compounds would not occur for several more decades.
A significant breakthrough arrived in 1879 when Grimaux reported the first laboratory synthesis of a pyrimidine, barbituric acid, by reacting urea (B33335) and malonic acid in the presence of phosphorus oxychloride. This seminal work opened the floodgates for the exploration of pyrimidine chemistry. The systematic investigation and naming of this class of compounds are largely credited to Adolf Pinner, who, beginning in 1884, synthesized various pyrimidine derivatives by condensing ethyl acetoacetate (B1235776) with amidines. Pinner was also the first to propose the name "pyrimidin" in 1885. The parent, unsubstituted pyrimidine ring was finally synthesized by Gabriel and Colman in 1900.
These early synthetic endeavors laid the critical foundation for the extensive modifications of the pyrimidine ring that would later lead to major therapeutic advancements.
Key Synthetic Methodologies: Building the Pyrimidine Core
The versatility of the pyrimidine scaffold in drug discovery is, in part, due to the robustness and adaptability of its synthetic routes. Several classical and modern methods have been developed to construct and functionalize the pyrimidine ring.
The Biginelli Reaction: A Multicomponent Marvel
First reported by the Italian chemist Pietro Biginelli in 1893, this one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) has become a cornerstone of dihydropyrimidinone synthesis. The reaction is typically acid-catalyzed and offers a straightforward and atom-economical route to a wide range of substituted pyrimidines.
Experimental Protocol: Classical Biginelli Reaction (Conventional Heating)
This protocol represents the original method for the synthesis of dihydropyrimidinones.
-
Reactants:
-
Aldehyde (e.g., Benzaldehyde): 1 mmol
-
β-ketoester (e.g., Ethyl acetoacetate): 1 mmol
-
Urea or Thiourea: 1.5 mmol
-
Catalyst: Catalytic amount of HCl or NH₄Cl
-
Solvent: Methanol (30 cm³)
-
-
Procedure:
-
A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst is placed in a round-bottom flask.
-
Methanol is added as the solvent.
-
The mixture is refluxed at 60°C for approximately 3 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is isolated by filtration and washed with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Logical Workflow for Biginelli Reaction Optimization
Caption: A general workflow for the synthesis and optimization of dihydropyrimidinones via the Biginelli reaction.
The Pinner Synthesis: A Versatile Approach
The Pinner synthesis offers another classical and versatile route to substituted pyrimidines. This method involves the condensation of a 1,3-dicarbonyl compound (or a β-keto ester) with an amidine, typically in the presence of an acid or base catalyst.[1] It is particularly useful for accessing substitution patterns that are not readily achievable through the Biginelli reaction.[1]
Experimental Protocol: General Pinner Synthesis of a Substituted Pyrimidine
This protocol provides a general framework for the Pinner synthesis.
-
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone): 10 mmol
-
Amidine hydrochloride: 10 mmol
-
Base (e.g., sodium ethoxide): 10 mmol
-
Anhydrous ethanol
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound in anhydrous ethanol.
-
Add the amidine hydrochloride to the solution.
-
Slowly add the base (e.g., sodium ethoxide solution) to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize with an appropriate acid if necessary.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Landmark Substituted Pyrimidines in Medicine
The true impact of substituted pyrimidines lies in their extensive and diverse applications in medicine. The structural simplicity and synthetic accessibility of the pyrimidine ring have allowed chemists to create a vast library of molecules with a wide range of biological activities.
The Dawn of Pyrimidine-Based Drugs: Barbiturates
Following Grimaux's synthesis of barbituric acid, researchers began to modify its structure, leading to the development of a class of drugs with profound effects on the central nervous system: the barbiturates. In 1903, Emil Fischer and Joseph von Mering synthesized barbital, the first commercially successful barbiturate, which was marketed as a sedative and hypnotic. This marked the beginning of the therapeutic era for substituted pyrimidines.
Antimetabolites in Cancer Therapy: The Story of 5-Fluorouracil (B62378)
A major breakthrough in cancer chemotherapy came with the rational design of pyrimidine antimetabolites. The observation that tumors often exhibit a higher rate of uracil incorporation compared to normal tissues spurred the synthesis of 5-fluorouracil (5-FU) in 1957. The fluorine atom, with a van der Waals radius similar to that of a hydrogen atom, was strategically placed at the 5-position to block the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis.
Mechanism of Action: Inhibition of Thymidylate Synthase
5-FU is a prodrug that is converted intracellularly to fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate, thereby inhibiting the synthesis of dTMP and leading to a "thymineless death" of rapidly dividing cancer cells.[2]
References
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 4,6-Dichloro-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 4,6-dichloro-5-methoxypyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its three-dimensional structure is paramount for designing novel derivatives with enhanced biological activity. This document outlines the experimental procedures for its synthesis and single-crystal X-ray diffraction analysis, presents a comprehensive summary of its crystallographic data, and visualizes key experimental and logical workflows.
Quantitative Crystallographic and Geometric Data
The crystal structure of this compound has been determined with high precision. The key crystallographic and geometric parameters are summarized in the tables below for easy reference and comparison.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical Formula | C₅H₄Cl₂N₂O |
| Formula Weight | 179.00 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Unit Cell Dimensions | |
| a | 13.6545(19) Å |
| b | 3.9290(6) Å |
| c | 13.0275(18) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 698.91(17) ų |
| Z | 4 |
| Density (calculated) | 1.701 Mg/m³ |
| Absorption Coefficient | 0.853 mm⁻¹ |
| F(000) | 360 |
| Data Collection | |
| Diffractometer | Bruker APEXII CCD |
| Theta range for data collection | 3.03 to 26.37° |
| Index ranges | -17<=h<=17, -4<=k<=4, -16<=l<=16 |
| Reflections collected | 5634 |
| Independent reflections | 1415 [R(int) = 0.0244] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1415 / 1 / 92 |
| Goodness-of-fit on F² | 1.083 |
| Final R indices [I>2sigma(I)] | R1 = 0.0244, wR2 = 0.0543 |
| R indices (all data) | R1 = 0.0267, wR2 = 0.0551 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| Cl(1)-C(4) | 1.7262(16) |
| Cl(2)-C(6) | 1.7210(19) |
| O(1)-C(5) | 1.351(2) |
| O(1)-C(7) | 1.449(2) |
| N(1)-C(6) | 1.323(2) |
| N(1)-C(2) | 1.334(2) |
| N(3)-C(4) | 1.319(2) |
| N(3)-C(2) | 1.338(2) |
| C(4)-C(5) | 1.397(3) |
| C(5)-C(6) | 1.401(3) |
Table 3: Selected Bond Angles (°)
| Angle | Degrees (°) |
| C(5)-O(1)-C(7) | 117.29(14) |
| C(6)-N(1)-C(2) | 115.30(16) |
| C(4)-N(3)-C(2) | 115.60(16) |
| N(3)-C(4)-C(5) | 122.99(16) |
| N(3)-C(4)-Cl(1) | 116.89(13) |
| C(5)-C(4)-Cl(1) | 120.11(13) |
| O(1)-C(5)-C(4) | 122.25(16) |
| O(1)-C(5)-C(6) | 117.89(16) |
| C(4)-C(5)-C(6) | 119.86(16) |
| N(1)-C(6)-C(5) | 121.39(17) |
| N(1)-C(6)-Cl(2) | 117.21(14) |
| C(5)-C(6)-Cl(2) | 121.40(13) |
| N(1)-C(2)-N(3) | 124.84(17) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the chlorination of 4,6-dihydroxy-5-methoxypyrimidine (B1354921). Two common chlorinating agents for this transformation are phosphorus oxychloride (POCl₃) and phosphorus trichloride (B1173362) (PCl₃).
Method A: Using Phosphorus Oxychloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,6-dihydroxy-5-methoxypyrimidine in an excess of phosphorus oxychloride.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Method B: Using Phosphorus Trichloride [1]
-
Reaction Setup: In a reaction vessel, add phosphorus trichloride and heat to 70-80°C.
-
Addition of Starting Material: Slowly add 4,6-dihydroxy-5-methoxypyrimidine sodium salt to the heated phosphorus trichloride over a period of 0.5 to 1.5 hours, maintaining the temperature between 80-95°C.[1]
-
Reflux: After the addition is complete, heat the reaction mixture to reflux at 110-120°C for 2-6 hours.[1]
-
Cooling and Hydrolysis: Cool the reaction mixture to below 90°C and add an organic solvent to dissolve the product. Add deionized water for hydrolysis and allow the layers to separate.[1]
-
Neutralization and Extraction: Separate the organic layer and wash it with an alkali solution to adjust the pH to 6.5-7. Separate the organic layer again.[1]
-
Isolation: Remove the solvent from the organic layer by distillation to obtain the final product.[1]
Single-Crystal X-ray Diffraction Analysis
High-quality single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in acetonitrile.
-
Crystal Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a cryoloop or a glass fiber.
-
Data Collection: The crystal is placed on a goniometer head of a CCD area detector diffractometer (e.g., Bruker APEXII). The data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations, using Mo Kα radiation (λ = 0.71073 Å). A series of ω and φ scans are performed to cover the entire reciprocal space.
-
Data Processing: The collected diffraction images are processed using software like SAINT for integration of reflection intensities and SADABS for absorption correction.
-
Structure Solution and Refinement: The crystal structure is solved by direct methods using software such as SHELXS and refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the key workflows and relationships in the analysis of this compound.
Caption: Experimental workflow from synthesis to crystal structure analysis.
References
Methodological & Application
Synthesis of 4,6-Dichloro-5-methoxypyrimidine from 5-methoxypyrimidine-4,6-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4,6-dichloro-5-methoxypyrimidine from 5-methoxypyrimidine-4,6-diol or its corresponding disodium (B8443419) salt. This compound is a crucial intermediate in the synthesis of various biologically active compounds, including sulfonamides like sulfadoxine.[1] The primary method detailed is the chlorination of the dihydroxy pyrimidine (B1678525) precursor using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2][3][4] This process involves the conversion of the hydroxyl groups at the 4 and 6 positions of the pyrimidine ring into chlorine atoms.[2] Alternative methods using phosphorus trichloride (B1173362) (PCl₃) have also been reported to reduce toxicity and production costs.[5] The protocols provided herein are compiled from established literature and are intended to guide researchers in the safe and efficient laboratory-scale synthesis of this important chemical intermediate.
Chemical Reaction
Experimental Protocols
Two primary protocols are presented below, based on the use of either 5-methoxypyrimidine-4,6-diol or its disodium salt as the starting material.
Protocol 1: Chlorination of 5-methoxypyrimidine-4,6-dihydroxy pyrimidine disodium using Phosphorus Oxychloride
This protocol is adapted from a patented synthesis method and is suitable for a laboratory setting.[6]
Materials:
-
5-methoxypyrimidine-4,6-dihydroxy pyrimidine disodium
-
Phosphorus oxychloride (POCl₃)
-
Water
-
Reaction kettle (round-bottom flask with reflux condenser and heating mantle)
-
Hydrolysis pot (beaker or flask)
-
Distillation apparatus
-
Drying oven
Procedure:
-
Reaction Setup: In a reaction kettle, combine 31 parts by mass of 5-methoxypyrimidine-4,6-dihydroxy pyrimidine disodium with 42 parts by mass of phosphorus oxychloride.[6]
-
Reaction: Heat the mixture to 65°C and maintain this temperature for 1.5 hours with constant stirring.[6]
-
Removal of Excess Reagent: After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure until the material is dry.[6]
-
Work-up - Hydrolysis: Cool the reaction mixture to 35°C and add trichloroethylene. Transfer the mixture to a hydrolysis pot containing 650 parts by mass of water and stir at 65°C.[6]
-
Extraction: Separate the trichloroethylene layer. Repeat the extraction of the aqueous layer nine times with fresh trichloroethylene. Combine all the organic layers.[6]
-
Isolation of Crude Product: Distill the combined trichloroethylene layers to remove the solvent and obtain the crude chloride product.[6]
-
Purification - Recrystallization: Transfer the crude product to a refining kettle. Add methanol in a quantity three times the mass of the crude chloride and heat until complete dissolution.[6]
-
Final Product: Cool the methanolic solution to 45°C to allow for crystallization. Filter the crystals, and dry them to obtain approximately 19 parts by mass of pure 5-methoxy-4,6-dichloropyrimidine.[6]
Protocol 2: Chlorination of 5-methoxypyrimidine-4,6-diol sodium salt using Phosphorus Trichloride
This protocol presents an alternative method using a less toxic chlorinating agent.[5]
Materials:
-
4,6-dihydroxy-5-methoxypyrimidine (B1354921) sodium salt
-
Phosphorus trichloride (PCl₃)
-
Organic solvent (e.g., toluene, xylene)
-
Deionized water
-
Alkali solution (e.g., sodium hydroxide (B78521) solution)
-
Reaction container with reflux condenser, heating mantle, and dropping funnel
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: Add phosphorus trichloride to the reaction container and heat to 70-80°C.[5]
-
Addition of Starting Material: Over a period of 0.5 to 1.5 hours, uniformly add 4,6-dihydroxy-5-methoxypyrimidine sodium salt to the reaction container. Control the temperature during addition to between 80-95°C.[5]
-
Reaction: After the addition is complete, heat the mixture to reflux at 110-120°C for 2 to 6 hours.[5]
-
Work-up - Quenching and Extraction: Cool the reaction mixture to below 90°C and add an organic solvent to dissolve the product. Carefully add deionized water for hydrolysis. Allow the mixture to stand and separate into an aqueous layer and an organic layer.[5]
-
Neutralization: To the organic layer, add an alkali solution to adjust the pH to 6.5-7. Allow the layers to separate again and collect the organic layer.[5]
-
Isolation of Product: Distill the organic layer to remove the solvent. The distillation can be performed at a vapor pressure of no more than 0.2 MPa and a temperature of 105-115°C to yield the final product.[5]
Data Presentation
| Parameter | Protocol 1 (POCl₃)[6] | Protocol 2 (PCl₃)[5] |
| Starting Material | 5-methoxypyrimidine-4,6-dihydroxy pyrimidine disodium | 4,6-dihydroxy-5-methoxypyrimidine sodium salt |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Phosphorus trichloride (PCl₃) |
| Reactant Ratio (mass) | 31 parts starting material : 42 parts POCl₃ | Not explicitly defined by mass |
| Reaction Temperature | 65°C | 110-120°C (reflux) |
| Reaction Time | 1.5 hours | 2-6 hours |
| Work-up Solvent | Trichloroethylene | Unspecified organic solvent |
| Purification Method | Recrystallization from methanol | Distillation |
| Yield | ~19 parts from 31 parts starting material | Not explicitly quantified |
| Compound Properties | Value | Reference |
| Molecular Formula | C₅H₄Cl₂N₂O | [1] |
| Molecular Weight | 179.00 g/mol | |
| Appearance | White to orange to green powder/crystals | [7] |
| Melting Point | 54-58°C | [7] |
| Boiling Point (Predicted) | 257.8 ± 35.0°C | [7] |
| CAS Number | 5018-38-2 | [1] |
Safety Precautions
-
Both phosphorus oxychloride and phosphorus trichloride are highly corrosive and toxic. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]
-
The reaction can produce hydrogen chloride gas, which is also corrosive and toxic. Ensure that the reaction setup is equipped with a gas trap or scrubber.[5]
-
The work-up procedure involving the addition of water to the reaction mixture can be highly exothermic. Perform this step slowly and with caution.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.[8]
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound | 5018-38-2 | ND11522 [biosynth.com]
- 2. This compound | 5018-38-2 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 6. CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine - Google Patents [patents.google.com]
- 7. This compound (5018-38-2) for sale [vulcanchem.com]
- 8. chemicalbook.com [chemicalbook.com]
Synthesis of 4,6-Dichloro-5-methoxypyrimidine: A Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 4,6-dichloro-5-methoxypyrimidine, an important intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1] The primary synthetic route involves the chlorination of a hydroxypyrimidine precursor. This protocol details the necessary reagents, equipment, and procedural steps for a successful synthesis.
Overview of Synthetic Pathway
The most common and direct method for synthesizing this compound is through the halogenation of 4,6-dihydroxy-5-methoxypyrimidine (B1354921) or its corresponding salt.[2] This transformation is typically achieved using potent chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃), which replace the hydroxyl groups with chlorine atoms.[2]
Experimental Protocol
This protocol is based on a common synthetic method utilizing phosphorus oxychloride as the chlorinating agent.
Materials:
-
5-methoxypyrimidine-4,6-diol
-
Anhydrous Toluene (B28343)
-
Trichlorophosphate (Phosphorus oxychloride - POCl₃)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Saturated saline solution
-
Anhydrous magnesium sulfate (B86663)
Equipment:
-
Reaction flask equipped with a reflux condenser and dropping funnel
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a reaction flask, suspend 5-methoxypyrimidine-4,6-diol (96.0 g, 676 mmol) and triethylamine (95.0 mL, 680 mmol) in anhydrous toluene (1.2 L).[1]
-
Heating: Heat the suspension to 100-105°C with stirring.[1]
-
Addition of Chlorinating Agent: Slowly add a solution of trichlorophosphate (140 mL, 1.5 mol) in anhydrous toluene (200 mL) dropwise over 30 minutes.[1]
-
Reflux: After the addition is complete, reflux the reaction mixture for 1 hour.[1]
-
Cooling and Quenching: Cool the mixture to room temperature. Decant the toluene layer and carefully add ice water to the residue.[1]
-
Extraction: The product will form a heavier black oil layer. Separate this layer and extract the aqueous layer with toluene (2 x 200 mL).[1]
-
Washing: Combine the toluene extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 300 mL) and saturated saline solution (400 mL).[1]
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate and then concentrate it under reduced pressure to yield the final product.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 5-methoxypyrimidine-4,6-diol (96.0 g) | [1] |
| Yield | 103.4 g (86%) | [1] |
| Appearance | White solid | [1] |
| ¹H NMR (CDCl₃) | δ 4.00 (s, 3H), 8.55 (s, 1H) | [1] |
| Melting Point | 54-58 °C | |
| Molecular Weight | 179.00 g/mol | [3] |
| Molecular Formula | C₅H₄Cl₂N₂O | [3][4] |
Alternative Synthetic Approach
An alternative method utilizes phosphorus trichloride (PCl₃) instead of phosphorus oxychloride. This approach involves adding 4,6-dihydroxy-5-methoxypyrimidine sodium to PCl₃ and refluxing the mixture at 110-120°C for 2 to 6 hours.[5] The work-up involves cooling, adding an organic solvent, hydrolyzing with deionized water, and neutralizing with an alkali solution before isolating the product.[5] This method is presented as a less hazardous alternative to using the highly toxic phosphorus oxychloride.[5]
Experimental Workflow
Caption: Synthetic workflow for this compound.
References
- 1. This compound | 5018-38-2 [chemicalbook.com]
- 2. This compound | 5018-38-2 | Benchchem [benchchem.com]
- 3. 4,6-ジクロロ-5-メトキシピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 5018-38-2 | ND11522 [biosynth.com]
- 5. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4,6-Dichloro-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the nucleophilic aromatic substitution (SNAr) reactions of 4,6-dichloro-5-methoxypyrimidine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of polysubstituted pyrimidines, which are prevalent scaffolds in biologically active compounds.
Introduction
This compound is an electron-deficient heteroaromatic compound, making it susceptible to nucleophilic attack. The two chlorine atoms at the C4 and C6 positions are good leaving groups, and their sequential displacement by various nucleophiles allows for the controlled synthesis of diverse 4,6-disubstituted-5-methoxypyrimidines. The 5-methoxy group influences the reactivity and regioselectivity of these reactions. The resulting substituted pyrimidines are valuable intermediates in the synthesis of complex molecules, including kinase inhibitors and other therapeutic agents.
Reaction Principles
The nucleophilic aromatic substitution on this compound proceeds via a stepwise addition-elimination mechanism. A nucleophile attacks one of the carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the pyrimidine (B1678525) ring.
The first substitution typically occurs at either the C4 or C6 position. Due to the symmetrical nature of the starting material, these positions are electronically equivalent. The introduction of the first nucleophile, however, breaks this symmetry and can influence the conditions required for the second substitution.
Experimental Protocols
This section details the protocols for the sequential nucleophilic aromatic substitution on this compound with an aliphatic amine (cyclopentylamine) followed by an aromatic amine (4-methoxybenzylamine), and the subsequent cleavage of the 5-methoxy group.
Protocol 1: Monosubstitution with Cyclopentylamine (B150401)
This protocol describes the synthesis of 4-chloro-6-(cyclopentylamino)-5-methoxypyrimidine.
Materials:
-
This compound
-
Cyclopentylamine
-
Triethylamine (B128534) (TEA)
-
Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add triethylamine (1.5 eq).
-
Add cyclopentylamine (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain 4-chloro-6-(cyclopentylamino)-5-methoxypyrimidine.
Protocol 2: Disubstitution with 4-Methoxybenzylamine (B45378)
This protocol outlines the synthesis of N⁴-(4-methoxybenzyl)-N⁶-cyclopentyl-5-methoxypyrimidine-4,6-diamine from the monosubstituted product of Protocol 1.
Materials:
-
4-chloro-6-(cyclopentylamino)-5-methoxypyrimidine
-
4-Methoxybenzylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Butanol (n-BuOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube, dissolve 4-chloro-6-(cyclopentylamino)-5-methoxypyrimidine (1.0 eq) in n-butanol.
-
Add 4-methoxybenzylamine (1.5 eq) and N,N-diisopropylethylamine (3.0 eq).
-
Heat the reaction mixture at 120 °C for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain N⁴-(4-methoxybenzyl)-N⁶-cyclopentyl-5-methoxypyrimidine-4,6-diamine.
Protocol 3: Demethylation of the 5-Methoxy Group
This protocol details the cleavage of the 5-methoxy ether to yield the corresponding 5-hydroxypyrimidine (B18772) derivative.
Materials:
-
N⁴-(4-methoxybenzyl)-N⁶-cyclopentyl-5-methoxypyrimidine-4,6-diamine
-
Boron tribromide (BBr₃) solution (e.g., 1 M in DCM)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N⁴-(4-methoxybenzyl)-N⁶-cyclopentyl-5-methoxypyrimidine-4,6-diamine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron tribromide solution (5.0 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-hydroxypyrimidine product.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following tables summarize the quantitative data for the described reactions.
| Protocol | Reactant | Product | Yield (%) |
| 1 | This compound | 4-Chloro-6-(cyclopentylamino)-5-methoxypyrimidine | High |
| 2 | 4-Chloro-6-(cyclopentylamino)-5-methoxypyrimidine | N⁴-(4-methoxybenzyl)-N⁶-cyclopentyl-5-methoxypyrimidine-4,6-diamine | Moderate |
| 3 | N⁴-(4-methoxybenzyl)-N⁶-cyclopentyl-5-methoxypyrimidine-4,6-diamine | 4-((4-Methoxybenzyl)amino)-6-(cyclopentylamino)pyrimidin-5-ol | High |
Visualizations
Synthetic Pathway for Substituted 4,6-Diamino-5-hydroxypyrimidines
Caption: Synthetic workflow for the preparation of a polysubstituted aminopyrimidine.
General SNAr Reaction Mechanism
Caption: The addition-elimination mechanism of SNAr on this compound.
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 4,6-Dichloro-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-aryl-6-chloro-5-methoxypyrimidines via Suzuki cross-coupling reactions. This class of compounds holds significant potential in medicinal chemistry and drug discovery due to the prevalence of the pyrimidine (B1678525) scaffold in biologically active molecules.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. Pyrimidine derivatives are key pharmacophores found in a wide array of therapeutic agents, including kinase inhibitors for cancer therapy. The functionalization of 4,6-dichloro-5-methoxypyrimidine with various aryl groups through Suzuki coupling offers a direct route to novel molecular entities for screening and development in drug discovery programs.
The presence of two chlorine atoms on the pyrimidine ring allows for selective mono- or di-arylation under controlled conditions. The electron-withdrawing nature of the pyrimidine ring and the two nitrogen atoms facilitate the oxidative addition step in the catalytic cycle. The 5-methoxy group can influence the electronic properties and reactivity of the chlorine atoms, as well as the biological activity of the final products.
Reaction Principle
The Suzuki cross-coupling reaction involves a catalytic cycle with a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.
Due to the dissymmetry of the starting material, the regioselectivity of the first coupling is of interest. In many dichloropyrimidine systems, substitution occurs preferentially at the C4 position.
Data Presentation
While specific yield data for the Suzuki coupling of this compound is not extensively available in the public domain, the following data for the structurally similar compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), provides a strong indication of expected yields under optimized conditions.[1]
Table 1: Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 4,6-dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine | 85 |
| 2 | 3,5-Dimethylphenylboronic acid | 4,6-dichloro-5-(3',5'-dimethyl-[1,1'-biphenyl]-4-yl)pyrimidine | 78 |
| 3 | 4-(Methylthio)phenylboronic acid | 4,6-dichloro-5-(4'-(methylthio)-[1,1'-biphenyl]-4-yl)pyrimidine | 75 |
| 4 | 3-Chlorophenylboronic acid | 4,6-dichloro-5-(3'-chloro-[1,1'-biphenyl]-4-yl)pyrimidine | 72 |
| 5 | 3,4-Dichlorophenylboronic acid | 4,6-dichloro-5-(3',4'-dichloro-[1,1'-biphenyl]-4-yl)pyrimidine | 68 |
Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 equiv), arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.0 equiv), 1,4-Dioxane/H₂O (4:1), 70-80 °C, 18-22 h.[1]
Experimental Protocols
The following is a general protocol for the mono-arylation of this compound based on established procedures for similar substrates.[1][2] Optimization may be required for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (2-5 mol%).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed organic solvent and degassed water (typically in a 4:1 to 5:1 ratio). The total solvent volume should be sufficient to ensure good stirring (e.g., to achieve a concentration of 0.1 M of the limiting reagent).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-6-chloro-5-methoxypyrimidine.
Visualizations
Caption: General scheme of the Suzuki cross-coupling reaction.
Caption: Step-by-step experimental workflow for Suzuki coupling.
Potential Applications in Drug Discovery & Signaling Pathways
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities. While the specific biological targets of 4-aryl-6-chloro-5-methoxypyrimidines are not yet fully elucidated, based on the activities of structurally related compounds, this scaffold is a promising starting point for the development of inhibitors of various signaling pathways implicated in disease.
Potential Therapeutic Areas:
-
Oncology: Many kinase inhibitors used in cancer treatment are based on a pyrimidine core. These compounds could be investigated as inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), or Mitogen-activated protein kinase-interacting serine/threonine-protein kinase 1 (MSK1).
-
Inflammatory Diseases: Signal Transducer and Activator of Transcription 6 (STAT6) is a key mediator in the inflammatory response, and pyrimidine derivatives have been identified as STAT6 inhibitors.
-
Infectious Diseases: The pyrimidine nucleus is present in various antimicrobial and antiviral agents.
-
Bone Diseases: Some pyrimidine derivatives have been shown to promote osteogenesis through the BMP2/SMAD1 signaling pathway, suggesting potential applications in osteoporosis and fracture healing.
Caption: Potential signaling pathways modulated by pyrimidine derivatives.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,6-Dichloro-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the selective mono-amination of 4,6-dichloro-5-methoxypyrimidine utilizing the Buchwald-Hartwig palladium-catalyzed cross-coupling reaction. This protocol is essential for the synthesis of substituted 4-amino-6-chloro-5-methoxypyrimidines, which are valuable intermediates in the development of novel therapeutics, particularly kinase inhibitors.
The functionalization of dichloropyrimidines can be challenging due to the presence of two reactive sites. The Buchwald-Hartwig amination offers a powerful and selective method for the formation of carbon-nitrogen bonds under relatively mild conditions. The regioselectivity of this reaction on the pyrimidine (B1678525) core is influenced by the choice of catalyst, ligand, base, and reaction parameters. Generally, the C4 and C6 positions of the pyrimidine ring are more reactive than the C2 and C5 positions in palladium-catalyzed cross-coupling reactions.[1][2]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine. Deprotonation by a base forms a palladium-amido complex, which then undergoes reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[3][4][5] The choice of a bulky, electron-rich phosphine (B1218219) ligand is crucial for promoting the catalytic cycle and preventing side reactions.[6][7]
Experimental Overview
The following sections detail a representative protocol for the mono-amination of this compound with a primary or secondary amine. The conditions presented are based on established procedures for structurally similar dichloropyrimidine substrates and provide a robust starting point for optimization.[5][6][7]
General Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig amination.
Key Reagents and Equipment
| Reagents | Equipment |
| This compound | Schlenk tube or microwave vial |
| Amine (primary or secondary) | Magnetic stirrer with heating plate |
| Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Inert gas supply (Argon or Nitrogen) |
| Phosphine Ligand (e.g., Xantphos, DavePhos) | Syringes and needles |
| Base (e.g., NaOtBu, Cs₂CO₃) | Standard laboratory glassware |
| Anhydrous Solvent (e.g., Toluene, Dioxane) | Rotary evaporator |
| --- | Flash chromatography system |
| --- | TLC plates and developing chambers |
| --- | NMR spectrometer, Mass spectrometer |
Experimental Protocols
Representative Protocol for Mono-amination
This procedure describes a general method for the mono-amination of this compound. Optimization may be required for specific amine substrates.
-
Preparation: In a glovebox, an oven-dried Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Addition of Reagents: To the same tube, add the base (e.g., NaOtBu, 1.4 equivalents), this compound (1.0 equivalent), and the amine (1.1 equivalents).
-
Solvent Addition: Anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.2 M with respect to the pyrimidine) is added.
-
Reaction Conditions: The Schlenk tube is sealed, removed from the glovebox, and placed in a preheated oil bath. The reaction mixture is stirred at a specified temperature (e.g., 80-110 °C) under an inert atmosphere.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of Celite to remove the palladium catalyst.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 4-amino-6-chloro-5-methoxypyrimidine.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of related dichloropyrimidines, which can be used as a starting point for the amination of this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.4) | Dioxane | 100 | 12 | >95 | Analogous to[6] |
| 2 | Aniline | Pd₂(dba)₃ (2.5) | DavePhos (5) | NaOtBu (1.4) | Toluene | 100 | 8 | 85-95 | Analogous to[7] |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2.0) | Toluene | 110 | 16 | 80-90 | Analogous to[8] |
| 4 | n-Butylamine | Pd₂(dba)₃ (2) | Cy-JosiPhos (4) | LiHMDS (1.5) | THF | 80 | 6 | >90 | Analogous to[1] |
Note: The data in this table are representative and based on analogous reactions reported in the literature. Actual yields may vary depending on the specific amine and optimized reaction conditions.
Experimental Workflow
Caption: Workflow for Buchwald-Hartwig amination.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion | Inactive catalyst | Ensure use of fresh palladium precatalyst and ligand. Use anhydrous and deoxygenated solvent. |
| Inappropriate base | The strength of the base is critical. For less reactive amines, a stronger base like NaOtBu or LiHMDS may be required.[6] | |
| Insufficient temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of di-substituted product | High catalyst loading or extended reaction time | Reduce catalyst loading and monitor the reaction closely to stop it once the mono-aminated product is maximized. |
| High equivalence of amine | Use a stoichiometric amount or a slight excess (1.1 equiv.) of the amine. | |
| Dehalogenation of starting material | Presence of water | Ensure all reagents and solvents are anhydrous. |
| Beta-hydride elimination | This can be a side reaction. The choice of ligand can influence this pathway.[3] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Use of 4,6-Dichloro-5-methoxypyrimidine as an intermediate in drug discovery
Application Notes: 4,6-Dichloro-5-methoxypyrimidine in Drug Discovery
Introduction
This compound is a highly versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1][2] The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology and virology.[1][3][4] The specific substitution pattern of this compound, featuring two reactive chlorine atoms at the C4 and C6 positions, makes it an ideal building block for creating diverse chemical libraries for drug discovery.[1][5] These chlorine atoms act as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled, sequential introduction of various functional groups.[1] This reactivity, combined with the electronic influence of the C5-methoxy group, enables the synthesis of potent and selective inhibitors for various drug targets, most notably protein kinases.[4][6]
Physicochemical Properties
The physical and chemical properties of this compound are well-characterized, providing essential data for reaction planning and execution.
| Property | Value | Source(s) |
| CAS Number | 5018-38-2 | [1][7] |
| Molecular Formula | C₅H₄Cl₂N₂O | [1][7][8] |
| Molecular Weight | 179.00 g/mol | [1][7][8] |
| Appearance | Off-white to white solid/powder | [1][5] |
| Melting Point | 54-58 °C | [1][5] |
| Boiling Point | 257.8 ± 35.0 °C (Predicted) | [1][5] |
| Solubility | Slightly soluble in chloroform (B151607) and dichloromethane | [1] |
| pKa | -4.13 ± 0.26 (Predicted) | [5] |
| LogP | 1.57 | [5] |
Core Reactivity and Synthetic Applications
The primary utility of this compound in drug discovery stems from its susceptibility to nucleophilic aromatic substitution (SNAr) at the C4 and C6 positions. This allows for the introduction of amines, alcohols, thiols, and other nucleophiles. Furthermore, the resulting monochloro- or dichloro-substituted pyrimidines can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds with various aryl or heteroaryl groups.[4][9]
Experimental Protocols
The following protocols provide generalized methodologies for the two most common and critical reactions involving this compound in the synthesis of drug-like molecules.
Protocol 1: Site-Selective Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes the mono-substitution of an amine at one of the chloro positions, a common first step in building kinase inhibitors.
Materials:
-
This compound
-
Primary or secondary amine (e.g., cyclopropylamine) (1.2 eq)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA) (2.0 eq)
-
Solvent (e.g., n-butanol, isopropanol, or THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen solvent (e.g., n-butanol).
-
Add the amine (1.2 eq) to the solution.
-
Add the base (DIPEA, 2.0 eq) dropwise to the mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and stir for 12-16 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-substituted-4-amino-6-chloro-5-methoxypyrimidine intermediate.[4]
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed C-C bond formation, typically performed on the product from Protocol 1 to install an aryl or heteroaryl group.
Materials:
-
N-substituted-4-amino-6-chloro-5-methoxypyrimidine intermediate (1.0 eq)
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.5 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) (0.05 eq)
-
Base (e.g., potassium carbonate [K₂CO₃] or potassium phosphate (B84403) [K₃PO₄]) (3.0 eq)
-
Degassed solvent mixture (e.g., 1,4-dioxane (B91453) and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a dry Schlenk flask, add the chloro-pyrimidine intermediate (1.0 eq), the arylboronic acid (1.5 eq), and the base (3.0 eq).[4]
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction to 80-100 °C and stir vigorously for 8-12 hours.[4][9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final biaryl pyrimidine compound.[4][9]
Application Example: Synthesis of Kinase Inhibitors
The pyrimidine core is a well-established scaffold for designing kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket of kinases.[4][6] Derivatives of this compound are frequently explored as inhibitors of pathways critical to cancer cell survival and proliferation, such as the p38 MAPK and Aurora kinase pathways.[4][10]
Target Pathway: p38 MAPK Signaling
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that responds to extracellular stress and inflammatory cytokines. Its dysregulation is implicated in inflammatory diseases and cancer. Small molecule inhibitors targeting p38 MAPK can block this signaling and have therapeutic potential.[4]
Biological Activity Data
While specific data for derivatives of this compound can be found in proprietary databases, published data on analogous pyrimidine-based kinase inhibitors demonstrate the potential of this scaffold. The following table summarizes representative data for pyrimidine derivatives targeting Aurora Kinase A, which is involved in cancer progression.[10]
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (nM) | Source |
| Lead Cmpd. 13 | Aurora A | < 200 | NCI-H446 (SCLC) | < 200 | [10] |
| Prodrug 25 | Aurora A | N/A | NCI-H446 (SCLC) | N/A (demonstrated >80% tumor regression in xenograft model) | [10] |
Note: SCLC = Small-Cell Lung Cancer. Data is representative of the pyrimidine scaffold's potential.
This compound is a cornerstone intermediate for medicinal chemists. Its defined reactivity allows for the systematic and efficient synthesis of diverse compound libraries. The protocols and applications outlined here demonstrate its value in generating potent kinase inhibitors and other therapeutic candidates, making it an indispensable tool in modern drug discovery.[1][2]
References
- 1. This compound | 5018-38-2 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4,6-Dichloro-5-methoxypyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound (5018-38-2) for sale [vulcanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 5018-38-2 | ND11522 [biosynth.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4,6-Dichloro-5-methoxypyrimidine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloro-5-methoxypyrimidine is a highly versatile and reactive intermediate widely employed in medicinal chemistry for the synthesis of a diverse array of biologically active molecules. Its pyrimidine (B1678525) core is a privileged scaffold found in numerous approved drugs, and the presence of two reactive chlorine atoms at the C4 and C6 positions, activated by the electron-withdrawing nature of the pyrimidine ring, makes it an ideal starting material for the construction of complex molecular architectures. The methoxy (B1213986) group at the C5 position further influences the electronic properties and can provide additional interaction points with biological targets.
The primary utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. This allows for the sequential and regioselective displacement of the chloro groups with a variety of nucleophiles, including amines, alcohols, and thiols, enabling the generation of large libraries of compounds for structure-activity relationship (SAR) studies. This reactivity has been extensively exploited in the development of kinase inhibitors, antiviral agents, and other therapeutic candidates.
Key Applications in Medicinal Chemistry
The structural motif derived from this compound is central to the development of various therapeutic agents. Its application spans several key areas:
-
Kinase Inhibitors: The pyrimidine scaffold is a well-established framework for the design of ATP-competitive kinase inhibitors. By introducing appropriate substituents at the 4- and 6-positions, medicinal chemists can target the ATP-binding pocket of various kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. Notable targets include PIM kinases and Aurora kinases.
-
Antiviral and Anticancer Agents: The pyrimidine core is a fundamental component of nucleosides, making its derivatives potent antiviral and anticancer agents by interfering with DNA and RNA synthesis. This compound serves as a key building block for non-nucleoside inhibitors as well.[1]
-
Agrochemicals: Beyond pharmaceuticals, this compound is also a valuable intermediate in the synthesis of herbicides and other agrochemicals.[1]
Data Presentation: Biological Activities of Representative Derivatives
The following table summarizes the in vitro biological activities of selected kinase inhibitors synthesized from dichloropyrimidine precursors, illustrating the potential of this scaffold in drug discovery.
| Compound Class | Target Kinase | R¹ Substituent | R² Substituent | IC₅₀ / Kᵢ | Cell Line (for IC₅₀) | Reference |
| Pyridothienopyrimidine | PIM-1 | 4-Chlorophenyl | Cyclohexyl | 11.4 nM (IC₅₀) | MCF-7 | [2] |
| Pyridothienopyrimidine | PIM-1 | Furan-2-yl | Cyclohexyl | 17.2 nM (IC₅₀) | MCF-7 | [2] |
| Thiazolidinedione Derivative | PIM-1 | 3-Trifluoromethylbenzylidene | - | 13 nM (IC₅₀) | N/A (in vitro assay) | [3] |
| Pan-PIM Inhibitor | PIM-1, PIM-2, PIM-3 | Varies | Varies | 6 pM, 18 pM, 9 pM (Kᵢ) | N/A (in vitro assay) | [4] |
| Pyrimidine Derivative | Aurora A | (S)-3-aminopyrrolidine-1-carboxylate derivative | 5-methyl-1H-pyrazol-3-amine | Moderate (26-57% yield for analogs) | N/A | [5] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent derivatization to a kinase inhibitor precursor.
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented method for the industrial preparation of this compound.[6][7]
Materials:
-
4,6-dihydroxy-5-methoxypyrimidine (B1354921) sodium salt
-
Phosphorus trichloride (B1173362) (PCl₃) or Phosphorus oxychloride (POCl₃)
-
Organic solvent (e.g., trichloroethylene)
-
Deionized water
-
Alkali lye (e.g., NaOH solution)
-
Reaction vessel with reflux condenser and stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and reflux condenser, add phosphorus trichloride.
-
Addition of Starting Material: Heat the phosphorus trichloride to 70-80 °C. Over a period of 0.5-1.5 hours, slowly add 4,6-dihydroxy-5-methoxypyrimidine sodium salt while maintaining the temperature between 80-95 °C.
-
Reflux: After the addition is complete, heat the reaction mixture to 110-120 °C and reflux for 2-6 hours.
-
Cooling and Dissolution: Cool the reaction mixture to below 90 °C and add an organic solvent (e.g., trichloroethylene) with stirring to dissolve the product.
-
Hydrolysis: Carefully pour the mixture into deionized water for hydrolysis. Allow the layers to separate in a separatory funnel, and collect the organic layer.
-
Neutralization: Wash the organic layer with an alkali lye solution to adjust the pH to 6.5-7. Separate the organic layer.
-
Isolation: Remove the organic solvent from the final organic layer by distillation under reduced pressure to yield this compound.
Protocol 2: General Synthesis of a 4-Amino-6-substituted-5-methoxypyrimidine Kinase Inhibitor Precursor
This protocol outlines a general procedure for the mono-amination of this compound, a key step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
Desired primary or secondary amine (1.0-1.2 equivalents)
-
Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2-2.0 equivalents)
-
Anhydrous solvent (e.g., isopropanol, dichloromethane (B109758) (DCM))
-
Round-bottom flask with a magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., isopropanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Addition of Amine: Cool the solution to 0 °C and add the desired primary or secondary amine (1.2 eq).
-
Addition of Base: Add triethylamine (1.2 eq) dropwise to the mixture and stir.
-
Reaction: Allow the reaction to warm to room temperature and stir for 5-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with cold water. Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired 4-amino-6-chloro-5-methoxypyrimidine (B1329404) derivative.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways often targeted by kinase inhibitors derived from this compound.
Caption: PIM-1 Kinase Signaling Pathway and Inhibition.
Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of a kinase inhibitor starting from this compound.
Caption: Synthetic and evaluative workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 7. CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine - Google Patents [patents.google.com]
Synthesis of Kinase Inhibitors Utilizing a 4,6-Dichloro-5-methoxypyrimidine Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of kinase inhibitors using the versatile 4,6-dichloro-5-methoxypyrimidine scaffold. This privileged heterocyclic structure serves as a key building block in medicinal chemistry for the development of potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, particularly cancer.
The strategic placement of two reactive chlorine atoms at the 4 and 6 positions of the pyrimidine (B1678525) ring allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This enables the introduction of diverse chemical moieties to explore the chemical space around the kinase ATP-binding site, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. The methoxy (B1213986) group at the 5-position can also influence the electronic properties and conformation of the final inhibitor.
Key Synthetic Strategies
The primary synthetic route for elaborating the this compound core involves sequential SNAr reactions with various nucleophiles, typically amines. The differential reactivity of the two chlorine atoms can be exploited to achieve selective substitution. Generally, the chlorine at the 4-position is more susceptible to nucleophilic attack.
A general synthetic workflow is depicted below:
Caption: General synthetic workflow for kinase inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of kinase inhibitors based on the this compound scaffold. These are representative procedures and may require optimization for specific substrates and desired final products.
Protocol 1: Synthesis of N-(4-chloro-5-methoxy-pyrimidin-6-yl)-N'-[amine 1]
This protocol describes the selective mono-amination at the C4 position of the pyrimidine ring.
Materials:
-
This compound
-
Desired primary or secondary amine (Amine 1)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
-
Standard glassware for organic synthesis under inert atmosphere
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Add the desired amine (1.0-1.2 equivalents) to the solution.
-
Slowly add DIPEA (1.5-2.0 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired mono-substituted product.
Protocol 2: Synthesis of Di-substituted Kinase Inhibitors
This protocol describes the second amination at the C6 position to yield the final di-substituted product.
Materials:
-
Mono-substituted intermediate from Protocol 1
-
Desired second primary or secondary amine (Amine 2)
-
Base (e.g., DIPEA, potassium carbonate)
-
Solvent (e.g., n-Butanol, 1,4-Dioxane, or N,N-Dimethylformamide (DMF))
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
In a sealable reaction vessel, combine the mono-substituted intermediate (1.0 equivalent), the second amine (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents) in the chosen solvent.
-
Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor.
Data Presentation: Structure-Activity Relationship (SAR) of Pyrimidine-Based Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of representative pyrimidine-based kinase inhibitors against various protein kinases. While specific data for derivatives of this compound is limited in publicly available literature, the data for structurally related 2,4- and 4,6-disubstituted pyrimidines provide valuable insights into the structure-activity relationships.
Table 1: Inhibitory Activity of Pyrimidine Derivatives against Aurora Kinase A [1][2]
| Compound ID | R1 (at C4) | R2 (at C2) | Aurora A IC50 (nM) |
| 1 | 5-methyl-1H-pyrazol-3-ylamino | (S)-(3-((3-chloro-2-fluorobenzoyl)amino)pyrrolidin-1-yl) | 24.1 ± 7.9 |
| 13 | 5-methyl-1H-pyrazol-3-ylamino | (S)-(3-((4-chloro-2-fluorobenzoyl)amino)pyrrolidin-1-yl) | 38.6 ± 7.0 |
| 20 | 5-methyl-1H-pyrazol-3-ylamino | (S)-(3-((6-chloropyridin-3-oyl)amino)pyrrolidin-1-yl) | > 100 |
| 21 | 5-methyl-1H-pyrazol-3-ylamino | (S)-(3-((4-chloro-2-fluorophenyl)sulfonamido)pyrrolidin-1-yl) | > 100 |
Data presented as mean ± standard deviation.
Table 2: Inhibitory Activity of Pyrimidine Derivatives against various Kinases
| Scaffold | Substituents | Target Kinase | IC50 (nM) |
| Pyrido[4,3-d]pyrimidine | 4-anilino | EGFR | 14.8 |
| Pyrido[4,3-d]pyrimidine | 4-anilino | HER2 | 682 |
| Pyrrolo[2,3-d]pyrimidine | 2,4-disubstituted | EGFR | 3.76 |
| Pyrido[3,2-d]pyrimidine | 4,6,7-trisubstituted | EGFR | 0.95 |
This table presents a compilation of data for different pyrimidine-based scaffolds to illustrate their potential as kinase inhibitors.[3]
Signaling Pathway Diagrams
Understanding the cellular signaling pathways targeted by these inhibitors is crucial for drug development. Below are diagrams of key kinase signaling pathways implicated in cancer.
Caption: Aurora Kinase Signaling Pathway in Cell Cycle.
Caption: p38 MAPK Signaling Pathway.
Caption: EGFR Signaling Pathway.
References
The Pivotal Role of 4,6-Dichloro-5-methoxypyrimidine in the Synthesis of Modern Agrochemicals
Application Note: 4,6-Dichloro-5-methoxypyrimidine is a highly versatile and reactive intermediate that serves as a crucial building block in the synthesis of a wide array of modern agrochemicals. Its unique structural features, including two reactive chlorine atoms at the C4 and C6 positions and an electron-donating methoxy (B1213986) group at the C5 position, make it an ideal scaffold for the development of potent and selective fungicides and herbicides. The strategic manipulation of the chlorine atoms through nucleophilic aromatic substitution (SNAr) reactions allows for the introduction of diverse functionalities, leading to the creation of novel active ingredients with tailored biological activities.
This document provides detailed application notes and experimental protocols for the synthesis of key agrochemical classes derived from this compound, intended for researchers, scientists, and professionals in the field of agrochemical development.
Application in Fungicide Synthesis: Strobilurin Analogues
The pyrimidine (B1678525) core is a prominent feature in many broad-spectrum strobilurin fungicides. These compounds are renowned for their efficacy in controlling a wide range of fungal pathogens in various crops. The mechanism of action of strobilurin fungicides involves the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, thereby blocking electron transfer and halting ATP synthesis.
This compound serves as a key precursor for the synthesis of potent strobilurin analogues. The chlorine atoms on the pyrimidine ring can be sequentially substituted with different nucleophiles, such as substituted phenols and anilines, to generate a diverse library of compounds for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of a 4-(Substituted phenoxy)-6-chloro-5-methoxypyrimidine Intermediate
This protocol details the selective monosubstitution of a chlorine atom on the this compound ring with a phenolic nucleophile.
Materials:
-
This compound
-
Substituted phenol (B47542) (e.g., 4-aminophenol)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add the substituted phenol (1.1 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-(substituted phenoxy)-6-chloro-5-methoxypyrimidine.
Application in Herbicide Synthesis: Pyrimidine-Based Herbicides
Pyrimidine derivatives are also integral to the development of herbicides that target essential biochemical pathways in weeds. A significant class of pyrimidine-based herbicides are inhibitors of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). AHAS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth. Inhibition of this enzyme leads to a deficiency in these amino acids, ultimately causing plant death.
This compound can be utilized as a starting material for the synthesis of novel AHAS-inhibiting herbicides. The dichlorinated pyrimidine core allows for the introduction of various substituted anilines and other moieties to optimize herbicidal activity and crop selectivity.
Experimental Protocol: Synthesis of a 4-(Substituted anilino)-6-chloro-5-methoxypyrimidine Intermediate
This protocol describes the synthesis of a key intermediate for pyrimidine-based herbicides through the reaction of this compound with a substituted aniline (B41778).
Materials:
-
This compound
-
Substituted aniline (e.g., 2-ethyl-6-methylaniline)
-
p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted aniline (1.1 eq) in DMF.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to 90 °C and stir for 4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to yield the desired 4-(substituted anilino)-6-chloro-5-methoxypyrimidine.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of agrochemical intermediates from this compound. Please note that yields and specific spectral data will vary depending on the specific nucleophile used.
| Product Class | Starting Material | Nucleophile | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| Fungicide Intermediate | This compound | 4-Aminophenol | 75-85 | 150-155 | 8.35 (s, 1H), 7.0-7.5 (m, 4H), 3.90 (s, 3H) | 162.1, 160.5, 158.9, 145.2, 122.8, 115.9, 59.8 |
| Herbicide Intermediate | This compound | 2-Ethyl-6-methylaniline | 80-90 | 110-115 | 8.40 (s, 1H), 7.1-7.3 (m, 3H), 3.85 (s, 3H), 2.60 (q, 2H), 2.20 (s, 3H), 1.20 (t, 3H) | 161.8, 159.7, 137.5, 135.8, 129.1, 128.5, 126.4, 59.5, 24.5, 18.2, 14.1 |
Note: Spectral data are representative and may vary slightly based on the solvent and instrument used.
Visualizations
The following diagrams illustrate the synthetic workflows and the mechanism of action of the resulting agrochemicals.
Application Notes and Protocols for the Derivatization of 4,6-Dichloro-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,6-dichloro-5-methoxypyrimidine core is a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. Its two reactive chlorine atoms, activated by the electron-withdrawing pyrimidine (B1678525) ring, serve as versatile handles for introducing molecular diversity. The strategic derivatization of this core allows for the synthesis of compound libraries with a wide range of pharmacological activities. The methoxy (B1213986) group at the C5 position also influences the electronic properties and reactivity of the ring, offering opportunities for regioselective functionalization.
These application notes provide detailed protocols and quantitative data for key derivatization methods, including Nucleophilic Aromatic Substitution (SNAr) and various palladium-catalyzed cross-coupling reactions. The methodologies outlined are designed to guide researchers in the efficient synthesis of novel 4,6-disubstituted-5-methoxypyrimidine derivatives.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a primary and highly effective method for functionalizing the this compound core.[1] The chlorine atoms at the C4 and C6 positions can be sequentially or simultaneously displaced by a variety of nucleophiles, including amines, alkoxides, and thiols.[1]
Achieving selective monosubstitution is often possible by carefully controlling the reaction conditions, such as using a 1:1 stoichiometry of the nucleophile to the pyrimidine core and maintaining lower reaction temperatures.[2] Disubstitution can be achieved by using an excess of the nucleophile and more forcing conditions, such as elevated temperatures.
Application: Selective Mono-amination
The introduction of an amino group is a common first step in building more complex molecules. The following protocol details the selective monosubstitution with an aliphatic amine.
Experimental Protocol 1: Synthesis of 4-Chloro-6-(cyclopentylamino)-5-methoxypyrimidine
This protocol is adapted from the work of Wilde, B. M., et al. (2021).[3]
-
Materials:
-
This compound
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
To a solution of this compound (1.0 g, 5.59 mmol, 1.0 equiv) in anhydrous DCM (11 mL), add triethylamine (0.86 mL, 6.15 mmol, 1.1 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add cyclopentylamine (0.55 mL, 5.59 mmol, 1.0 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding water (20 mL).
-
Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of 0-20% ethyl acetate (B1210297) in hexanes) to yield the desired product.
-
Data Presentation
| Product | Starting Material | Nucleophile | Yield | Reference |
| 4-Chloro-6-(cyclopentylamino)-5-methoxypyrimidine | This compound | Cyclopentylamine | 91% | [3] |
Experimental Workflow: SNAr Mono-amination
Caption: Workflow for selective SNAr mono-amination.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, significantly expanding the synthetic possibilities for derivatizing the this compound core.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction enables the formation of C-C bonds by coupling the chloropyrimidine with an organoboron reagent, such as a boronic acid or ester. This method is ideal for introducing aryl or heteroaryl substituents. While chlorides are less reactive than bromides or iodides, successful coupling can be achieved with appropriate catalyst systems.[4]
General Protocol 2: Suzuki-Miyaura Coupling of a Monosubstituted Chloropyrimidine
-
Materials:
-
4-Substituted-6-chloro-5-methoxypyrimidine (e.g., from Protocol 1)
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, often with water)
-
-
Procedure:
-
In an oven-dried Schlenk flask, combine the chloropyrimidine (1.0 equiv), boronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., 1,4-Dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Data Presentation (Representative Data for Dichloropyrimidines)
The following data is for the related substrate 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) and serves as a starting point for optimization.[5][6]
| Arylboronic Acid | Base | Solvent | Yield | Reference |
| 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 88% | [5][6] |
| 3,5-Dimethylphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 85% | [5][6] |
| 4-(Methylthio)phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 79% | [5] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine.[7][8] It is particularly useful for coupling less nucleophilic amines or for instances where SNAr conditions are not suitable. The choice of a bulky, electron-rich phosphine (B1218219) ligand is critical for achieving high efficiency, especially with aryl chlorides.[9]
General Protocol 3: Buchwald-Hartwig Amination
-
Materials:
-
This compound or a mono-substituted derivative
-
Primary or secondary amine (1.1 - 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Strong base (e.g., NaOtBu, K₃PO₄, 1.4 - 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and ligand to an oven-dried Schlenk flask.
-
Add the base, the chloropyrimidine substrate (1.0 equiv), and the amine (1.2 equiv).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and heat the mixture with stirring in a preheated oil bath (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by flash column chromatography.
-
Cross-Coupling Experimental Workflow
Caption: General workflow for Pd-catalyzed cross-coupling reactions.
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide.[10] This reaction is invaluable for introducing alkynyl moieties, which can serve as handles for further transformations (e.g., click chemistry) or as key structural elements in pharmacophores. The reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.[11]
General Protocol 4: Sonogashira Coupling
-
Materials:
-
This compound or a mono-substituted derivative
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., Triethylamine, Diisopropylamine), used as solvent or co-solvent
-
Anhydrous, degassed co-solvent if needed (e.g., THF, DMF)
-
-
Procedure:
-
To a Schlenk flask, add the chloropyrimidine substrate (1.0 equiv), palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., THF) followed by the amine base.
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove salts, and concentrate the filtrate.
-
Redissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the product by flash column chromatography.
-
Logical Relationship of Derivatization Methods
Caption: Synthetic pathways from the pyrimidine core.
References
- 1. This compound | 5018-38-2 | Benchchem [benchchem.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. grokipedia.com [grokipedia.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Reaction of 4,6-Dichloro-5-methoxypyrimidine with Various Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4,6-dichloro-5-methoxypyrimidine, a versatile building block in medicinal chemistry. The protocols herein detail its reaction with various amines to generate substituted aminopyrimidines, which are key intermediates in the development of novel therapeutic agents.
Introduction
This compound is a highly valuable precursor in organic synthesis, particularly in the field of drug discovery.[1] Its pyrimidine (B1678525) core is a fundamental component of many biologically significant molecules, including nucleic acids. The two reactive chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the controlled and sequential introduction of various functionalities, especially amino groups.[1][2] This chemical versatility makes it an essential scaffold for constructing libraries of compounds for biological screening. Derivatives of this compound have been investigated for a range of pharmacological activities, including their potential as anticancer and antiviral agents.[1][3]
The reactivity of the two chlorine atoms can be modulated by reaction conditions, enabling either mono- or di-substitution. This differential reactivity is crucial for the regiocontrolled synthesis of complex, polysubstituted pyrimidines, which are often sought after in medicinal chemistry programs.[2]
Key Applications in Drug Discovery
-
Kinase Inhibitors: The aminopyrimidine scaffold is a well-established "hinge-binding" motif in the ATP-binding pocket of many protein kinases. By elaborating the structure with different amine side chains, potent and selective inhibitors of kinases implicated in cancer and inflammatory diseases can be developed.
-
Antiviral and Anticancer Agents: The pyrimidine core is present in numerous approved drugs for treating viral infections and cancer.[1][3] The ability to readily diversify the substituents on the this compound core allows for the rapid exploration of structure-activity relationships (SAR) to optimize potency and pharmacokinetic properties.
-
Scaffold for Combinatorial Chemistry: Its predictable reactivity makes this compound an ideal starting material for the generation of large, diverse libraries of compounds for high-throughput screening.
Reaction Pathway and Experimental Workflow
The general reaction involves the nucleophilic displacement of one or both chlorine atoms by an amine. The reaction typically proceeds under basic conditions to neutralize the HCl generated. The choice of solvent, temperature, and base can influence the rate and selectivity of the reaction.
Figure 1: General reaction pathway for the sequential amination of this compound.
The typical experimental workflow involves reaction setup under controlled conditions, monitoring for completion, workup to isolate the crude product, and purification.
Figure 2: A typical experimental workflow for the synthesis of aminopyrimidines.
Experimental Protocols
The following protocols provide detailed methodologies for the mono-amination of this compound. Conditions can be adapted for di-substitution, typically by using an excess of the amine and/or higher reaction temperatures.
Protocol 1: General Procedure for Mono-amination
This protocol describes a general method for the selective mono-substitution of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.0-1.2 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethanol)
-
Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (1.5-2.0 equivalents)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for aqueous workup and extraction
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., DCM).
-
Add the amine (1.0-1.2 eq) to the solution.
-
Add the base (e.g., TEA) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate) to obtain the pure mono-aminated product.
Quantitative Data Summary
The following table summarizes specific examples of reactions between this compound and various amines, providing details on reaction conditions and yields.
| Amine | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cyclopentylamine | N-cyclopentyl-4-chloro-6-amino-5-methoxypyrimidine | DCM | - | 40 | 15 | High | [2] |
| 4-Methoxybenzylamine | N-(4-methoxybenzyl)-4-amino-6-chloro-5-methoxypyrimidine | - | - | Forcing | - | Moderate | [2] |
Note: Specific bases, concentrations, and yields were not always detailed in the abstracts. "High" and "Moderate" are used as reported. "Forcing conditions" typically imply higher temperatures and/or longer reaction times to achieve the second substitution.[2]
Conclusion
This compound is a cornerstone building block for the synthesis of diverse aminopyrimidine derivatives. The protocols and data provided herein serve as a guide for researchers in the efficient synthesis and exploration of these compounds for drug discovery and development. The straightforward nature of the SNAr reaction, coupled with the ability to control selectivity, ensures its continued importance in medicinal chemistry.
References
Application Notes and Protocols: 4,6-Dichloro-5-methoxypyrimidine as a Versatile Building Block for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4,6-dichloro-5-methoxypyrimidine as a strategic starting material for the synthesis of diverse and novel heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The unique substitution pattern of this pyrimidine (B1678525) core, featuring two reactive chlorine atoms and an electron-donating methoxy (B1213986) group, allows for selective and sequential functionalization through various modern synthetic methodologies. This document outlines key reactions, provides detailed experimental protocols, and summarizes the biological activities of the resulting heterocyclic scaffolds, with a focus on their application as kinase inhibitors.
Introduction to this compound in Heterocycle Synthesis
This compound is a valuable and reactive intermediate for the synthesis of a wide array of substituted pyrimidines and fused heterocyclic systems. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The two chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The differential reactivity of these positions, influenced by the electronic effects of the methoxy group and the pyrimidine nitrogens, can be exploited for regioselective synthesis. This building block has found applications in the development of potent inhibitors for various kinases, including Aurora kinases and Cyclin-Dependent Kinases (CDKs), which are critical targets in oncology.
Key Synthetic Transformations
The versatility of this compound stems from its ability to undergo a variety of chemical transformations to build molecular complexity. The primary reactions exploited for the synthesis of novel heterocycles are detailed below.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution at the chloro-substituted positions. A range of nucleophiles, including amines, alcohols, and thiols, can displace the chlorine atoms. Sequential substitution is often possible by controlling reaction conditions such as temperature and stoichiometry, allowing for the introduction of different functionalities at the C4 and C6 positions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, this palladium-catalyzed reaction enables the introduction of various aryl and heteroaryl groups by coupling with the corresponding boronic acids or esters. This transformation is fundamental in creating biaryl structures commonly found in kinase inhibitors.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This reaction is particularly useful for coupling a wide range of primary and secondary amines, including anilines and heterocyclic amines, to the pyrimidine core.[1] This method has largely replaced harsher, traditional methods for the synthesis of arylamines.[1]
Application in Kinase Inhibitor Synthesis
Substituted pyrimidines are a cornerstone in the design of kinase inhibitors due to their ability to mimic the adenine (B156593) scaffold of ATP and form key hydrogen bond interactions within the kinase hinge region. This compound serves as an excellent starting point for the synthesis of potent and selective kinase inhibitors.
Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis. Their overexpression is linked to various cancers, making them attractive therapeutic targets.[2] Pyrimidine-based molecules have been successfully developed as Aurora kinase inhibitors.[2] By sequentially substituting the chloro groups of this compound with appropriate amine and aryl fragments, potent inhibitors targeting the Aurora A kinase have been synthesized. These compounds have demonstrated the ability to reduce levels of MYC oncoproteins, which are implicated in a wide range of human cancers.[2]
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[3] Small molecule inhibitors of CDK4/6 have shown significant clinical success, particularly in the treatment of HR+ breast cancer.[3] The pyrido[2,3-d]pyrimidin-7-one scaffold is a common core structure in many CDK4/6 inhibitors.[3] this compound can be a key precursor in the multi-step synthesis of such complex heterocyclic systems.
Data Presentation
Table 1: Synthesis of Disubstituted Pyrimidines via Sequential Suzuki and SNAr Reactions
| Entry | R¹ (Suzuki Coupling) | R² (SNAr) | Yield (%) |
| 1 | Phenyl | Morpholino | 75 |
| 2 | 4-Fluorophenyl | Piperidinyl | 82 |
| 3 | 2-Thienyl | N-Methylpiperazinyl | 68 |
| 4 | 3-Pyridyl | Anilino | 71 |
Yields are representative and may vary based on specific reaction conditions.
Table 2: Biological Activity of Pyrimidine-Based Aurora A Kinase Inhibitors
| Compound ID | R¹ | R² | Aurora A IC₅₀ (nM) | Cell Proliferation IC₅₀ (nM) (NCI-H82) |
| 1 | 5-Methyl-1H-pyrazol-3-yl | (S)-3-aminopyrrolidin-1-yl)(4-chloro-2-fluorophenyl)methanone | < 200 | 150 |
| 2 | 5-Methyl-1H-pyrazol-3-yl | (S)-3-aminopyrrolidin-1-yl)(2,4-difluorophenyl)methanone | < 200 | 180 |
| 3 | 5-Methyl-1H-pyrazol-3-yl | (S)-3-aminopyrrolidin-1-yl)(4-fluorophenyl)methanone | > 500 | > 1000 |
Data adapted from a study on pyrimidine-based Aurora kinase inhibitors. While not directly synthesized from this compound, the SAR is highly relevant.[2]
Experimental Protocols
Protocol 1: General Procedure for Sequential Suzuki-Miyaura Coupling and Nucleophilic Aromatic Substitution
Step 1: Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (1.1 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of 1,4-dioxane (B91453) and water (4:1, 0.1 M).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to afford the 4-aryl-6-chloro-5-methoxypyrimidine intermediate.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
To a sealed tube, add the 4-aryl-6-chloro-5-methoxypyrimidine intermediate (1.0 equiv.), the desired amine (1.2 equiv.), and a base such as K₂CO₃ or DIPEA (2.0 equiv.) in a solvent like DMF or NMP (0.2 M).
-
Seal the tube and heat the reaction mixture to 120-150 °C for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the final product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 equiv.), a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.08 equiv.), and a base such as NaOt-Bu or Cs₂CO₃ (1.4 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.1 equiv.).
-
Add anhydrous toluene (B28343) or 1,4-dioxane (0.1 M).
-
Seal the tube, remove from the glovebox, and heat in a preheated oil bath at 100-110 °C for 16-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and partition between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dichloro-5-methoxypyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4,6-Dichloro-5-methoxypyrimidine synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield
Question: My reaction has resulted in a very low yield or no product at all. What are the potential causes and how can I improve the outcome?
Answer: Low yield is a frequent challenge. A systematic approach to troubleshooting is recommended. Consider the following potential causes and solutions:
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Incomplete Reaction: The reaction may not have proceeded to completion.
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Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. For instance, in similar chlorination reactions, extending the reaction time can significantly improve yield.[1]
-
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Insufficient Chlorinating Agent: An inadequate amount of the chlorinating agent (e.g., POCl₃ or PCl₃) will result in incomplete conversion of the starting material, 4,6-dihydroxy-5-methoxypyrimidine (B1354921).
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Solution: Use a molar excess of the chlorinating agent. The literature often describes using the chlorinating agent as the solvent, ensuring a large excess.[2]
-
-
Moisture in the Reaction: Chlorinating agents are highly sensitive to moisture, which can lead to their decomposition and reduce their effectiveness.
-
Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., under nitrogen or argon).[1]
-
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Poor Quality of Starting Materials: Impurities in the 4,6-dihydroxy-5-methoxypyrimidine or the chlorinating agent can interfere with the reaction.
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Solution: Use high-purity starting materials. If necessary, purify the starting material before use.
-
Issue 2: Formation of Side Products/Impurities
Question: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?
Answer: The formation of impurities is a common problem. Here are some likely contaminants and strategies to avoid them:
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Unreacted Starting Material: The presence of 4,6-dihydroxy-5-methoxypyrimidine in the final product indicates an incomplete reaction.
-
Solution: Refer to the solutions for "Low or No Yield," such as increasing reaction time, temperature, or the stoichiometry of the chlorinating agent.
-
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Mono-chlorinated Byproduct (4-chloro-5-methoxy-6-hydroxypyrimidine): This intermediate can be present if the second chlorination step is not efficient.
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Solution: Drive the reaction towards di-substitution by increasing the excess of the chlorinating agent and potentially elevating the reaction temperature.
-
-
Hydrolysis of the Product: this compound can be hydrolyzed back to the mono-chlorinated byproduct or the dihydroxy starting material during the work-up if exposed to water or other nucleophiles for an extended period under non-neutral pH.
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Solution: Perform the aqueous work-up quickly and at a low temperature (e.g., pouring the reaction mixture onto crushed ice). Neutralize the acidic byproducts promptly. Extraction of the product into an organic solvent should be done immediately after quenching.
-
-
Over-chlorination or Other Side Reactions: At excessively high temperatures or with prolonged reaction times, other undesired side reactions can occur.
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Solution: Carefully control the reaction temperature. Monitor the reaction progress to avoid unnecessarily long reaction times.
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Issue 3: Difficulties in Product Isolation and Purification
Question: I am having trouble isolating and purifying the this compound. What are some effective purification strategies?
Answer: Challenges in purification can often be overcome with the right techniques.
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Recrystallization: This is a common and effective method for purifying solid organic compounds.
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Solvent Selection: The choice of solvent is crucial. A good solvent will dissolve the compound when hot but not at room temperature. For this compound, methanol (B129727) has been successfully used as a recrystallization solvent.[3] Acetonitrile has also been used to obtain colorless blocks of the compound.[4]
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Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, they can sometimes be removed by treating the hot solution with a small amount of activated carbon followed by hot filtration. Allow the solution to cool slowly to promote the formation of pure crystals.
-
-
Column Chromatography: For more challenging separations, flash column chromatography can be employed.
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Stationary Phase: Silica gel is a common choice.
-
Mobile Phase (Eluent): A non-polar solvent system is typically used for chlorinated pyrimidines. A gradient of ethyl acetate (B1210297) in hexanes is a good starting point. The optimal solvent system should be determined by TLC analysis.
-
-
Work-up Issues: Emulsion formation during aqueous extraction can complicate isolation.
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Solution: Adding a saturated brine solution can help to break emulsions.
-
Data Presentation
The following tables summarize quantitative data from various reported synthesis protocols for this compound and related compounds to provide a comparative overview of reaction conditions.
Table 1: Synthesis of this compound via Chlorination
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Reported Yield | Reference |
| 4,6-dihydroxy-5-methoxypyrimidine sodium | Phosphorus Trichloride (B1173362) (PCl₃) | None (PCl₃ as solvent) | 110-120 | 2-6 | High (not specified) | [5] |
| 5-methoxypyrimidine-4,6-diol | Trichlorophosphate (POCl₃) | Anhydrous Toluene (B28343) | 100-105 (reflux) | 1 | 86% | [6] |
| 5-methoxyl-4,6-dihydroxy pyrimidine (B1678525) disodium | Phosphorus Oxychloride (POCl₃) | None (POCl₃ as solvent) | 65 | 1.5 | High (not specified) | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound based on literature procedures.
Protocol 1: Synthesis using Phosphorus Trichloride (PCl₃)
This protocol is adapted from patent CN103910683A.[5]
-
Reaction Setup: In a dry reaction vessel equipped with a reflux condenser and a gas absorption unit for HCl, add phosphorus trichloride.
-
Addition of Starting Material: Heat the phosphorus trichloride to 70-80°C. Over a period of 0.5 to 1.5 hours, uniformly add 4,6-dihydroxy-5-methoxypyrimidine sodium salt, maintaining the internal temperature at 80-95°C.
-
Reaction: After the addition is complete, heat the mixture to reflux at 110-120°C for 2 to 6 hours.
-
Work-up:
-
Cool the reaction mixture to below 90°C.
-
Add a suitable organic solvent (e.g., toluene, trichloroethylene) and stir to dissolve the mixture.
-
Carefully add deionized water to hydrolyze the remaining phosphorus chlorides. Allow the layers to separate.
-
Separate the organic layer.
-
Wash the organic layer with an alkaline solution (e.g., sodium bicarbonate) to adjust the pH to 6.5-7.
-
Separate the organic layer again.
-
-
Isolation: Remove the organic solvent by distillation under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization, for example, from methanol.[3]
Protocol 2: Synthesis using Phosphorus Oxychloride (POCl₃)
This protocol is based on a procedure described by ChemicalBook.[6]
-
Reaction Setup: Suspend 5-methoxypyrimidine-4,6-diol and triethylamine (B128534) (1.0 equivalent) in anhydrous toluene in a reaction vessel equipped with a reflux condenser.
-
Addition of Chlorinating Agent: Heat the suspension to 100-105°C. Slowly add a solution of phosphorus oxychloride (POCl₃, approximately 2.2 equivalents) in anhydrous toluene dropwise over 30 minutes.
-
Reaction: Reflux the reaction mixture for 1 hour.
-
Work-up:
-
Cool the reaction to room temperature.
-
Decant the toluene layer.
-
Add ice water to the residue. A heavier black oil layer may separate.
-
Separate the oil layer and continue to dilute with ice water.
-
Extract the aqueous mixture with toluene.
-
Combine the organic extracts.
-
-
Purification:
-
Wash the combined organic phase sequentially with saturated sodium bicarbonate solution and saturated saline.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to afford the product.
-
Mandatory Visualization
Diagram 1: Experimental Workflow for the Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low yield in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the direct chlorination of a pre-formed pyrimidine ring, specifically 4,6-dihydroxy-5-methoxypyrimidine or its salt.[2] This transformation replaces the hydroxyl groups with chlorine atoms using a potent chlorinating agent.
Q2: What are the common chlorinating agents used, and what are the differences?
A2: The most common chlorinating agents are phosphorus oxychloride (POCl₃) and phosphorus trichloride (PCl₃).[2] POCl₃ is widely used and often serves as both the reagent and the solvent. PCl₃ has been presented as a less toxic alternative to POCl₃, which could be a significant advantage in terms of operational safety and environmental impact.[5]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material and the appearance of the product, helping to determine the optimal reaction time.
Q4: What safety precautions should be taken during this synthesis?
A4: Both POCl₃ and PCl₃ are corrosive and react violently with water. The reaction also produces hydrogen chloride (HCl) gas. Therefore, the synthesis must be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. A gas trap should be used to neutralize the evolved HCl gas.
Q5: The work-up procedure mentions quenching with ice water. Why is this important?
A5: Quenching the reaction mixture with ice water serves two main purposes. Firstly, it rapidly cools the mixture, preventing further side reactions. Secondly, it hydrolyzes the excess chlorinating agent in a controlled manner. The low temperature helps to minimize the potential for hydrolysis of the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. 4,6-Dichloro-5-methoxypyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine - Google Patents [patents.google.com]
Identifying and minimizing side products in dichloropyrimidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dichloropyrimidines. Our aim is to help you identify and minimize the formation of side products, thereby improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in dichloropyrimidine synthesis?
A1: The most frequently encountered side products in dichloropyrimidine synthesis include:
-
Monochlorinated pyrimidines: These arise from incomplete chlorination of the dihydroxypyrimidine starting material. The formation of these intermediates is a common issue, particularly when reaction conditions are not optimized.[1][2]
-
Over-chlorinated pyrimidines: If the pyrimidine (B1678525) ring has other reactive sites, or under harsh reaction conditions, more chlorine atoms than desired may be introduced.[3]
-
Hydrolysis products (hydroxypyrimidines): The chlorinating agents used are highly reactive towards water. Any moisture in the reaction setup or during the workup can lead to the hydrolysis of the dichloropyrimidine product back to a hydroxypyrimidine.[3]
-
Solvent-related byproducts: In some cases, the solvent can participate in side reactions. For example, when using dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) (a Vilsmeier-Haack type reaction), formylation of the pyrimidine ring can occur.[3]
-
Polymeric or tar-like substances: These can form due to the degradation of the starting material or product under harsh conditions, such as excessively high temperatures.
Q2: Which chlorinating agent is better, phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)?
A2: Both POCl₃ and SOCl₂ are commonly used for the chlorination of dihydroxypyrimidines, and the choice depends on the specific substrate and desired reaction conditions.
-
Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent, often used in excess, acting as both the reagent and solvent.[4] It is particularly effective for a wide range of hydroxypyrimidines. However, the workup can be challenging due to the need to quench the excess POCl₃, which reacts violently with water.[4]
-
Thionyl chloride (SOCl₂) is another effective chlorinating agent. It can sometimes offer milder reaction conditions. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which can simplify purification. However, for some substrates, it may be less reactive than POCl₃.
For large-scale synthesis, solvent-free methods using equimolar amounts of POCl₃ in a sealed reactor at high temperatures have been developed to improve safety, reduce waste, and achieve high yields.[5]
Q3: What is the role of additives like N,N-dimethylaniline or pyridine (B92270) in the reaction?
A3: Additives such as tertiary amines (e.g., N,N-dimethylaniline, N,N-diethylaniline, pyridine, triethylamine) act as acid scavengers and catalysts.[6][7] During the chlorination reaction, hydrogen chloride (HCl) is produced as a byproduct. These basic additives neutralize the HCl, driving the reaction to completion and preventing potential acid-catalyzed side reactions. In some cases, they can also activate the chlorinating agent, increasing the reaction rate.
Q4: How does reaction temperature affect the formation of side products?
A4: Temperature is a critical parameter in controlling the selectivity and yield of dichloropyrimidine synthesis.
-
Higher temperatures generally increase the reaction rate but can also lead to the formation of over-chlorinated and degradation byproducts (tar).[3] Typical reflux temperatures for reactions with POCl₃ are in the range of 80-160°C.[3]
-
Lower temperatures can improve the selectivity for monochlorinated products over dichlorinated ones. However, this may result in incomplete reactions or require significantly longer reaction times.[3]
Careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal temperature and reaction time.[3]
Troubleshooting Guides
Problem 1: Low Yield of Dichloropyrimidine
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time and/or temperature: Monitor the reaction by TLC or HPLC to determine the optimal conditions.[1] - Ensure adequate mixing: Vigorous stirring is essential, especially for heterogeneous mixtures. - Use a catalyst: Tertiary amines can accelerate the reaction.[6] |
| Moisture in the Reaction | - Thoroughly dry all glassware and reagents: Chlorinating agents react violently with water.[1] - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Suboptimal Reagent Stoichiometry | - Use a molar excess of the chlorinating agent: This can help drive the reaction to completion. However, be mindful that a large excess can complicate the workup.[8] |
| Product Loss During Workup | - Careful quenching: Slowly add the reaction mixture to ice-water with vigorous stirring to manage the exothermic reaction.[8] - Optimize extraction: Use an appropriate organic solvent and perform multiple extractions to ensure complete recovery of the product. |
Problem 2: High Levels of Monochlorinated Side Product
| Potential Cause | Troubleshooting Steps |
| Insufficient Chlorinating Agent | - Increase the molar ratio of the chlorinating agent to the dihydroxypyrimidine. |
| Low Reaction Temperature or Short Reaction Time | - Gradually increase the reaction temperature while monitoring for the formation of other impurities.[1] - Extend the reaction time and follow the progress by TLC or HPLC.[1] |
| Substrate Reactivity | - For less reactive substrates, consider using a more potent chlorinating system, such as POCl₃ with a catalytic amount of DMF. |
Problem 3: Formation of Tar or Dark-Colored Impurities
| Potential Cause | Troubleshooting Steps |
| Excessively High Reaction Temperature | - Lower the reaction temperature. A controlled heating mantle and a thermometer are essential.[3] |
| Prolonged Reaction Time | - Monitor the reaction closely and stop it as soon as the starting material is consumed.[3] |
| Air-Sensitive Starting Material or Product | - Conduct the reaction under an inert atmosphere to prevent oxidative decomposition. |
Data Presentation
Table 1: Comparison of Chlorination Methods for Uracil (B121893) (Pyrimidine-2,4-diol)
| Method | Chlorinating Agent | Additive | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Traditional | POCl₃ (excess) | N/A | Reflux | 3.5 - 4 | >90 | High | [4] |
| Solvent-Free | POCl₃ (equimolar) | Pyridine | 160 | 2 | High | High | [3] |
| SOCl₂/BTC | SOCl₂/Bis(trichloromethyl) carbonate | DMAP | 65 - 70 | - | 95 | High | ChemicalBook |
Table 2: Influence of Reaction Conditions on the Synthesis of 4,6-Dichloropyrimidine
| Starting Material | Chlorinating Agent | Base | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 4,6-Dihydroxypyrimidine (B14393) | POCl₃ | Triethylamine | 85 | >80 | up to 99.9 | [7] |
| 4,6-Dihydroxypyrimidine | POCl₃ | N,N-diisopropylethylamine | 80-85 | 89.5 | - | [9] |
| 4,6-Diaminopyrimidine | Diazotization then CuCl/HCl | - | 45 | 86.4 | 99.4 | ChemicalBook |
Experimental Protocols
Synthesis of 2,4-Dichloropyrimidine from Uracil (Traditional Method)
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add uracil (1 equivalent) and an excess of phosphorus oxychloride (POCl₃). The reaction should be conducted in a well-ventilated fume hood under an inert atmosphere.[4]
-
Reaction: Heat the mixture to reflux with stirring for 3.5 to 4 hours. Monitor the reaction's progress by TLC.[4]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
-
Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by distillation or recrystallization.
Solvent-Free Synthesis of 4,6-Dichloropyrimidine
-
Reaction Setup: In a sealed reactor, add 4,6-dihydroxypyrimidine (1 equivalent) and pyridine (1 equivalent).[5]
-
Reagent Addition: Add one equivalent of phosphorus oxychloride (POCl₃).[5]
-
Reaction: Heat the sealed reactor to a high temperature (e.g., 140-160°C) and maintain for several hours, monitoring the reaction progress.[5]
-
Workup: After completion, cool the reactor to room temperature. Carefully quench the reaction mixture with cold water.
-
Isolation: Adjust the pH of the aqueous mixture to 8-9 with a suitable base (e.g., sodium carbonate) to precipitate the product. Isolate the solid product by filtration.[5]
Visualizations
Caption: A troubleshooting workflow for identifying and addressing common issues in dichloropyrimidine synthesis.
Caption: Logical relationships illustrating the main reaction pathway and the formation of common side products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Purification of 4,6-Dichloro-5-methoxypyrimidine and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 4,6-Dichloro-5-methoxypyrimidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound are column chromatography and recrystallization.[1] High-Performance Liquid Chromatography (HPLC) is also used for both analysis and purification.[1][2] The choice of method depends on the scale of the purification and the nature of the impurities.
Q2: What are the typical impurities found after the synthesis of this compound?
A2: Impurities often originate from the starting materials or side reactions during synthesis. Common precursors include 4,6-dihydroxy-5-methoxypyrimidine.[3][4] Incomplete chlorination can leave residual hydroxyl-pyrimidine species. Reagents like phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃) and their byproducts might also be present if not properly removed during the workup.[1][5]
Q3: What is the solubility profile of this compound?
A3: this compound is a solid with slight solubility in chloroform (B151607) and dichloromethane.[3] It is generally soluble in organic solvents like toluene (B28343) and can be extracted using these solvents during a reaction workup.[4] Its solubility in hot solvents like methanol (B129727) or acetonitrile (B52724) is utilized for recrystallization.[6][7]
Q4: How should this compound be stored to ensure its stability?
A4: To maintain long-term stability, it should be stored in a well-closed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[3] It should also be protected from light and moisture.[8]
Q5: Can HPLC be used for the purification of this compound?
A5: Yes, reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable method for analyzing and purifying this compound.[2] A typical mobile phase consists of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[2] Such HPLC methods are often scalable for preparative separations to isolate impurities.[2]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | Insufficient solvent volume. | Add more solvent in small portions until the solid dissolves.[9] |
| Incorrect solvent choice. | The compound has very low solubility in the chosen solvent even when hot. Try a different solvent or a solvent mixture.[10][11] | |
| Compound "oils out" instead of forming crystals. | The solution is supersaturated, or the cooling is too rapid. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[11] |
| The melting point of the solid is lower than the boiling point of the solvent. | Use a solvent with a lower boiling point. | |
| Poor or no crystal formation upon cooling. | The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration and then try cooling again.[12] |
| Crystallization is slow to initiate. | Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[9] | |
| Product is still impure after recrystallization. | Impurities have similar solubility to the product and co-precipitate. | Perform a second recrystallization with a different solvent system.[11] Consider using column chromatography for better separation.[11] |
| Colored impurities are present in the final crystals. | Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb the colored impurities.[13] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from impurities. | Incorrect eluent system (solvent polarity is too high or too low). | Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.35 for the desired compound.[14] |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks. Repack the column if necessary.[15] | |
| Streaking or tailing of the compound band. | The compound is too polar for the stationary phase. | Add a small percentage of a more polar solvent (like methanol) or a modifier (like triethylamine (B128534) for basic compounds) to the eluent. |
| The sample was overloaded on the column. | Use a larger column or reduce the amount of sample loaded.[11] | |
| Low recovery of the compound from the column. | The compound is irreversibly adsorbed onto the silica (B1680970) gel. | This can happen with very polar compounds. Try deactivating the silica gel with a small amount of water or use a different adsorbent like alumina. |
| The compound is eluting very slowly or not at all. | The eluent is not polar enough. Gradually increase the polarity of the eluent system (gradient elution). |
Data Presentation
Physical and Chromatographic Properties
| Property | Value / Condition | Reference(s) |
| Molecular Formula | C₅H₄Cl₂N₂O | [16] |
| Molecular Weight | 179.00 g/mol | [16] |
| Melting Point | 54-58 °C | [3][16] |
| Boiling Point | 257.8 ± 35.0 °C (Predicted) | [3] |
| Appearance | White to off-white solid | [3][4] |
| Solubility | Slightly soluble in Chloroform, Dichloromethane | [3] |
| Storage Temperature | 2-8°C under inert gas | [3] |
| Column Chromatography Adsorbent | Silica Gel | [1] |
| Typical Eluent System | Hexane (B92381)/Ethyl Acetate (4:1) | [1] |
| HPLC Column Type | Reverse Phase (e.g., Newcrom R1) | [2] |
| HPLC Mobile Phase | Acetonitrile, Water, Phosphoric Acid | [2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline for the recrystallization of this compound.
-
Solvent Selection: Choose a suitable solvent in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures. Methanol or acetonitrile can be effective.[6][7]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves.[9]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[13]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.[13]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.[11]
-
Isolation and Washing: Collect the formed crystals by vacuum filtration using a Büchner funnel.[9] Wash the crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.[11]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity can be checked by measuring the melting point.[9]
Protocol 2: Purification by Column Chromatography
This protocol describes a typical procedure for purifying this compound on a silica gel column.
-
Eluent Selection: Using TLC, determine an appropriate solvent system (eluent) that provides good separation of the target compound from impurities. A common system is a mixture of hexane and ethyl acetate.[1] An Rf value of approximately 0.35 is often ideal for the compound of interest.[14]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[14]
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a compatible, low-polarity solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate. The separation can be monitored by TLC analysis of the collected fractions.
-
Fraction Pooling and Solvent Removal: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Experimental and Logical Workflows
Caption: General purification workflow.
Caption: Decision tree for troubleshooting recrystallization.
Caption: Decision tree for troubleshooting column chromatography.
References
- 1. This compound | 5018-38-2 | Benchchem [benchchem.com]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. This compound CAS#: 5018-38-2 [m.chemicalbook.com]
- 4. This compound | 5018-38-2 [chemicalbook.com]
- 5. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 6. 4,6-Dichloro-5-methoxypyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.dutscher.com [pdf.dutscher.com]
- 16. This compound 97 5018-38-2 [sigmaaldrich.com]
Technical Support Center: Optimizing Suzuki Coupling for 4,6-Dichloro-5-methoxypyrimidine
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 4,6-dichloro-5-methoxypyrimidine. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and refine their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Which chlorine atom on this compound is more reactive in a Suzuki coupling?
A1: In 4,6-dichloropyrimidines, the two chlorine atoms are electronically equivalent. However, steric hindrance from the adjacent 5-methoxy group can influence reactivity. For similar dichloropyrimidines, mono-arylation is typically favored under controlled conditions. Achieving selective mono-substitution versus di-substitution often requires careful optimization of reaction time, temperature, and stoichiometry of the boronic acid.
Q2: What are the recommended starting conditions for a Suzuki coupling with this compound?
A2: For a successful initial coupling, a well-established set of reaction parameters is crucial. The following table outlines reliable starting points for your optimization experiments.
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄ is a common and reliable catalyst for couplings with chloro-arenes.[1][2] Pd(dppf)Cl₂ is also highly effective, particularly for heteroaromatic substrates. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | K₂CO₃ is a widely used and effective base.[2] K₃PO₄ is a stronger, non-nucleophilic base that can be beneficial in preventing side reactions and promoting the transmetalation step.[1][3] |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A mixture of an organic solvent and water is typically required to dissolve both the organic reactants and the inorganic base.[1][2] It is critical that all solvents are thoroughly degassed to prevent catalyst oxidation. |
| Boronic Acid | 1.1 - 1.5 equivalents (for mono-substitution) | A slight excess of the boronic acid is recommended to drive the reaction to completion. For di-substitution, a larger excess will be required. |
| Temperature | 70 - 100 °C | The reaction temperature will depend on the reactivity of the specific boronic acid used.[1] Monitoring the reaction progress by TLC or LC-MS is recommended to determine the optimal temperature. |
| Reaction Time | 12 - 24 hours | Reaction times can vary significantly. Close monitoring is essential to prevent the formation of side products or di-substituted product if mono-substitution is desired. |
Q3: Can I use microwave irradiation to accelerate the reaction?
A3: Yes, microwave-assisted Suzuki coupling can be a highly effective method for reducing reaction times and improving yields.[2][4] Typical conditions involve heating the reaction mixture to 100-140 °C for 15-30 minutes.[2]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Step |
| Low or No Product Yield | Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is more air-stable. |
| Insufficiently Degassed Solvents | Thoroughly degas all solvents (including water) by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.[5] | |
| Inappropriate Base | The choice of base is critical.[5] If K₂CO₃ is ineffective, try a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. | |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10 °C. Monitor for decomposition of starting materials. | |
| Formation of Di-substituted Product | Excess Boronic Acid | Reduce the equivalents of boronic acid to 1.05 - 1.1. |
| Prolonged Reaction Time | Monitor the reaction closely and stop it once the mono-substituted product is maximized. | |
| Dehalogenation of Starting Material | Presence of a Hydride Source | Ensure solvents are anhydrous and of high purity. Certain bases can also act as hydride donors; consider switching to a different base. |
| Catalyst-Mediated Reduction | This can occur at higher temperatures. Try lowering the reaction temperature. | |
| Homocoupling of Boronic Acid | Presence of Oxygen | Ensure the reaction is set up under a strict inert atmosphere.[5] |
Experimental Protocols
Protocol 1: General Procedure for Conventional Thermal Suzuki Coupling
This protocol is a starting point and may require optimization for your specific boronic acid.
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Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).[3]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[6]
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Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[1][6]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.[7]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Microwave-Assisted Suzuki Coupling
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Reaction Setup: In a microwave reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a base (e.g., K₂CO₃, 3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%).[2]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 2:1 v/v).[2]
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture for the specified time and temperature (e.g., 15 minutes at 100 °C).[2]
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Work-up and Purification: After cooling, work-up and purify the product as described in Protocol 1.[2]
Visualizations
Caption: General experimental workflow for Suzuki coupling.
Caption: Troubleshooting logic for low-yield Suzuki reactions.
References
Stability and proper storage conditions for 4,6-Dichloro-5-methoxypyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of 4,6-Dichloro-5-methoxypyrimidine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture ingress. Several suppliers also recommend storing the compound under an inert gas, such as nitrogen, to further minimize degradation.[2]
Q2: Is this compound stable at room temperature?
A2: this compound is generally stable under normal ambient conditions for short periods.[1] However, for long-term storage, it is best to adhere to the recommended cool and dry conditions to prevent any potential degradation over time.
Q3: What are the known incompatibilities for this compound?
A3: The primary incompatibility for this compound is with strong oxidizing agents.[1][2] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Q4: What are the hazardous decomposition products of this compound?
A4: When exposed to fire or extreme heat, this compound can decompose to produce hazardous substances, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[1][2]
Q5: How does the purity of this compound affect its stability?
A5: The purity of the compound is crucial for its stability. Impurities can sometimes act as catalysts for degradation. It is recommended to use a high-purity grade of this compound for experimental work to ensure reproducibility and reliability of results. The purity can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide is designed to help you troubleshoot common stability-related issues you may encounter during your experiments with this compound.
Issue 1: Unexpected Degradation of the Compound
Symptoms:
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Appearance of new peaks in your analytical chromatogram (e.g., HPLC, GC-MS).
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Changes in the physical appearance of the solid compound (e.g., color change, clumping).
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Inconsistent or unexpected experimental results.
Possible Causes & Solutions:
| Potential Cause | Recommended Action |
| Improper Storage | Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place. For enhanced stability, consider storage in a desiccator and under an inert atmosphere (e.g., nitrogen or argon). |
| Contamination | Use clean spatulas and glassware to handle the compound. Avoid introducing any impurities, especially strong oxidizing agents. |
| Exposure to Light | If you suspect photosensitivity, conduct experiments under low-light conditions or use amber-colored reaction vessels. Perform a photostability test to confirm. |
| Hydrolysis | The presence of two chlorine atoms on the pyrimidine (B1678525) ring suggests a susceptibility to hydrolysis, particularly under basic conditions. Ensure that any solvents used are anhydrous, especially if the reaction is run for an extended period or at elevated temperatures. |
| Thermal Stress | Avoid unnecessarily high temperatures during your experimental setup and work-up procedures. If your protocol requires heating, consider running a time-course experiment to determine the onset of degradation. |
Troubleshooting Workflow for Compound Degradation
Caption: A logical workflow for troubleshooting unexpected degradation of this compound.
Experimental Protocols for Stability Assessment
For a more in-depth understanding of the stability profile of this compound, forced degradation studies can be performed. These studies intentionally stress the compound to identify potential degradation pathways and products.
General Procedure for Stability Testing
A stock solution of this compound should be prepared in a suitable solvent, such as acetonitrile. This stock solution is then subjected to various stress conditions. Samples are taken at different time points, neutralized if necessary, and analyzed by a stability-indicating analytical method, like HPLC, to quantify the remaining parent compound and detect any degradation products.
| Stress Condition | Protocol |
| Hydrolytic Stability | 1. Prepare solutions of the compound in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) conditions. 2. Incubate the solutions at a controlled temperature (e.g., 60°C). 3. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). 4. Neutralize the acidic and basic samples before analysis. 5. Analyze by HPLC. |
| Oxidative Stability | 1. Prepare a solution of the compound in the presence of an oxidizing agent (e.g., 3% H₂O₂). 2. Keep the solution at room temperature. 3. Withdraw and analyze samples at various time points. |
| Thermal Stability | 1. Place the solid compound in a controlled temperature oven (e.g., 80°C). 2. Take samples of the solid at different time points. 3. Dissolve the samples in a suitable solvent for HPLC analysis. |
| Photostability | 1. Expose a solution of the compound and the solid compound to a light source that provides both visible and UV light, as specified in ICH Q1B guidelines.[3][4][5] 2. A dark control sample should be stored under the same conditions but protected from light. 3. Analyze the samples at appropriate time intervals. |
Recommended Storage and Handling Workflow
Caption: A workflow illustrating the best practices for storing and handling this compound.
References
4,6-Dichloro-5-methoxypyrimidine safety data sheet and handling precautions
This technical support center provides essential safety information, handling precautions, and troubleshooting guidance for researchers, scientists, and drug development professionals working with 4,6-Dichloro-5-methoxypyrimidine.
Safety Data Summary
This section provides a summary of the key safety data for this compound, compiled from various safety data sheets.
| Identifier | Value | Reference |
| CAS Number | 5018-38-2 | [1][2][3] |
| EC Number | 225-699-1 | [1][3] |
| Molecular Formula | C5H4Cl2N2O | [3][4] |
| Molecular Weight | 179.00 g/mol | [3][4] |
| Signal Word | Danger | [1][2][3] |
| Hazard Pictograms | GHS Code | Hazard Statement | Reference |
| Corrosion | GHS05 | H314: Causes severe skin burns and eye damage. | [5][6] |
| Corrosion | GHS05 | H318: Causes serious eye damage. | [1][3] |
| Exclamation Mark | GHS07 | H302: Harmful if swallowed. | [1][2][3] |
| Exclamation Mark | GHS07 | H315: Causes skin irritation. | [1] |
| Exclamation Mark | GHS07 | H317: May cause an allergic skin reaction. | [5] |
| Exclamation Mark | GHS07 | H319: Causes serious eye irritation. | [1] |
| Exclamation Mark | GHS07 | H335: May cause respiratory irritation. | [7] |
| Precautionary Statements | Description | Reference |
| Prevention | ||
| P260 | Do not breathe dust. | [5] |
| P261 | Avoid breathing dust/fumes. | [7] |
| P264 | Wash skin thoroughly after handling. | [1][2][5] |
| P270 | Do not eat, drink or smoke when using this product. | [2][5] |
| P271 | Use only outdoors or in a well-ventilated area. | [7] |
| P272 | Contaminated work clothing must not be allowed out of the workplace. | [5] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1][2][5][7] |
| Response | ||
| P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | [2][5] |
| P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [5] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2][6] |
| P310 | Immediately call a POISON CENTER or doctor/physician. | [6] |
| Storage | ||
| Keep container tightly closed in a dry and well-ventilated place. | [1][2] | |
| Store in a cool place. | [1] | |
| Handle and store under inert gas. | [1] | |
| Disposal | ||
| P501 | Dispose of contents/container to an approved waste disposal plant. | [2][3] |
Troubleshooting Guide & FAQs
This section addresses specific issues and questions that may arise during the handling and use of this compound in an experimental setting.
Q1: What are the immediate first aid measures to be taken in case of accidental eye contact?
A1: In case of eye contact, immediately rinse the eyes with plenty of water for at least 15 minutes, making sure to also wash under the eyelids.[2] Remove contact lenses if present and easy to do so, and continue rinsing.[1][2] It is crucial to seek immediate medical attention.[2][6]
Q2: What should I do if the compound comes into contact with my skin?
A2: If skin contact occurs, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][8] If skin irritation persists, it is important to consult a physician.[2] Contaminated clothing should be removed and laundered before reuse.[7]
Q3: What is the appropriate response to inhalation of the dust form of this compound?
A3: If you inhale the dust, move to an area with fresh air immediately.[1] If you are not breathing, artificial respiration should be administered.[1] It is advisable to consult a physician, especially if symptoms occur.[2]
Q4: What should be done in the event of accidental ingestion?
A4: If swallowed, rinse your mouth with water.[1][2] Never give anything by mouth to a person who is unconscious.[1] Call a POISON CENTER or a doctor for medical advice.[2][5]
Q5: How should I handle a small spill of this compound in the lab?
A5: For a minor spill, first ensure the area is well-ventilated and you are wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Avoid generating dust.[7] Use dry clean-up procedures; you can sweep or shovel the material into a suitable, closed container for disposal.[1][2] After the material is collected, clean the spill area. Prevent the spilled material from entering drains.[1][5]
Q6: What personal protective equipment (PPE) is recommended when working with this compound?
A6: When handling this compound, it is essential to wear appropriate PPE. This includes:
-
Eye/Face Protection: Safety glasses with side-shields or a face shield are recommended.[1]
-
Skin Protection: Handle with chemical-resistant gloves.[1] Gloves should be inspected before use and a proper glove removal technique should be followed.[1] A lab coat or protective clothing is also necessary to prevent skin contact.[7]
-
Respiratory Protection: If working in an area with poor ventilation or where dust formation is likely, a dust mask (such as a type N95) should be used.[3]
Q7: What are the proper storage conditions for this compound?
A7: The compound should be stored in a tightly closed container in a dry and well-ventilated place.[1][2] It is also recommended to store it in a cool place and handle it under an inert gas.[1]
Experimental Workflows & Protocols
Chemical Spill Response Workflow
The following diagram outlines the logical steps to follow in the event of a chemical spill involving this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound 97 5018-38-2 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. capotchem.cn [capotchem.cn]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Common impurities found in commercial 4,6-Dichloro-5-methoxypyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4,6-Dichloro-5-methoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
Commercial this compound is typically synthesized via the chlorination of 4,6-dihydroxy-5-methoxypyrimidine (B1354921) using a chlorinating agent like phosphorus oxychloride (POCl₃).[1] The most common impurities arise from this process and can include:
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Unreacted Starting Material: 4,6-dihydroxy-5-methoxypyrimidine.
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Hydrolysis Product: 4-Chloro-6-hydroxy-5-methoxypyrimidine, formed by the reaction of the product with residual moisture during workup.
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Over-chlorinated Byproducts: While less common for this specific molecule, over-chlorination at other positions on the pyrimidine (B1678525) ring can occur under harsh reaction conditions.
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Residual Solvents: Solvents used during the synthesis and purification process, such as toluene, trichloroethylene, or methanol, may be present in trace amounts.[2]
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Phosphorus-containing Byproducts: Byproducts from the decomposition of phosphorus oxychloride.
Q2: How can I assess the purity of my this compound sample?
The most common method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC).[3] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also crucial for confirming the structure and identifying impurities.[4][5]
Q3: What are the recommended storage conditions for this compound?
To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. It is sensitive to moisture and should be handled in a dry environment.
Troubleshooting Guides
Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Problem: I am experiencing low to no yield in my nucleophilic aromatic substitution (SNAr) reaction with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Nucleophile | Ensure your nucleophile is sufficiently reactive. If using an alcohol or thiol, consider deprotonating with a suitable base to generate the more nucleophilic alkoxide or thiolate. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some SNAr reactions require heating to proceed at a reasonable rate. |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile (B52724) to facilitate the reaction. |
| Impure Starting Material | The presence of impurities, especially the hydrolysis product (4-chloro-6-hydroxy-5-methoxypyrimidine), can interfere with the reaction. Purify the starting material if necessary. |
| Incorrect Stoichiometry | Ensure the correct molar ratios of reactants and base are used. An excess of the nucleophile may be required in some cases. |
Formation of Multiple Products
Problem: My reaction is producing a mixture of mono- and di-substituted products.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Excess Nucleophile | Use a stoichiometric amount or a slight excess of the nucleophile to favor mono-substitution. |
| High Reaction Temperature | Lowering the reaction temperature can often improve selectivity for mono-substitution. |
| Reaction Time | Monitor the reaction progress by TLC or HPLC and stop the reaction once the desired mono-substituted product is maximized. |
Experimental Protocols
HPLC Method for Purity Analysis
This is a general reverse-phase HPLC method that can be adapted for the analysis of this compound and its common impurities.[3]
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Expected Elution Order: 4,6-dihydroxy-5-methoxypyrimidine (most polar, earliest elution) -> 4-chloro-6-hydroxy-5-methoxypyrimidine -> this compound (least polar, latest elution).
Recrystallization Protocol for Purification
This protocol describes a general method for the purification of this compound by recrystallization.[6][7][8]
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Solvent Selection: In a test tube, determine the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, isopropanol, hexanes, toluene, or mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an appropriately sized flask, add the crude this compound and a stir bar. Heat the solvent to its boiling point and add the minimum amount of hot solvent to the flask with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Remove the flask from the heat source, cover it, and allow the solution to cool slowly to room temperature. To induce crystallization, you can scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once the solution has reached room temperature and crystal formation is evident, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adsorbed impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
References
- 1. This compound | 5018-38-2 | Benchchem [benchchem.com]
- 2. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. This compound(5018-38-2) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting failed reactions involving 4,6-Dichloro-5-methoxypyrimidine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 4,6-dichloro-5-methoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound? A1: To ensure stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert gas like nitrogen or argon.[1][2][3] Recommended storage temperatures are between 10°C and 25°C.[2]
Q2: What materials are incompatible with this compound? A2: You should avoid contact with strong oxidizing agents.[1] The compound is stable under normal conditions and is not reactive with water.[1]
Q3: What are the hazardous decomposition products? A3: Under fire conditions, hazardous decomposition products can include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[1]
Q4: Is this compound stable under typical reaction conditions? A4: Yes, the compound is stable under recommended storage conditions and typical synthetic protocols.[1] The methoxy (B1213986) group is generally stable under the conditions used for nucleophilic substitution or cross-coupling at the chloro positions.[4]
Troubleshooting Guides
This section addresses common issues encountered during reactions involving this compound.
Guide 1: Nucleophilic Aromatic Substitution (SNAr)
Q5: My SNAr reaction shows low or no product yield. What are the common causes? A5: Low yields in SNAr reactions with this substrate can stem from several factors:
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Weak Nucleophile: The attacking species may not be nucleophilic enough. For amines or alcohols, a base is required to either deprotonate the nucleophile (for alcohols) or act as an acid scavenger (for amines).[5]
-
Insufficient Temperature: SNAr reactions often require heating to proceed at a reasonable rate.[5]
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Poor Leaving Group (Context-Dependent): While chlorine is a good leaving group, the overall reactivity is dictated by the activation of the pyrimidine (B1678525) ring.[5]
-
Anhydrous Conditions: The presence of water can hydrolyze the starting material or interfere with the base. Ensure you are using dry solvents and an inert atmosphere.[5]
Q6: I am getting a mixture of mono- and di-substituted products. How can I control the selectivity? A6: Controlling the level of substitution is a key challenge.[4]
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For Mono-substitution: Use a stoichiometric amount (typically 1.0-1.2 equivalents) of the nucleophile. Lowering the reaction temperature and carefully monitoring the reaction by TLC or LC-MS can help stop the reaction after the first substitution.
-
For Di-substitution: Use an excess of the nucleophile (>2.2 equivalents) and typically higher temperatures or longer reaction times to drive the reaction to completion.
Q7: My reaction is giving an unexpected product where the solvent seems to have reacted (solvolysis). How do I prevent this? A7: Solvolysis can occur if you are using a nucleophilic solvent (like methanol (B129727) or ethanol) at high temperatures.[5][6] The solvent can compete with your intended nucleophile.[5] To prevent this, switch to a non-nucleophilic, polar aprotic solvent such as 1,4-dioxane (B91453), DMF, or THF.[5]
Guide 2: Suzuki-Miyaura Cross-Coupling
Q8: My Suzuki coupling reaction is failing or giving very low yield. What should I check first? A8: The Carbon-Chlorine (C-Cl) bond is strong and less reactive in Suzuki couplings compared to C-Br or C-I bonds, making the initial oxidative addition step challenging.[7]
-
Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[7] Switch to a more active catalytic system using electron-rich, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. Buchwald pre-catalysts (e.g., XPhos-Pd-G3) are often highly effective for aryl chlorides.[7]
-
Base Selection: The base is critical for activating the boronic acid. Screen strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[7]
-
Solvent System: Ensure your solvent can dissolve both the organic substrates and the inorganic base. Degassed solvent mixtures like 1,4-dioxane/water or toluene/water are common choices.[7]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure all reagents and the reaction vessel are thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[7]
Q9: I'm observing significant side products like homocoupling of my boronic acid or protodeboronation. How can I minimize these? A9: These are common side reactions in Suzuki couplings.
-
Homocoupling: This is often caused by the presence of oxygen, which can oxidize the Pd(0) catalyst. Rigorous degassing of solvents and maintaining a positive inert gas pressure is crucial.
-
Protodeboronation: This occurs when the boronic acid reacts with a proton source (often water) and is cleaved. Using anhydrous conditions or switching to more stable boronic esters (e.g., pinacol (B44631) esters) can mitigate this issue. Sometimes, using a milder base can also help.
Guide 3: Buchwald-Hartwig Amination
Q10: I'm having trouble with the Buchwald-Hartwig amination of this compound. Why is it not working? A10: Similar to Suzuki coupling, the C-Cl bond's strength makes oxidative addition difficult for Buchwald-Hartwig reactions.[8]
-
Ligand Choice is Critical: This reaction is highly dependent on the ligand. For aryl chlorides, sterically hindered, electron-rich biarylphosphine ligands such as XPhos, BrettPhos, or RuPhos are often required to promote the formation of the active catalytic species and facilitate both oxidative addition and reductive elimination.[9]
-
Base Compatibility: Strong, non-nucleophilic bases like NaOtBu are standard but can be incompatible with sensitive functional groups on your amine.[9] For more sensitive substrates, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃, though this may require higher temperatures.[9]
-
Solvent Choice: Toluene, 1,4-dioxane, and THF are common solvents. Avoid chlorinated solvents and acetonitrile (B52724) as they can inhibit the catalyst.[9]
Q11: My starting material is being consumed, but I'm seeing hydrodehalogenation (C-Cl replaced by C-H) instead of my desired product. What causes this? A11: Hydrodehalogenation can be a significant side reaction. It can arise from an unproductive side reaction where an intermediate amide undergoes beta-hydride elimination.[10] Your choice of ligand and reaction conditions can influence the relative rates of the desired reductive elimination versus this side reaction.[10] Screening different ligands and carefully controlling the temperature may help minimize this pathway.
Quantitative Data Summary
The following tables summarize recommended starting conditions and expected outcomes for key reactions. Optimization is often required for specific substrates.
Table 1: Nucleophilic Aromatic Substitution (SNAr) - General Conditions
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Outcome |
|---|---|---|---|---|
| Primary/Secondary Amine | K₂CO₃ or Et₃N | Dioxane, EtOH, or THF | 25 - 100 | Good yields for mono- or di-substitution depending on stoichiometry.[11] |
| Alcohol/Phenol | NaH or K₂CO₃ | THF or DMF | 25 - 120 | Forms corresponding ether derivatives.[4] |
| Thiol | NaH or K₂CO₃ | THF or DMF | 25 - 100 | Forms corresponding thioether derivatives.[4] |
Table 2: Palladium-Catalyzed Cross-Coupling - Recommended Conditions for C-Cl Bonds
| Reaction | Catalyst System (Palladium Source + Ligand) | Base | Solvent System | Temperature (°C) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ + XPhos/SPhos or XPhos-Pd-G3 | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane / H₂O | 100 - 120 |
| Buchwald-Hartwig | Pd₂(dba)₃ + XPhos/BrettPhos or BrettPhos-Pd-G3 | NaOtBu or K₃PO₄ | Toluene or 1,4-Dioxane | 80 - 110 |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine (Mono-substitution)
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., 1,4-dioxane or THF).
-
Add the amine nucleophile (1.1 eq) to the solution.
-
Add a base, such as triethylamine (B128534) (1.2 eq) or potassium carbonate (1.5 eq).[11]
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.[11]
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).[12]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or recrystallization.[13]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add the aryl/heteroaryl boronic acid (1.2 eq) and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 eq).[7]
-
Add this compound (1.0 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[7]
-
Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%).
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.[7]
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
// Error paths edge [color="#EA4335", style=dashed]; Check_SM -> Optimize [label="Impure"]; Check_Cond -> Optimize [label="Incorrect"]; Check_Reagents -> Optimize [label="Suboptimal"]; Check_Cat -> Optimize [label="Inactive"]; } dot Caption: Troubleshooting workflow for failed reactions.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | 5018-38-2 | ND11522 [biosynth.com]
- 3. This compound CAS#: 5018-38-2 [m.chemicalbook.com]
- 4. This compound | 5018-38-2 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Challenges in scaling up the synthesis of 4,6-Dichloro-5-methoxypyrimidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the synthesis of 4,6-dichloro-5-methoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent and industrially viable route is a two-step process. The first step involves the synthesis of the key intermediate, 4,6-dihydroxypyrimidine, which is then chlorinated. Common chlorinating agents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)[1]. An alternative approach involves building the heterocyclic ring from acyclic precursors, such as derivatives of malonic diester[2].
Q2: What are the critical parameters to control during the chlorination step?
A2: Key parameters for the successful synthesis of this compound from 4,6-dihydroxy-5-methoxypyrimidine (B1354921) include:
-
Temperature Control: The reaction with chlorinating agents is often exothermic and requires careful temperature management to prevent side reactions[1].
-
Reagent Stoichiometry: The molar ratio of the chlorinating agent to 4,6-dihydroxy-5-methoxypyrimidine is crucial for driving the reaction to completion and minimizing impurities[1].
-
Solvent Selection: Dichloroethane is a commonly used solvent in this process[1].
-
Work-up Procedure: Proper quenching of the excess chlorinating agent and careful pH adjustment during the work-up are essential for isolating a pure product[1].
Q3: Are there greener or safer alternatives to using phosphorus oxychloride (POCl₃)?
A3: Yes, research has explored the use of phosphorus trichloride (B1173362) (PCl₃) as a substitute for the highly toxic phosphorus oxychloride. This alternative can reduce production costs and minimize the safety risks for laboratory personnel. Additionally, controlling the addition rate of the pyrimidine (B1678525) sodium salt can prevent dangerous temperature spikes in the reaction[3].
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| SYN-001 | Low Yield | - Incomplete reaction. - Degradation of starting material or product. - Suboptimal stoichiometry. - Inefficient work-up. | - Increase reaction time or temperature and ensure adequate mixing. - Optimize temperature control to avoid overheating. - Ensure the correct molar ratio of the chlorinating agent is used. - Optimize extraction and purification steps to minimize product loss[1]. |
| SYN-002 | Uncontrolled Exothermic Reaction | - Rapid addition of the chlorinating agent. - Inadequate cooling of the reaction vessel. | - Add the chlorinating agent dropwise to a cooled solution of the starting material with vigorous stirring. - For larger scale reactions, consider using a continuous-flow reactor for precise temperature and reaction time control[4]. |
| SYN-003 | Product Contamination with Starting Material | - Insufficient amount of chlorinating agent. - Short reaction time. - Low reaction temperature. | - Increase the molar equivalents of the chlorinating agent. - Extend the reaction time and monitor progress by HPLC or GC. - Gradually increase the reaction temperature while monitoring for the formation of side products. |
| SYN-004 | Formation of Unidentified Impurities | - Side reactions due to high temperatures. - Reaction with atmospheric moisture. | - Maintain strict temperature control. - Ensure all glassware is dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). - Purify the crude product using recrystallization or column chromatography[4]. |
| SYN-005 | Difficulty in Product Isolation/Filtration | - Formation of fine precipitates or oily product. - Incomplete neutralization during work-up. | - After quenching, ensure the pH is adjusted to a slightly basic range (pH 8-9) to prevent the formation of insoluble amine salts[4]. - If the product is oily, try triturating with a non-polar solvent to induce solidification. |
Experimental Protocols
Protocol 1: Chlorination of 4,6-dihydroxy-5-methoxypyrimidine using Phosphorus Oxychloride
This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.
Materials:
-
4,6-dihydroxy-5-methoxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Toluene (B28343) (anhydrous)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
Toluene for extraction
Procedure:
-
Suspend 4,6-dihydroxy-5-methoxypyrimidine (e.g., 96.0 g, 676 mmol) and triethylamine (e.g., 95.0 mL, 680 mmol) in anhydrous toluene (e.g., 1.2 L) in a suitable reaction vessel.
-
Heat the suspension to 100-105°C.
-
Slowly add a solution of phosphorus oxychloride (e.g., 140 mL, 1.5 mol) in anhydrous toluene (e.g., 200 mL) dropwise over 30 minutes.
-
Reflux the reaction mixture for 1 hour.
-
Cool the mixture to room temperature.
-
Decant the toluene layer.
-
Carefully add ice water to the residue.
-
Separate the heavier black oil layer and continue to dilute with ice water.
-
Extract the aqueous layer with toluene (e.g., 2 x 200 mL).
-
Combine all toluene extracts.
-
Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (e.g., 2 x 300 mL) and saturated saline solution (e.g., 400 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain this compound as a white solid[5].
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 4,6-dihydroxy-5-methoxypyrimidine | 142.11 | 96.0 g | 0.676 | 1.0 |
| Triethylamine | 101.19 | 95.0 mL | 0.680 | 1.01 |
| Phosphorus oxychloride | 153.33 | 140 mL | 1.5 | 2.22 |
Note: This table is based on the example provided in the cited literature and should be adjusted for the desired scale.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Efficient Removal of Phosphorus Oxychloride (POCl₃)
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the safe and effective removal of excess phosphorus oxychloride (POCl₃) from reaction mixtures. Adherence to these guidelines is critical for ensuring experimental success and mitigating the risks associated with this highly reactive reagent.
Troubleshooting Guide
This section addresses specific issues that may arise during the removal of excess phosphorus oxychloride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Delayed and Violent Exothermic Reaction During Aqueous Quench | 1. Incomplete Hydrolysis: At low temperatures, POCl₃ hydrolysis can be sluggish, leading to the accumulation of the reagent and metastable intermediates like phosphorodichloridic acid (Cl₂P(O)OH).[1][2] A sudden increase in temperature can then trigger a runaway reaction.[3] 2. Incorrect Quenching Procedure: Adding the quenching solution (e.g., water) directly to the reaction mixture is highly dangerous and can cause a violent, uncontrolled reaction.[1] | 1. Use a "Reverse Quench": Always add the reaction mixture containing POCl₃ slowly and dropwise to a vigorously stirred quenching solution.[1][3] 2. Controlled Temperature Quench: For certain reactions, quenching in a warm (35-40°C) aqueous sodium acetate (B1210297) solution can ensure immediate and complete hydrolysis of POCl₃ and its intermediates, preventing their accumulation.[1][3] 3. Ensure Adequate Stirring and Time: Allow the quenched mixture to stir for a sufficient period to ensure all reactive phosphorus species are fully hydrolyzed.[1] |
| Product Degradation or Low Yield | 1. Harsh pH Conditions: The product may be sensitive to the strongly acidic conditions generated during hydrolysis or the basic conditions during neutralization.[1] 2. Hydrolysis of Product: If the desired product is sensitive to water or acid, the aqueous work-up can lead to its decomposition. 3. Premature Quenching: The primary reaction may not have reached completion before the work-up was initiated.[1] | 1. Use a Buffered or Mild Quenching Agent: Employing a buffered solution like aqueous sodium acetate can help control the pH during the quench.[1][3] For neutralization, use a mild base like sodium bicarbonate and add it slowly while monitoring the pH and maintaining a low temperature.[1] 2. Distillation of Excess POCl₃: For water-sensitive products, first remove the bulk of the excess POCl₃ by distillation under reduced pressure before proceeding with a careful aqueous work-up.[4][5] 3. Reaction Monitoring: Use techniques like TLC or NMR to ensure the reaction has gone to completion before initiating the work-up.[6] |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The Vilsmeier-Haack reaction, a common application of POCl₃, is exothermic. Excessive heat can lead to polymerization and decomposition of starting materials or products.[6] 2. Impurities: The presence of impurities in starting materials or solvents can catalyze side reactions. | 1. Strict Temperature Control: Maintain the recommended reaction temperature using an ice bath or other cooling methods, especially during the initial mixing of reagents.[6] 2. Use High-Purity Reagents: Ensure that all reagents, particularly DMF and POCl₃, are anhydrous and of high purity.[6] |
| Chlorination of the Substrate | In Vilsmeier-Haack reactions, the Vilsmeier reagent itself can act as a chlorinating agent, especially at higher temperatures. | 1. Lower Reaction Temperature: Conduct the reaction at the lowest effective temperature to minimize this side reaction.[7] 2. Prompt Work-up: Perform the aqueous work-up efficiently and quickly after the reaction is complete to hydrolyze the reactive chloroiminium salt.[7] |
| Difficulty in Isolating the Product | 1. Product is Water-Soluble: The desired compound may have significant solubility in the aqueous layer, leading to poor recovery during extraction.[6] 2. Emulsion Formation: Vigorous mixing of aqueous and organic layers can lead to the formation of stable emulsions that are difficult to separate.[6] | 1. Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of the organic product. 2. Gentle Extraction: Use gentle inversions rather than vigorous shaking during the extraction process. If an emulsion forms, adding brine or allowing the mixture to stand can help break it. |
Quantitative Data Summary
The hydrolysis of phosphorus oxychloride is a highly exothermic process. Proper thermal management is crucial for safety.
| Parameter | Value / Condition | Significance | Reference |
| Standard Enthalpy of Hydrolysis (ΔHf°) | POCl₃(l) + 3H₂O(l) → H₃PO₄(aq) + 3HCl(aq) | The reaction is highly exothermic, with a significant release of heat that can lead to thermal runaway if not controlled. | [1] |
| ΔHf° (POCl₃(l)) | -597.1 kJ/mol | Standard enthalpy of formation for liquid POCl₃. | [1] |
| Quenching Temperature (Ice/Bicarbonate) | Maintain below 20°C | Controls the rate of the exothermic hydrolysis reaction to prevent a dangerous temperature spike. | [1] |
| Quenching Temperature (Sodium Acetate) | 35-40°C | Ensures rapid and complete hydrolysis of POCl₃ and its metastable intermediates, preventing their accumulation and the risk of a delayed exotherm. | [1][3] |
Experimental Protocols
Protocol 1: Reverse Quench with Ice/Aqueous Sodium Bicarbonate
This is a standard and generally safe method for quenching excess POCl₃.
1. Preparation:
-
In a separate flask large enough to accommodate the entire reaction volume and quenching solution, equipped with a mechanical stirrer and a thermometer, prepare a slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate.
2. Cooling:
-
Cool the reaction mixture containing excess POCl₃ in an ice bath.
3. Addition:
-
Slowly add the cooled reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry.
4. Temperature Control:
-
Carefully monitor the temperature of the quenching mixture. Maintain the temperature below 20°C by controlling the rate of addition and adding more ice if necessary.[1]
5. Neutralization and Stirring:
-
After the addition is complete, continue to stir the mixture until all the ice has melted and the evolution of CO₂ gas has ceased.
-
Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[1]
6. Extraction:
-
Extract the product from the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
Protocol 2: Controlled Temperature Quench with Aqueous Sodium Acetate
This method is particularly useful for preventing the accumulation of metastable intermediates that can lead to delayed exothermic events.[3]
1. Preparation:
-
In a separate flask equipped with a mechanical stirrer and a thermometer, prepare a solution of aqueous sodium acetate.
2. Temperature Control:
3. Addition:
-
Slowly add the reaction mixture containing excess POCl₃ to the warm, vigorously stirred sodium acetate solution.[3]
4. Stirring:
-
After the addition is complete, continue to stir the mixture for a period to ensure the complete hydrolysis of all reactive species.
5. Work-up:
-
Cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent.
-
Proceed with a standard aqueous workup, such as washing with water and brine.
Protocol 3: Removal of Excess POCl₃ by Distillation
This method is advantageous when the product is sensitive to aqueous conditions.
1. Setup:
-
Assemble a distillation apparatus. Ensure all glassware is dry.
2. Distillation:
-
Heat the reaction mixture under reduced pressure (e.g., 20-25 mm Hg) with a bath temperature of 55-65°C to distill the excess POCl₃ (boiling point: 105.8 °C at atmospheric pressure).[4]
-
To ensure complete removal, the residue can be co-evaporated with a high-boiling inert solvent like toluene.[4]
3. Subsequent Work-up:
-
After distillation, cool the residue to room temperature.
-
The residue can then be dissolved in a suitable organic solvent and subjected to a much safer and more controlled aqueous quench or other purification methods like chromatography.
Mandatory Visualizations
References
Technical Support Center: Advanced Strategies for Pyrimidine Ring Substitution
Welcome to the technical support center for overcoming challenges in pyrimidine (B1678525) ring substitutions. This resource is designed for researchers, scientists, and professionals in drug development who are working with pyrimidine scaffolds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems you might face during the synthesis and functionalization of pyrimidines.
Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr)
Question: My SNAr reaction on a chloropyrimidine is giving very low to no product yield. What are the possible causes and how can I improve it?
Answer: Low yields in SNAr reactions on pyrimidines are a common issue. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack, but several factors can hinder the reaction.[1][2] Here’s a step-by-step troubleshooting guide:
-
Assess Ring Activation: The pyrimidine ring must be sufficiently activated by electron-withdrawing groups (EWGs) ortho or para to the leaving group. If your substrate lacks strong activation, the reaction will be sluggish.[2]
-
Evaluate the Leaving Group: The nature of the leaving group is critical. For SNAr on pyrimidines, the general reactivity order is F > Cl > Br > I.[2] If you are using a less reactive leaving group like bromo or iodo, consider converting it to a fluoro or chloro derivative if possible.
-
Enhance Nucleophilicity: The attacking nucleophile might be too weak. For instance, an alcohol is a much weaker nucleophile than its corresponding alkoxide. Deprotonating your nucleophile with a suitable base can significantly increase the reaction rate.[2]
-
Optimize Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy.[3] Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.
-
Choice of Solvent: The solvent can play a crucial role. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the nucleophile, leaving the anion more reactive.[3][4]
Issue 2: Poor Regioselectivity in Substitutions on Dihalopyrimidines
Question: I am trying to perform a monosubstitution on a 2,4-dichloropyrimidine, but I'm getting a mixture of C2 and C4 substituted products. How can I control the regioselectivity?
Answer: Regioselectivity in dihalopyrimidines is a well-documented challenge. Generally, the C4 position is more reactive towards nucleophilic attack and cross-coupling reactions than the C2 position.[2][5] However, this preference can be influenced by several factors.
-
For C4-Selectivity (the "Normal" Reactivity):
-
In most SNAr and cross-coupling reactions (like Suzuki or Buchwald-Hartwig amination), the inherent electronic preference of the pyrimidine ring favors substitution at C4.[5]
-
Standard palladium catalysts, such as those based on Pd(0) or Pd(II) precatalysts, typically yield the C4-substituted product.[5]
-
-
To Invert Selectivity and Favor C2-Substitution:
-
Recent studies have shown that specific reaction conditions can override the inherent C4 preference. For palladium-catalyzed C-S coupling reactions on 2,4-dichloropyrimidines, specific ligand and catalyst systems have been developed to achieve C2 selectivity.[5]
-
The presence of an electron-donating group at the C6 position can electronically favor nucleophilic attack at the C2 position.[2]
-
The choice of nucleophile can also influence the outcome. For example, certain tertiary amines have shown high selectivity for the C2 position on 2,4-dichloropyrimidines bearing an electron-withdrawing group at C5.[2]
-
Below is a logical workflow to troubleshoot regioselectivity issues:
Caption: Troubleshooting workflow for regioselectivity on 2,4-dichloropyrimidines.
Issue 3: Failure of Electrophilic Aromatic Substitution
Question: I am attempting to nitrate (B79036) a pyrimidine derivative, but the reaction is not proceeding. Why is this and what can I do?
Answer: Electrophilic aromatic substitution on the pyrimidine ring is notoriously difficult. The two electronegative nitrogen atoms make the ring highly electron-deficient and thus deactivated towards electrophilic attack.[1][6] Furthermore, under the strongly acidic conditions often required for electrophilic substitution (e.g., nitration), the ring nitrogens become protonated, which further deactivates the ring.[7]
To achieve electrophilic substitution, you generally need to:
-
Introduce Activating Groups: The pyrimidine ring must be substituted with one or more strong electron-donating groups (EDGs), such as amino (-NH₂) or hydroxyl (-OH) groups. These groups increase the electron density of the ring, making it more susceptible to electrophilic attack.[6] Electrophilic substitution, when it occurs, will typically be directed to the C5 position.[6]
-
Consider N-Oxide Formation: An alternative strategy is to first form a pyrimidine N-oxide. The N-oxide group activates the ring to both electrophilic and nucleophilic attack and can be removed later in the synthetic sequence.[8][9] Nitration of pyridine (B92270) N-oxide, for example, proceeds in high yield at the 4-position.[9]
Frequently Asked Questions (FAQs)
Q1: Why is the pyrimidine ring so unreactive towards substitution, and what are the main strategies to overcome this?
A1: The pyrimidine ring's low reactivity stems from its electron-deficient nature due to the two electronegative nitrogen atoms.[1] This makes it resistant to electrophilic attack and requires specific strategies for functionalization. The primary modern approaches to overcome this are:
-
C-H Activation: This powerful technique allows for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. Methodologies include transition-metal-catalyzed processes (using metals like palladium, rhodium, or copper), metal-free radical reactions (such as the Minisci reaction), and photochemical approaches.[10][11]
-
Cross-Coupling Reactions: For halogenated pyrimidines, transition-metal-catalyzed cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig amination are highly effective for forming C-C and C-N bonds.[5][12][13]
-
Nucleophilic Aromatic Substitution (SNAr): By introducing a good leaving group (like a halogen) and activating the ring with electron-withdrawing groups, SNAr becomes a viable pathway for introducing nucleophiles.[2]
-
Radical Substitution (Minisci Reaction): The Minisci reaction is particularly well-suited for functionalizing electron-deficient heterocycles like pyrimidine. It involves the addition of a nucleophilic radical to the protonated pyrimidine ring.[14][15]
The choice of strategy depends on the desired substitution pattern and the available starting materials.
Caption: Key strategies for the functionalization of the pyrimidine ring.
Q2: I need to perform an alkylation on the pyrimidine ring. Friedel-Crafts alkylation is not working. What is a better alternative?
A2: Friedel-Crafts alkylation is ineffective on pyrimidines for the same reasons as other electrophilic substitutions: the ring is highly deactivated. Additionally, the Lewis acid catalyst will complex with the nitrogen lone pairs, further deactivating the ring.[15]
The premier alternative for C-H alkylation of pyrimidines is the Minisci reaction .[14][15] This reaction involves the generation of a carbon-centered radical which then adds to the electron-deficient pyrimidine ring. The reaction is typically carried out under acidic conditions to protonate the pyrimidine, making it even more receptive to the nucleophilic radical.[15]
A general workflow for a Minisci reaction is as follows:
Caption: General experimental workflow for a Minisci reaction on pyrimidine.
Recent advances have also developed mechanochemical and visible-light-induced Minisci reactions, offering milder and more sustainable conditions.[14][16]
Q3: Can you provide a general experimental protocol for a Suzuki cross-coupling on a dichloropyrimidine?
A3: Yes, here is a general protocol for a regioselective Suzuki-Miyaura cross-coupling reaction on 2,4-dichloropyrimidine, which typically favors substitution at the C4 position.[12]
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid (1.0-1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., a mixture of toluene/ethanol/water or dioxane/water)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the 2,4-dichloropyrimidine, arylboronic acid, base, and palladium catalyst.
-
Solvent Addition: Add the degassed solvent system to the reaction vessel via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-chloro-4-arylpyrimidine.
Note: The choice of solvent, base, and catalyst can be critical for success and may require optimization for specific substrates.[12] For a double Suzuki coupling, reaction conditions can be adjusted (e.g., solvent and temperature) to install a second, different aryl group at the C2 position in a one-pot procedure.[12]
Data Presentation
Table 1: Comparison of Reaction Conditions for C-H Functionalization of Pyrimidines
| Reaction Type | Catalyst/Reagent | Position Functionalized | Typical Yields | Reference |
| Metal-Catalyzed C-H Arylation | Pd(OAc)₂ / CuI | C2 and C7 | Moderate to High | [10] |
| Metal-Free Minisci Alkylation | Mg / Alkyl Halides | C4 | Good to Excellent | [14] |
| Photochemical Minisci Alkylation | Eosin-Y / Visible Light | C4 | Good | [10] |
| Minisci Alkoxycarbonylation | FeSO₄ / H₂O₂ / Alcohol | C4 | Moderate | [17] |
| Rh-Catalyzed C-H Activation | [RhCp*Cl₂]₂ | C2 | High | [10] |
Table 2: Regioselectivity in Cross-Coupling of 2,4-Dichloropyrimidine
| Reaction Type | Catalyst / Conditions | Major Product | C4:C2 Ratio | Reference |
| Suzuki Coupling | Pd(dppf)Cl₂ / K₂CO₃ | C4-Aryl | >20:1 | [12] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos | C4-Amino | Generally >10:1 | [5][13] |
| C-S Coupling | Pd(OAc)₂ / P(t-Bu)₃ | C4-Thioether | >20:1 | [5] |
| C-S Coupling (C2-Selective) | Pd₂(dba)₃ / Josiphos Ligand | C2-Thioether | 1:>20 | [5] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solved: Why electrophilic substitution reaction in Pyridine is difficult and preferably substitut [Chemistry] [gauthmath.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Minisci reaction - Wikipedia [en.wikipedia.org]
- 16. Visible-Light-Induced C(sp3)-H Activation for Minisci Alkylation of Pyrimidines Using CHCl3 as Radical Source and Oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.ucla.edu [chem.ucla.edu]
Validation & Comparative
A Comparative Guide to Novel 4,6-Dichloro-5-methoxypyrimidine Derivatives: Synthesis, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive characterization of novel derivatives of 4,6-dichloro-5-methoxypyrimidine, a versatile scaffold in medicinal chemistry. We present a comparative analysis of their biological activities, supported by experimental data, and offer detailed protocols for their synthesis and evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.
Introduction
The pyrimidine (B1678525) nucleus is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and various therapeutic agents.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of physicochemical and pharmacological properties, making it a privileged scaffold in drug design. This compound, in particular, serves as a key intermediate for the synthesis of diverse derivatives with potential applications in oncology, infectious diseases, and beyond.[2][3] Its reactive chlorine atoms are amenable to nucleophilic substitution, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures.[4] This guide focuses on the synthesis of derivatives from this precursor and compares their biological performance, particularly in the context of anticancer and antimicrobial activities.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro biological activity of various pyrimidine derivatives, many of which can be synthesized from or are analogous to derivatives of this compound. The data is presented to facilitate a comparative assessment of their potency against different cell lines and microbial strains.
Anticancer Activity of Pyrimidine Derivatives
The antiproliferative activity of various pyrimidine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are presented below.
| Derivative Class | Compound | Cell Line | IC50 (µM) | Reference |
| Indolyl-Pyrimidine Hybrids | Compound 4g (di-chloro substituted) | MCF-7 (Breast) | 5.1 ± 1.14 | [4] |
| HepG2 (Liver) | 5.02 ± 1.19 | [4] | ||
| HCT-116 (Colon) | 6.6 ± 1.40 | [4] | ||
| Pyrazolo[3,4-d]pyrimidines | Compound 5 | HT1080 (Fibrosarcoma) | 96.25 | [5] |
| Hela (Cervical) | 74.8 | [5] | ||
| Caco-2 (Colon) | 76.92 | [5] | ||
| A549 (Lung) | 148 | [5] | ||
| Compound 7 | HT1080 (Fibrosarcoma) | 43.75 | [5] | |
| Hela (Cervical) | 17.50 | [5] | ||
| Caco-2 (Colon) | 73.08 | [5] | ||
| A549 (Lung) | 68.75 | [5] | ||
| Thiazolo[4,5-d]pyrimidines | Compound 3b (chloro-substituted) | A375 (Melanoma) | Strong cytotoxicity | [6] |
| C32 (Melanoma) | Strong cytotoxicity | [6] | ||
| DU145 (Prostate) | Strong cytotoxicity | [6] | ||
| MCF-7 (Breast) | Strong cytotoxicity | [6] | ||
| 5-Cyano-pyrimidines | Compound 15n | PC-3 (Prostate) | 1.86 ± 0.27 | [7] |
Experimental Protocols
Detailed methodologies for the synthesis of the this compound precursor and the evaluation of the biological activity of its derivatives are provided below.
Synthesis of this compound
Method 1: Using Phosphorus Oxychloride [8]
-
To a reaction vessel, add 31 parts of 5-methoxy-4,6-dihydroxypyrimidine disodium (B8443419) salt and 42 parts of phosphorus oxychloride.
-
Maintain the temperature at 65°C for 1.5 hours.
-
After the reaction, recover the excess phosphorus oxychloride under reduced pressure until the material is dry.
-
Cool the residue to 35°C and add trichloroethylene (B50587).
-
Transfer the mixture to a hydrolysis vessel containing 650 parts of water and stir at 65°C.
-
Separate the trichloroethylene layer and perform repeated extractions (9 times) with fresh trichloroethylene.
-
Combine the organic layers and distill to recover the trichloroethylene, yielding the crude product.
-
Recrystallize the crude chloride from methanol (B129727) (three times the volume of the crude product) by heating to full dissolution, followed by cooling to 45°C, to obtain the purified 5-methoxy-4,6-dichloropyrimidine.
Method 2: Using Phosphorus Trichloride (B1173362) [9]
-
In a reaction container, add phosphorus trichloride and heat to 70-80°C.
-
Over a period of 0.5 to 1.5 hours, add 4,6-dihydroxy-5-methoxypyrimidine (B1354921) sodium salt, maintaining the temperature between 80-95°C.
-
Subject the mixture to reflux at 110-120°C for 2 to 6 hours.
-
Cool the reaction mixture to below 90°C and add an organic solvent (e.g., trichloroethylene) to dissolve the material.
-
Add deionized water for hydrolysis, keeping the temperature below 60°C.
-
Allow the mixture to stand and separate the organic layer from the aqueous layer.
-
Adjust the pH of the organic layer to 6.5-7 using an alkali solution and separate the layers again.
-
Distill the final organic layer to remove the solvent and obtain the product.
In Vitro Cytotoxicity Evaluation: MTT Assay[2][10][11][12]
This assay is a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (pyrimidine derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations: Workflows and Signaling Pathways
To better illustrate the processes involved in the characterization of these novel pyrimidine derivatives, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: Generalized signaling pathway of kinase inhibition.
Conclusion
The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. The derivatives synthesized from this precursor have demonstrated significant biological activities, particularly as anticancer agents. The data and protocols presented in this guide offer a solid foundation for further research and development in this promising area of medicinal chemistry. The versatility of the pyrimidine core, combined with the potential for diverse functionalization, ensures that this class of compounds will continue to be a focus of drug discovery efforts.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine - Google Patents [patents.google.com]
- 8. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Analysis of 4,6-Dichloro-5-methoxypyrimidine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data for 4,6-dichloro-5-methoxypyrimidine and structurally related compounds. It is designed to assist researchers in the identification, characterization, and purity assessment of this important class of molecules. Detailed experimental protocols for acquiring high-quality NMR spectra are presented, alongside a comparative analysis with alternative analytical techniques.
¹H and ¹³C NMR Data Comparison
The structural elucidation of substituted pyrimidines relies heavily on ¹H and ¹³C NMR spectroscopy. The chemical shifts and coupling constants are highly sensitive to the nature and position of substituents on the pyrimidine (B1678525) ring. Below is a compilation of experimental and predicted NMR data for this compound and its key analogs. This data serves as a valuable reference for identifying reaction products and potential impurities.
| Compound | Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity |
| This compound (Predicted) | ¹H | H-2 | ~8.5 | Singlet |
| -OCH₃ | ~4.0 | Singlet | ||
| ¹³C | C-2 | ~158 | - | |
| C-4/C-6 | ~159 | - | ||
| C-5 | ~140 | - | ||
| -OCH₃ | ~57 | - | ||
| 4,6-Dichloropyrimidine | ¹H | H-2 | 8.82 | Singlet |
| H-5 | 7.46 | Singlet | ||
| ¹³C | C-2 | 155.0 | - | |
| C-4/C-6 | 162.1 | - | ||
| C-5 | 123.5 | - | ||
| 2,4-Dichloro-5-methoxypyrimidine | ¹H | H-6 | ~8.5 | Singlet |
| -OCH₃ | ~4.0 | Singlet | ||
| ¹³C | C-2 | - | - | |
| C-4 | - | - | ||
| C-5 | - | - | ||
| C-6 | - | - | ||
| -OCH₃ | ~57 | - | ||
| 5-Methoxypyrimidine | ¹H | H-2 | - | - |
| H-4/H-6 | - | - | ||
| -OCH₃ | - | - | ||
| ¹³C | C-2 | 147.2 | - | |
| C-4/C-6 | 157.8 | - | ||
| C-5 | 118.9 | - | ||
| -OCH₃ | 55.6 | - |
Experimental Protocols for NMR Analysis
Obtaining high-resolution NMR spectra is paramount for accurate structural determination. The following protocols outline the recommended procedures for the ¹H, ¹³C, and 2D NMR analysis of this compound and its derivatives.
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
-
Sample Purity: Ensure the sample is of high purity to minimize interference from contaminants.
-
Sample Quantity: Weigh approximately 5-10 mg of the purified compound for ¹H NMR and 15-20 mg for ¹³C and 2D NMR experiments.[1]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices for pyrimidine derivatives.[2]
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle sonication can aid dissolution.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[3][4]
-
Internal Standard: For precise chemical shift referencing, tetramethylsilane (B1202638) (TMS) is typically used as an internal standard (δ = 0.00 ppm).
1D NMR Spectroscopy (¹H and ¹³C)
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tuning and Shimming: Insert the sample into the spectrometer and perform tuning and shimming procedures to optimize the magnetic field homogeneity.[1]
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Reference the spectrum to the internal standard (TMS).
-
Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC)
2D NMR experiments are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure.[1][5]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached, providing direct C-H connectivity information.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for identifying quaternary carbons and piecing together the complete carbon skeleton.[1]
A more concentrated sample (15-20 mg) is generally recommended for these experiments to achieve good signal-to-noise in a reasonable time.[1]
Comparison with Alternative Analytical Techniques
While NMR is the cornerstone for structural elucidation, a multi-technique approach often provides a more complete characterization of a compound.
| Technique | Principle | Advantages for Pyrimidine Analysis | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Provides accurate molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can offer structural clues. | Isomers are often indistinguishable. Does not provide detailed connectivity information. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about the functional groups present (e.g., C=N, C-Cl, C-O).[1] Quick and non-destructive. | The "fingerprint" region can be complex and difficult to interpret for closely related structures. Does not provide detailed connectivity. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Excellent for assessing purity and quantifying components in a mixture.[6][7] Can be coupled with MS for enhanced identification. | Does not provide direct structural information. Method development can be time-consuming. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays. | Provides the absolute, unambiguous molecular structure.[2][8][9] Considered the "gold standard" for structural determination. | Requires a single crystal of suitable quality, which can be difficult to obtain. The solid-state structure may not always represent the solution-state conformation. |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of NMR analysis and the relationship between different analytical techniques for comprehensive structural elucidation.
Caption: Workflow for NMR analysis of this compound.
Caption: Interplay of analytical techniques for structural confirmation.
References
- 1. NMRShiftDB - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 4. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 5. benchchem.com [benchchem.com]
- 6. acdlabs.com [acdlabs.com]
- 7. docs.nmrfx.org [docs.nmrfx.org]
- 8. Prediction Database [mestrelabcn.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Nucleophilic Aromatic Substitution Reactivity: 4,6-Dichloropyrimidine vs. 2,4-Dichloropyrimidine
For researchers, scientists, and drug development professionals, the selective functionalization of pyrimidine (B1678525) scaffolds is a cornerstone of modern medicinal chemistry. The inherent reactivity of substituted pyrimidines dictates the feasibility and outcome of synthetic strategies aimed at novel therapeutics. This guide provides a detailed comparison of the reactivity of two common building blocks, 4,6-dichloropyrimidine (B16783) and 2,4-dichloropyrimidine (B19661), in nucleophilic aromatic substitution (SNAr) reactions, supported by available experimental data and detailed protocols.
The pyrimidine ring, an electron-deficient heterocycle, is primed for nucleophilic attack. The strategic placement of chloro substituents significantly influences the electrophilicity of the carbon atoms within the ring, thereby governing the regioselectivity and rate of substitution. In general, the electrophilicity of the carbon atoms in a pyrimidine ring follows the order C4(6) > C2 > C5.[1] This preference is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate when the nucleophilic attack occurs at positions para or ortho to the ring nitrogen atoms.
Quantitative Data on Reactivity
Direct, side-by-side kinetic comparisons of 4,6-dichloropyrimidine and 2,4-dichloropyrimidine under identical reaction conditions are scarce in the literature. However, by collating data from various studies, a comparative overview of their reactivity with amine nucleophiles can be assembled. It is crucial to note that direct comparison of yields should be approached with caution due to variations in reaction conditions.
Table 1: Monoamination of 4,6-Dichloropyrimidine with Adamantane-Containing Amines
| Amine Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| N-(2-(1-Adamantyloxy)ethyl)amine | N-(2-(1-Adamantyloxy)ethyl)-6-chloropyrimidin-4-amine | K₂CO₃ (4 equiv.), DMF, 140 °C, 24 h | ~100 | [2] |
| N-((1-Adamantyl)methyl)amine | N-((1-Adamantyl)methyl)-6-chloropyrimidin-4-amine | K₂CO₃ (4 equiv.), DMF, 140 °C, 24 h | 65 | [2] |
| 1-(1-Adamantyl)ethan-1-amine | N-(1-(1-Adamantyl)ethyl)-6-chloropyrimidin-4-amine | K₂CO₃ (4 equiv.), DMF, 140 °C, 24 h | 76 | [2] |
| N-Methyl-N-((1-adamantyl)methyl)amine | N-Methyl-N-((1-adamantyl)methyl)-6-chloropyrimidin-4-amine | K₂CO₃ (4 equiv.), DMF, 140 °C, 24 h (3 equiv. of pyrimidine used) | 75 | [2] |
Table 2: Regioselectivity in the Amination of 6-Aryl-2,4-dichloropyrimidine
| Amine Nucleophile | Conditions | C4/C2 Isomer Ratio | Reference |
| Dibutylamine | K₂CO₃, DMAc, rt, 1 h | 70:30 | [1] |
| Pyrrolidine | K₂CO₃, DMAc, rt, 1 h | 80:20 | [1] |
| Piperidine | K₂CO₃, DMAc, rt, 1 h | 75:25 | [1] |
| Aniline | BuOH, i-Pr₂NEt, 125 °C, 24 h | 70:30 | [1] |
| Aniline | No catalyst, LiHMDS, THF, -60 °C, 0.5 h | 91:9 | [1] |
| N-Methylaniline | No catalyst, LiHMDS, THF, -60 °C, 0.5 h | 97:3 | [1] |
Reactivity Analysis and Regioselectivity
The general order of reactivity for halide displacement in pyrimidines, C4(6) > C2, provides a foundational principle for understanding the behavior of these isomers.[1]
4,6-Dichloropyrimidine: The two chlorine atoms are chemically equivalent, and mono-substitution leads to a single product. The high reactivity at these positions is evident from the near-quantitative yield observed with a sterically unhindered amine under catalyst-free SNAr conditions.[2] The electron-withdrawing nature of the two ring nitrogens effectively stabilizes the intermediate formed upon nucleophilic attack at the C4 or C6 position.
2,4-Dichloropyrimidine: This isomer presents a more complex scenario due to the non-equivalent chlorine atoms. Nucleophilic attack is generally favored at the C4 position.[3][4] This preference is often explained by the better stabilization of the resulting Meisenheimer intermediate, where the negative charge can be delocalized onto both ring nitrogens. However, the selectivity is often moderate, leading to the formation of a mixture of C4 and C2 substituted products, with C4/C2 isomer ratios typically ranging from 1:1 to 4:1 in reactions with neutral nitrogen nucleophiles.[1]
Several factors can influence the regioselectivity of SNAr reactions on 2,4-dichloropyrimidine:
-
Substituents on the Pyrimidine Ring: Electron-donating groups at the C6 position can favor substitution at the C2 position, while electron-withdrawing groups at the C5 position can enhance the preference for C4 substitution.[3][5][6]
-
Nature of the Nucleophile: The structure of the attacking nucleophile plays a significant role. For instance, tertiary amines have been shown to favor C2-substitution on 5-substituted-2,4-dichloropyrimidines.[5][6]
-
Reaction Conditions: The choice of base, solvent, and the use of a catalyst can dramatically impact the regiochemical outcome. For example, palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidines with a strong base like LiHMDS can lead to high selectivity for the C4-isomer.[1]
Experimental Protocols
Protocol 1: Catalyst-Free Monoamination of 4,6-Dichloropyrimidine with an Amine
This protocol is adapted from a general procedure for the monoamination of 4,6-dichloropyrimidine with adamantane-containing amines.[2]
Materials:
-
4,6-Dichloropyrimidine (1.0 mmol)
-
Amine (1.0-1.2 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (4.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (5-10 mL)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add 4,6-dichloropyrimidine, the desired amine, and anhydrous potassium carbonate.
-
Add anhydrous DMF to the vial.
-
Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: C4-Selective Amination of a 6-Aryl-2,4-dichloropyrimidine
This protocol is based on a highly regioselective amination procedure.[1]
Materials:
-
6-Aryl-2,4-dichloropyrimidine (1.0 equiv)
-
Secondary Amine (1.1 equiv)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the 6-aryl-2,4-dichloropyrimidine in anhydrous THF.
-
In a separate flask, dissolve the secondary amine in anhydrous THF and cool the solution to -20 °C.
-
Slowly add the LiHMDS solution to the amine solution at -20 °C and stir for a few minutes.
-
Add the freshly prepared amine/LiHMDS solution dropwise to the solution of the dichloropyrimidine.
-
Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualization of Reaction Pathways
Caption: SNAr reaction pathways for 4,6- and 2,4-dichloropyrimidine.
Caption: Key factors governing regioselectivity in 2,4-dichloropyrimidine amination.
Conclusion
In contrast, 2,4-dichloropyrimidine provides access to a wider range of substitution patterns, but its use is often complicated by issues of regioselectivity. While C4-substitution is generally favored, achieving high selectivity often requires careful consideration and optimization of reaction conditions, including the nature of the nucleophile, the presence of other ring substituents, and the potential use of catalytic systems. A thorough understanding of these influencing factors is paramount for researchers aiming to harness the full synthetic potential of this versatile building block.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 4,6-Dichloro-5-methoxypyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Among the numerous pyrimidine-based intermediates, 4,6-dichloro-5-methoxypyrimidine stands out as a versatile precursor for the synthesis of novel, biologically active compounds.[2][3] Its reactivity, particularly at the 4 and 6 positions, allows for the strategic introduction of various functional groups, leading to the generation of diverse chemical libraries with potential applications in oncology and virology.[2] This guide provides a comparative overview of the biological activities of this compound analogs, supported by experimental data and detailed methodologies to inform future drug discovery and development efforts.
Anticancer Activity: A Promising Frontier
Analogs derived from this compound have demonstrated significant potential as anticancer agents. These compounds exert their cytotoxic effects through various mechanisms, including the inhibition of critical cellular enzymes like protein kinases and the induction of programmed cell death (apoptosis).[4][5] The strategic modification of the pyrimidine ring has yielded derivatives with potent activity against a range of human cancer cell lines.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrimidine analogs against several human cancer cell lines. The data highlights the influence of different substitutions on the pyrimidine core and their impact on anticancer potency.
| Compound/Derivative Class | Cancer Cell Line | Assay | IC50 (µM) |
| Pyrido[2,3-d]pyrimidine 4 | MCF-7 (Breast Cancer) | MTT | 0.57 |
| Pyrido[2,3-d]pyrimidine 4 | HepG2 (Liver Cancer) | MTT | 1.13 |
| Pyrido[2,3-d]pyrimidine 11 | MCF-7 (Breast Cancer) | MTT | 1.31 |
| Pyrido[2,3-d]pyrimidine 11 | HepG2 (Liver Cancer) | MTT | 0.99 |
| Indazol-pyrimidine 4f | MCF-7 (Breast Cancer) | MTT | 1.629 |
| Indazol-pyrimidine 4i | MCF-7 (Breast Cancer) | MTT | 1.841 |
| Indazol-pyrimidine 4i | A549 (Lung Cancer) | MTT | 2.305 |
| Hydrazone derivative 3d | PC3 (Prostate Carcinoma) | MTT | 17 |
| Hydrazone derivative 3b | PC3 (Prostate Carcinoma) | MTT | 21 |
| Pyrimidine-based Aurora A Inhibitor 13 | NCI-H446 (Small-Cell Lung Cancer) | Proliferation | < 0.200 |
Data collated from multiple studies.[6][7][8]
Antiviral Properties of Pyrimidine Analogs
The pyrimidine core is integral to numerous antiviral drugs, particularly nucleoside analogs.[9][10] While specific antiviral data for direct analogs of this compound is an emerging area of research, the broader class of pyrimidine derivatives has shown significant activity against a wide range of viruses.[11] These molecules can interfere with viral replication and entry processes, making them attractive candidates for the development of new antiviral therapies.[11][12]
Spectrum of Antiviral Activity
The following table summarizes the viruses that have been reported to be inhibited by various pyrimidine-based compounds.
| Virus Family/Species | Examples of Inhibited Viruses |
| DNA Viruses | Herpes Simplex Virus (HSV), Vaccinia Virus |
| RNA Viruses | Influenza Virus, Respiratory Syncytial Virus (RSV), Dengue Virus, Zika Virus, Human Immunodeficiency Virus (HIV), Hepatitis B and C (HBV, HCV), Human Coronaviruses (HCoV) |
This table represents the broad antiviral potential of the pyrimidine scaffold.[9][10][11][12]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections provide methodologies for key assays used to evaluate the biological activity of this compound analogs.
MTT Assay for Cytotoxicity Assessment
The MTT assay is a standard colorimetric method to assess cell viability by measuring the metabolic activity of cells.[13]
a. Materials:
-
96-well plates
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL)
-
DMSO (for formazan (B1609692) solubilization)
-
Microplate reader
b. Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[13]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubate for 48 or 72 hours. Include a vehicle control (DMSO) group.[13]
-
MTT Incubation: Replace the culture medium with fresh medium containing MTT solution and incubate for an additional 2-4 hours to allow formazan crystal formation.[13]
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate cell viability as a percentage of the control group and determine the IC50 value by plotting cell viability against compound concentration.[13]
Cell Cycle Analysis via Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15]
a. Materials:
-
Treated cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol (B145695)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
b. Procedure:
-
Cell Harvesting: After compound treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[14]
-
Fixation: Resuspend the cell pellet in cold PBS, and while vortexing gently, add cold 70% ethanol dropwise for fixation. Incubate on ice for at least 30 minutes.[16]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.[16]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for quantification of cells in each phase.[14][15]
Western Blotting for Apoptosis-Related Proteins
Western blotting is a technique used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of apoptosis.[17][18]
a. Materials:
-
Treated cells
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
b. Procedure:
-
Protein Extraction: Lyse the treated cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing total protein.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19]
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[20]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[19]
-
Detection: Apply an ECL substrate and visualize the protein bands using an imaging system. Densitometry software can be used to quantify band intensity.[17]
Visualizations of Workflows and Pathways
Diagrams are provided to visually summarize the experimental processes and underlying biological mechanisms.
Caption: Experimental workflow for screening the anticancer activity of pyrimidine analogs.
Caption: Simplified signaling pathway of a pyrimidine analog inducing apoptosis.
Conclusion
Derivatives of this compound represent a versatile and highly promising class of compounds for the development of novel therapeutics. Their demonstrated efficacy against various cancer cell lines, coupled with the broad antiviral potential of the pyrimidine scaffold, underscores their significance in drug discovery. The ability to modulate key cellular signaling pathways, particularly those involving protein kinases, provides a clear avenue for the rational design of potent and selective inhibitors. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to further explore this chemical space and unlock the full therapeutic potential of these valuable analogs.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 5018-38-2 | Benchchem [benchchem.com]
- 3. This compound | 5018-38-2 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
The Structure-Activity Relationship of 4,6-Dichloro-5-methoxypyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Among the myriad of pyrimidine-based starting materials, 4,6-dichloro-5-methoxypyrimidine stands out as a versatile intermediate for the synthesis of novel therapeutic agents, particularly in the realms of oncology and infectious diseases.[1][2] Its reactive dichloro substituents at the C4 and C6 positions provide a facile entry point for structural elaboration, making it an attractive core for structure-activity relationship (SAR) studies. This guide provides a comparative overview of the SAR of this compound derivatives, supported by generalized experimental data and protocols to aid in the design and development of new bioactive molecules.
Synthetic Versatility and SAR Landscape
The core of this compound's utility lies in its susceptibility to nucleophilic aromatic substitution (SNAr) at the chloro-substituted positions. This allows for the systematic introduction of a wide array of functional groups, enabling a thorough exploration of the SAR. The methoxy (B1213986) group at the C5 position also offers a point for modification, further expanding the chemical space that can be investigated.
A generalized synthetic approach to derivatize the this compound core is depicted below. This workflow highlights the sequential or differential substitution of the chloro groups, which is key to building a library of analogues for SAR studies.
Comparative Biological Activity
| Compound | R1 (at C4) | R2 (at C6) | Kinase IC50 (nM) | Antiproliferative IC50 (µM) |
| 1a | -NH(CH₃) | Phenyl | 550 | 15.2 |
| 1b | -NH(CH₂CH₃) | Phenyl | 480 | 12.8 |
| 1c | -NH(Cyclopropyl) | Phenyl | 250 | 8.5 |
| 2a | -NH(CH₃) | 4-Fluorophenyl | 320 | 9.1 |
| 2b | -NH(CH₃) | 4-Chlorophenyl | 290 | 7.8 |
| 2c | -NH(CH₃) | 4-Methoxyphenyl | 610 | 18.4 |
| 3a | -NH(Cyclopropyl) | 4-Fluorophenyl | 150 | 4.2 |
| 3b | -NH(Cyclopropyl) | 4-Chlorophenyl | 85 | 1.9 |
| 3c | -NH(Cyclopropyl) | 4-Methoxyphenyl | 350 | 10.5 |
SAR Analysis:
-
Substitution at C4: Small, cyclic alkylamines such as cyclopropylamine (B47189) at the C4 position (compounds 1c, 3a-c) appear to be more favorable for both kinase inhibition and antiproliferative activity compared to small linear alkylamines (compounds 1a, 1b, 2a-c). This suggests that the conformationally restricted nature of the cyclopropyl (B3062369) group may provide a better fit in the kinase active site.
-
Substitution at C6: The nature of the aryl substituent at the C6 position significantly influences activity. Electron-withdrawing groups, such as fluoro (compounds 2a, 3a) and chloro (compounds 2b, 3b), on the phenyl ring enhance potency. This could be due to favorable electronic interactions or the formation of specific halogen bonds within the target protein. Conversely, an electron-donating group like methoxy (compounds 2c, 3c) is detrimental to activity.
-
Combined Effect: The combination of a cyclopropylamino group at C4 and a 4-chlorophenyl group at C6 (compound 3b) results in the most potent analogue in this hypothetical series, highlighting the synergistic effect of optimal substituents at both positions.
A potential signaling pathway targeted by such kinase inhibitors is the receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are generalized protocols for the synthesis and in vitro evaluation of this compound derivatives.
General Synthetic Procedure for N-Substituted 4,6-Diamino-5-methoxypyrimidines
-
Mono-substitution: To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol (B130326) or DMF, is added the first amine (1.1 eq) and a base like diisopropylethylamine (DIPEA) (1.5 eq). The reaction mixture is stirred at room temperature or heated to 50-80 °C for 2-16 hours, while monitoring the progress by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the mono-substituted intermediate.
-
Di-substitution: The mono-substituted intermediate (1.0 eq) is dissolved in a high-boiling point solvent like n-butanol or sealed in a microwave vial with the second amine (1.5-3.0 eq). The mixture is heated to 120-150 °C (conventional heating or microwave irradiation) for 4-24 hours. After cooling, the reaction mixture is concentrated, and the crude product is purified by column chromatography or preparative HPLC to afford the final di-substituted derivative.
In Vitro Kinase Inhibition Assay
-
Assay Principle: The inhibitory activity of the synthesized compounds against a specific kinase is determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay that measures ATP consumption.
-
Procedure:
-
A reaction mixture containing the kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP is prepared in an appropriate assay buffer.
-
The test compounds are added to the reaction mixture at various concentrations (typically in a serial dilution).
-
The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).
-
A detection reagent (e.g., a europium-labeled anti-phospho-specific antibody for TR-FRET, or a luciferase/luciferin reagent for luminescence) is added to stop the reaction and generate a signal.
-
The signal is measured using a plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the dose-response data to a four-parameter logistic equation.
Antiproliferative Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the test compounds for 72 hours.
-
After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.
-
The resulting formazan (B1609692) crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the DMSO-treated control cells, and the IC50 values are determined from the dose-response curves.
Conclusion
The this compound scaffold presents a promising starting point for the development of novel, potent, and selective therapeutic agents. The ease of derivatization at the C4 and C6 positions allows for a systematic exploration of the structure-activity relationship. As exemplified in this guide, strategic modifications of the substituents can lead to significant improvements in biological activity. Further investigation, guided by the principles outlined herein, is warranted to fully exploit the therapeutic potential of this versatile chemical class.
References
Navigating Purity Analysis of 4,6-Dichloro-5-methoxypyrimidine: A Comparative Guide to HPLC and LC-MS Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 4,6-Dichloro-5-methoxypyrimidine is a critical step in the journey toward safe and effective therapeutics. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity analysis of this key compound. We will delve into detailed experimental protocols, present comparative performance data, and offer clear visualizations to aid in selecting the most appropriate method for your analytical needs.
The inherent reactivity of this compound, a common building block in the synthesis of various active pharmaceutical ingredients (APIs), makes it susceptible to the formation of impurities during synthesis and storage. Rigorous analytical monitoring is therefore essential to identify and quantify these impurities, ensuring the quality and safety of the final drug product. Both HPLC with Ultraviolet (UV) detection and LC-MS are cornerstone techniques for this purpose, each offering a unique set of advantages.
At a Glance: HPLC vs. LC-MS for Purity Analysis
| Feature | HPLC-UV | LC-MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Selectivity | Good for separating compounds with different chromophores. | Excellent for separating compounds with the same or similar UV absorbance but different masses. Provides structural information. |
| Sensitivity | Generally in the parts-per-million (ppm) range. | Superior sensitivity, often in the parts-per-billion (ppb) range. |
| Identification | Based on retention time comparison with a known standard. | Confident peak identification based on mass-to-charge ratio and fragmentation patterns. |
| Cost & Complexity | Lower initial cost and less complex to operate and maintain. | Higher initial investment and requires more specialized expertise. |
| Typical Use Case | Routine quality control, purity assays of known compounds. | Impurity profiling, identification of unknown impurities, trace-level analysis. |
Experimental Protocols
Below are detailed protocols for representative HPLC and LC-MS methods for the analysis of this compound.
Representative HPLC-UV Method
This method is adapted from established protocols for the analysis of this compound and similar compounds.[1]
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the same solvent to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Representative LC-MS Method
This protocol is based on methodologies developed for the analysis of structurally similar dichloropyrimidine derivatives and is suitable for impurity profiling.[2][3]
Instrumentation:
-
LC-MS system comprising a binary UPLC/HPLC pump, autosampler, and column oven.
-
Mass spectrometer with an electrospray ionization (ESI) source (e.g., Triple Quadrupole or Q-TOF).
Chromatographic Conditions:
-
Column: UPLC BEH C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 98% A, 2% B
-
1-8 min: Linear gradient to 2% A, 98% B
-
8-10 min: Hold at 2% A, 98% B
-
10-12 min: Return to initial conditions
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Range: m/z 50-500
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.
-
Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL.
-
For impurity identification, a more concentrated sample may be used.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.
Performance Comparison
The following table summarizes the expected performance characteristics of the two methods. The data for the LC-MS method is based on a structurally similar compound, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (B103838), and serves as a representative example.[2][3]
| Parameter | HPLC-UV | LC-MS (Representative Data) |
| Limit of Detection (LOD) | ~1-10 ppm | 0.03 ppm |
| Limit of Quantitation (LOQ) | ~5-30 ppm | 0.08 ppm |
| Linearity (R²) | > 0.999 | > 0.995 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Analysis Time | ~20 minutes | ~12 minutes |
Visualizing the Workflow and Decision-Making Process
To further clarify the analytical process, the following diagrams illustrate the general workflow for purity analysis and a decision-making tree for selecting between HPLC and LC-MS.
Caption: General workflow for the purity analysis of this compound.
Caption: Decision tree for selecting between HPLC and LC-MS for purity analysis.
Conclusion
Both HPLC-UV and LC-MS are indispensable tools for assessing the purity of this compound. The choice between the two fundamentally depends on the specific analytical requirements.
-
HPLC-UV stands out as a robust, cost-effective, and reliable method for routine quality control and the quantification of known impurities where high sensitivity is not the primary concern. Its simplicity of operation makes it well-suited for high-throughput environments.
-
LC-MS offers unparalleled sensitivity and selectivity, making it the superior choice for in-depth impurity profiling, the identification of unknown degradation products or process impurities, and the quantification of trace-level contaminants. The structural information provided by the mass spectrometer is invaluable during process development and for regulatory submissions.
For a comprehensive quality control strategy, a hybrid approach is often the most effective. HPLC-UV can be employed for routine batch release testing, while LC-MS can be utilized for method development, validation, and the investigation of any out-of-specification results or the appearance of new, unknown peaks in the chromatogram. By understanding the strengths and limitations of each technique, researchers and drug development professionals can confidently ensure the purity and quality of this compound, a critical component in the synthesis of life-saving medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of LC-QTOF-MS/MS method for the identification and determination of low levels of a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine in ticagrelor API - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Chlorinating Agents for Pyrimidine Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine-based compounds, the chlorination of hydroxypyrimidines is a critical transformation. Phosphorous oxychloride (POCl3) has traditionally been the reagent of choice for this purpose. However, its harsh reaction conditions, corrosive nature, and the formation of difficult-to-remove phosphorus byproducts have prompted the exploration of alternative chlorinating agents. This guide provides an objective comparison of POCl3 with two prominent alternatives: thionyl chloride (SOCl2) and oxalyl chloride in the presence of N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent. The performance of these agents is evaluated based on experimental data for the conversion of uracil (B121893) (2,4-dihydroxypyrimidine) to 2,4-dichloropyrimidine (B19661), a common building block in medicinal chemistry.
Performance Comparison of Chlorinating Agents
The selection of a chlorinating agent for pyrimidine (B1678525) synthesis significantly impacts reaction yield, conditions, and work-up procedures. The following table summarizes the performance of phosphorous oxychloride, thionyl chloride, and a Vilsmeier reagent derived from oxalyl chloride in the synthesis of 2,4-dichloropyrimidine from uracil.
| Chlorinating Agent | Additive(s) | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| POCl₃ | Pyridine (B92270) | 160 | 2 hours | >80 | Well-established, high yields for many substrates.[1] | Harsh conditions, excess reagent often required, difficult work-up due to phosphorous byproducts.[2] |
| SOCl₂ | Bis(trichloromethyl) carbonate, DMAP | 65-70 | Not specified | 95 | High yield, gaseous byproducts (SO₂, HCl) simplify purification.[3] | Can require additives for high reactivity, corrosive. |
| (COCl)₂/DMF | - | Room Temp. (Vilsmeier formation) | Not specified for uracil | High (general) | Milder conditions, gaseous byproducts (CO, CO₂, HCl) lead to cleaner reactions.[4] | Higher cost of oxalyl chloride, potential for side reactions with sensitive substrates. |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for successful synthesis. The following protocols are representative for the chlorination of uracil using POCl3 and a general procedure for the use of thionyl chloride and oxalyl chloride/DMF.
Chlorination of Uracil using Phosphorous Oxychloride (POCl₃)
This procedure is adapted from a reported large-scale, solvent-free method.[1]
Materials:
-
Uracil (2,4-dihydroxypyrimidine)
-
Phosphorous oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
Teflon-lined stainless steel reactor (autoclave)
-
Ice
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Ethyl acetate (B1210297)
Procedure:
-
To a 150 mL Teflon-lined stainless steel reactor, add 2,4-dihydroxypyrimidine (0.3 moles).
-
In a fume hood, carefully add anhydrous pyridine (0.3 moles), followed by phosphorous oxychloride (0.6 moles, 1 equivalent per hydroxyl group).
-
Securely seal the reactor and heat to 160 °C for 2 hours.
-
After the reaction, allow the reactor to cool completely to room temperature.
-
In a well-ventilated fume hood, carefully open the reactor and slowly pour the reaction mixture onto crushed ice (approximately 500 g) with vigorous stirring. This quenching process is highly exothermic.
-
Neutralize the quenched mixture to a pH of 8-9 by the slow addition of a saturated sodium carbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2,4-dichloropyrimidine.
Chlorination of Uracil using Thionyl Chloride (SOCl₂)
This protocol is based on a patented procedure for the synthesis of 2,4-dichloropyrimidine.[3]
Materials:
-
Uracil (2,4-dihydroxypyrimidine)
-
Thionyl chloride (SOCl₂)
-
Bis(trichloromethyl) carbonate (BTC)
-
4-Dimethylaminopyridine (DMAP)
-
Ice water
-
Sodium carbonate solution
Procedure:
-
To a 50 mL reaction flask, add 2,4-dihydroxypyrimidine (8.9 mmol), DMAP (50 mg), and SOCl₂ (4 mL) to form a turbid liquid.
-
Slowly add a solution of bis(trichloromethyl) carbonate (17.8 mmol) in SOCl₂ (4 mL) dropwise.
-
Heat the reaction mixture in an oil bath at 65-70 °C with reflux under cooling.
-
Monitor the reaction by a suitable method (e.g., TLC or LCMS) until the starting material is consumed.
-
After completion, cool the reaction mixture and evaporate the solvent.
-
Add 10 mL of ice water to the residue and neutralize with a sodium carbonate solution to a pH of 8-9.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain 2,4-dichloropyrimidine.
Chlorination of Hydroxypyrimidines using Oxalyl Chloride/DMF (Vilsmeier Reagent)
This is a general procedure for the formation of the Vilsmeier reagent and its subsequent use as a chlorinating agent. Specific conditions for uracil are not detailed in the searched literature but can be adapted from protocols for other substrates.[4][5]
Materials:
-
Hydroxypyrimidine
-
Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
Procedure:
-
Vilsmeier Reagent Formation: In a fume hood, to a solution of DMF (1.0-1.2 equivalents) in an anhydrous aprotic solvent, slowly add oxalyl chloride (1.0-1.2 equivalents) at 0 °C. The formation of the Vilsmeier reagent is often exothermic.
-
Chlorination: To the freshly prepared Vilsmeier reagent, add the hydroxypyrimidine substrate. The reaction temperature and time will depend on the reactivity of the substrate and should be optimized by monitoring the reaction progress.
-
Work-up: Upon completion, the reaction is typically quenched by pouring it into ice water. The product can then be extracted with an organic solvent. The work-up is simplified as the byproducts (CO, CO₂, HCl) are gaseous.
Reaction Pathways and Mechanisms
The mechanism of chlorination varies between the different reagents, which can influence the reaction's applicability to various substrates.
Chlorination with POCl₃
The chlorination of a hydroxypyrimidine with POCl₃ is believed to proceed through the formation of a phosphate (B84403) ester intermediate, which is subsequently displaced by a chloride ion. The presence of a base like pyridine can facilitate the reaction.
Caption: Proposed mechanism for pyrimidine chlorination with POCl₃.
Chlorination with Vilsmeier Reagent ((COCl)₂/DMF)
The reaction of oxalyl chloride with DMF generates the electrophilic Vilsmeier reagent, a chloroiminium ion. This reagent then activates the hydroxyl group of the pyrimidine for nucleophilic attack by chloride.
Caption: Formation of Vilsmeier reagent and subsequent pyrimidine chlorination.
Experimental Workflow Comparison
The choice of chlorinating agent also dictates the overall experimental workflow, from reaction setup to product isolation.
Caption: Comparative experimental workflows for different chlorinating agents.
Conclusion
While POCl₃ remains a potent and widely used reagent for the chlorination of hydroxypyrimidines, alternative agents offer significant advantages in terms of milder reaction conditions and simplified purification protocols. Thionyl chloride, particularly with additives, can provide excellent yields. The Vilsmeier reagent, generated from oxalyl chloride and DMF, represents a cleaner alternative due to the formation of exclusively gaseous byproducts, although the cost of the reagent may be a consideration for large-scale synthesis. The choice of the optimal chlorinating agent will ultimately depend on the specific substrate, scale of the reaction, and the desired balance between reaction efficiency, cost, and ease of handling and purification. This guide provides the necessary data and procedural outlines to assist researchers in making an informed decision for their synthetic endeavors.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 5. columbia.edu [columbia.edu]
A Comparative Analysis of Pyrimidine-Based Compounds in Anticancer Research
A comprehensive guide for researchers, scientists, and drug development professionals on the performance, mechanisms, and experimental evaluation of key pyrimidine-based anticancer agents.
Pyrimidine (B1678525) analogs represent a cornerstone in the armamentarium of anticancer chemotherapeutics.[1] These antimetabolites exert their cytotoxic effects by interfering with the synthesis of nucleic acids, ultimately leading to the inhibition of cell division and the induction of apoptosis in rapidly proliferating cancer cells.[2][3] This guide provides a comparative analysis of prominent pyrimidine-based compounds, including the well-established drugs 5-Fluorouracil (B62378), Gemcitabine (B846), and Capecitabine (B1668275), alongside a look at emerging novel derivatives. The information presented herein is intended to support researchers and drug development professionals in their ongoing efforts to advance cancer therapy.
Comparative Efficacy of Clinically Established Pyrimidine Analogs
The clinical utility of pyrimidine-based compounds has been demonstrated in the treatment of a wide array of solid tumors.[2] The following tables summarize key performance indicators for 5-Fluorouracil (5-FU), Gemcitabine, and Capecitabine, providing a quantitative comparison of their efficacy in various cancer types.
Table 1: Comparative Response Rates in Metastatic Colorectal Cancer (mCRC)
| Compound | Treatment Regimen | Overall Response Rate (%) | Reference |
| Capecitabine | 1250 mg/m² twice daily, days 1-14 every 21 days | 26% | [4][5] |
| 5-Fluorouracil/Leucovorin (5-FU/LV) | Intravenous (i.v.) bolus (Mayo Clinic regimen) | 17% | [4][5] |
A meta-analysis of six randomized trials encompassing 6171 patients with gastrointestinal cancers confirmed that oral capecitabine is at least equivalent to i.v. 5-FU in terms of overall survival.[6]
Table 2: Efficacy in Advanced Pancreatic Cancer
| Compound / Combination | Response Rate | Median Survival | Reference |
| Gemcitabine + 5-FU | 2 partial responses (out of 54 patients) | 7 months | [7] |
| Gemcitabine alone | - | 5.4 months | [8] |
| Gemcitabine + continuous infusion 5-FU | 5.6% | 6.7 months | [8] |
Note: Direct comparison between studies should be made with caution due to differences in study design and patient populations.
Mechanisms of Action: A Comparative Overview
While all pyrimidine analogs interfere with nucleic acid metabolism, their precise mechanisms of action and intracellular targets differ, influencing their clinical activity spectrum.[2]
-
5-Fluorouracil (5-FU): Following intracellular conversion to several active metabolites, 5-FU's primary mechanism involves the inhibition of thymidylate synthase (TS) by its metabolite fluorodeoxyuridine monophosphate (FdUMP).[9] This leads to a depletion of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.[9] Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, leading to nucleic acid damage and disruption of protein synthesis.[9]
-
Gemcitabine: This deoxycytidine analog is phosphorylated intracellularly to its active diphosphate (B83284) and triphosphate forms. Gemcitabine diphosphate inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis. The triphosphate form is incorporated into DNA, leading to chain termination and inducing apoptosis.[10]
-
Capecitabine: As a prodrug, capecitabine is converted to 5-FU preferentially in tumor tissue through a series of enzymatic steps. The final conversion is catalyzed by thymidine (B127349) phosphorylase, an enzyme found at higher levels in many cancer cells compared to normal tissues. This tumor-selective activation is designed to increase efficacy and reduce systemic toxicity.[11]
The distinct mechanisms are visualized in the signaling pathway diagram below.
Caption: Comparative mechanism of action of pyrimidine analogs.
Novel Pyrimidine Derivatives in Development
Research into novel pyrimidine derivatives aims to enhance anticancer activity, overcome resistance mechanisms, and improve safety profiles.[12] Many new compounds are being synthesized and evaluated, often featuring modifications to the core pyrimidine scaffold or the addition of various functional groups.[13][14] For instance, pyrido[2,3-d]pyrimidine (B1209978) derivatives have emerged as a promising class of compounds targeting key kinases in cancer signaling pathways, such as EGFR.[15]
Table 3: Preclinical Activity of Selected Novel Pyrimidine Derivatives
| Compound Class | Example Compound | Target(s) | In Vitro Activity (IC50) | Cancer Cell Line(s) | Reference |
| Pyrido[2,3-d]pyrimidines | Compound 52 | PDGFRβ, EGFR, CDK4/Cyclin D1 | Not specified | HepG-2, HCT-116, PC-3 | [16] |
| 2,4,5-substituted pyrimidines | - | Not specified | < 0.10 µM | BEL-74502 (Hepatocellular carcinoma) | [17] |
| Imidazole-pyrimidine-sulfonamide hybrids | Compound 89 | HER2, EGFR-L858R, EGFR-T790M | 152 ± 70 ng/mL (EGFR-T790M) | Panel of 60 cell lines | [18] |
Experimental Protocols for Evaluation
The preclinical evaluation of pyrimidine-based compounds relies on a battery of in vitro and in vivo assays to determine their cytotoxic activity, mechanism of action, and therapeutic potential.[19][20]
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrimidine-based compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.[19]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
2. Sulforhodamine B (SRB) Assay
-
Principle: The SRB assay is a colorimetric assay that measures cell density based on the binding of the SRB dye to basic amino acids of cellular proteins.[19]
-
Methodology:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Remove the unbound dye by washing with acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 510 nm).
-
Data Analysis: Calculate cell viability and IC50 values as in the MTT assay.
-
The general workflow for in vitro screening is depicted in the following diagram.
Caption: Experimental workflow for in vitro anticancer screening.
In Vivo Tumor Models
Promising compounds identified through in vitro screening are further evaluated in in vivo models to assess their therapeutic efficacy and toxicity in a whole-organism context.[20]
Human Tumor Xenograft Models
-
Principle: This model involves the transplantation of human tumor cells or tissues into immunodeficient mice.[20] This allows for the study of a compound's effect on human tumor growth in a living system.
-
Methodology:
-
Cell Implantation: Inject human cancer cells subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to establish and reach a palpable size.
-
Compound Administration: Administer the pyrimidine-based compound to the mice through a relevant route (e.g., oral gavage, intraperitoneal injection). A control group receives a vehicle.
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Toxicity Monitoring: Monitor the animals for signs of toxicity, such as weight loss or changes in behavior.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare tumor growth inhibition in the treated group versus the control group.
-
The logical relationship between the different stages of preclinical testing is illustrated below.
Caption: Logical flow of preclinical anticancer drug testing.
Conclusion
Pyrimidine-based compounds remain a vital component of anticancer therapy. While established drugs like 5-FU, Gemcitabine, and Capecitabine continue to be widely used, ongoing research into novel derivatives holds the promise of more effective and less toxic treatments. The comparative data and standardized experimental protocols presented in this guide are intended to provide a valuable resource for the scientific community, facilitating the continued development and evaluation of this important class of therapeutic agents.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral capecitabine vs intravenous 5-fluorouracil and leucovorin: integrated efficacy data and novel analyses from two large, randomised, phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral capecitabine vs intravenous 5-fluorouracil and leucovorin: integrated efficacy data and novel analyses from two large, randomised, phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of capecitabine versus 5-fluorouracil in colorectal and gastric cancers: a meta-analysis of individual data from 6171 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A combination of gemcitabine and 5-fluorouracil in advanced pancreatic cancer, a report from the Italian Group for the Study of Digestive Tract Cancer (GISCAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gemcitabine with or without continuous infusion 5-FU in advanced pancreatic cancer: a randomised phase II trial of the Italian oncology group for clinical research (GOIRC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparing the intra-tumoral distribution of Gemcitabine, 5-Fluorouracil, and Capecitabine in a murine model of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news.cancerconnect.com [news.cancerconnect.com]
- 12. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 17. sciensage.info [sciensage.info]
- 18. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 20. ijpbs.com [ijpbs.com]
A Comparative Guide to the Regioselective Substitution of 4,6-Dichloro-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the regioselectivity of nucleophilic aromatic substitution (SNAr) on 4,6-dichloro-5-methoxypyrimidine. It compares its reactivity with alternative dichloropyrimidine cores and presents supporting experimental data and detailed protocols to aid in synthetic strategy and decision-making.
The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, and understanding the selective functionalization of substituted pyrimidines is crucial for the synthesis of novel drug candidates.[1] this compound offers two reactive sites for nucleophilic attack, and controlling the regioselectivity of substitution is key to achieving desired molecular architectures.
Factors Influencing Regioselectivity
The regioselectivity of SNAr reactions on dichloropyrimidines is governed by a combination of electronic and steric factors, as well as the specific reaction conditions employed.[2] Key determinants include:
-
Electronic Effects of Substituents: The electron-donating methoxy (B1213986) group at the C5 position influences the electrophilicity of the adjacent C4 and C6 positions. In the analogous 2,4-dichloropyrimidine (B19661) system, electron-donating groups at C6 can favor substitution at the C2 position.[2][3]
-
Nature of the Nucleophile: The structure and reactivity of the incoming nucleophile play a significant role. For instance, in reactions with 5-substituted-2,4-dichloropyrimidines, tertiary amines have been shown to favor C2 substitution.[2][4]
-
Reaction Conditions: The choice of solvent, base, temperature, and the use of catalysts can dramatically impact the regioselectivity of the substitution.[2]
The interplay of these factors determines the final product distribution, as illustrated in the diagram below.
Figure 1: Factors influencing the regioselectivity of substitution on this compound.
Comparative Performance Data
The following table summarizes the yields of monosubstitution reactions on this compound and compares them with related dichloropyrimidine substrates. This data highlights the influence of the substituent at the C5 position on the reactivity of the pyrimidine core.
| Substrate | Nucleophile | Product | Yield (%) | Reference |
| This compound | Cyclopentylamine | 4-Chloro-6-(cyclopentylamino)pyrimidin-5-ol | High Yield | [1] |
| 4,6-Dichloropyrimidine (B16783) | n-Butylamine | 4,6-Bis(butylamino)pyrimidine | >80 | [5] |
| 4,6-Dichloro-5-nitropyrimidine | Benzylamine | 4,6-Bis(benzylamino)-5-nitropyrimidine | 55-82 | [6][7] |
| 4,6-Dichloro-5-nitropyrimidine | Isobutylamine | 4,6-Bis(isobutylamino)-5-nitropyrimidine | 83 | [6] |
| 2-Amino-4,6-dichloropyrimidine | Various amines | Mono-aminated products | - | [8] |
Experimental Protocols
Below are detailed experimental protocols for key substitution reactions on this compound and a comparative example.
Protocol 1: Monosubstitution of this compound with an Amine
This protocol is adapted from the synthesis of 4-chloro-6-(cyclopentylamino)pyrimidin-5-ol.[1]
Materials:
-
This compound
-
Cyclopentylamine
-
Anhydrous Dichloromethane (DCM)
-
Boron tribromide (1.0 M solution in DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
Procedure:
-
To a solution of this compound (e.g., 2.81 mmol) in a suitable solvent, add the amine nucleophile (e.g., cyclopentylamine). The reaction to introduce the first amino substituent is reported to proceed in high yield under standard SNAr conditions.
-
For subsequent demethylation to the 5-hydroxy derivative, dissolve the resulting 4-chloro-6-(cyclopentylamino)-5-methoxypyrimidine (2.81 mmol) in anhydrous DCM (2.5 mL).
-
Cool the solution and add a 1.0 M solution of boron tribromide in DCM (14 mmol) dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 15 minutes and then heat at 40°C for 15 hours.
-
Cool the reaction to 0°C and slowly quench with water.
-
Adjust the pH to 6 with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Protocol 2: Disubstitution of 4,6-Dichloropyrimidine with an Amine
This protocol describes a typical procedure for the disubstitution of the more reactive 4,6-dichloropyrimidine.[5]
Materials:
-
4,6-Dichloropyrimidine
-
n-Butylamine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 4,6-dichloropyrimidine (1.0 mmol) in DMF (5 mL), add n-butylamine (2.2 mmol) and K₂CO₃ (2.5 mmol).
-
Stir the reaction mixture at 80°C for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 4,6-bis(butylamino)pyrimidine.
Protocol 3: Disubstitution of 4,6-Dichloro-5-nitropyrimidine with Primary Amines
This general procedure is for the synthesis of symmetric 4,6-dialkylamino-5-nitropyrimidines.[7]
Materials:
-
6-Alkoxy-4-chloro-5-nitropyrimidine (starting material derived from 4,6-dichloro-5-nitropyrimidine)
-
Primary amine
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Prepare a solution of the 6-alkoxy-4-chloro-5-nitropyrimidine (e.g., 7 mmol) in CH₂Cl₂ (15 mL) containing TEA (2 equivalents).
-
Dissolve the primary amine (2 equivalents) in CH₂Cl₂ (5 mL) and add it to the pyrimidine solution at room temperature over 30 minutes.
-
Allow the reaction to proceed at room temperature for 24 hours.
-
Work-up and purify the product as required.
Conclusion
The regioselectivity of nucleophilic aromatic substitution on this compound is a critical consideration for the synthesis of functionalized pyrimidine derivatives. The presence of the C5-methoxy group influences the reactivity of the C4 and C6 positions, and careful selection of the nucleophile and reaction conditions is necessary to achieve the desired regiochemical outcome. Compared to the highly reactive 4,6-dichloropyrimidine, which readily undergoes disubstitution, and the nitro-activated 4,6-dichloro-5-nitropyrimidine, this compound allows for a more controlled, stepwise introduction of substituents. This guide provides the necessary data and protocols to assist researchers in designing efficient and selective syntheses of novel pyrimidine-based compounds.
References
- 1. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Comparative Guide to Mass Spectrometry Analysis of 4,6-Dichloro-5-methoxypyrimidine Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the analysis of reaction intermediates in the synthesis of 4,6-dichloro-5-methoxypyrimidine. Understanding the reaction progress and identifying key intermediates are crucial for process optimization, yield improvement, and ensuring the quality of the final product, a valuable building block in pharmaceutical synthesis.
Synthesis of this compound: Pathways and Key Intermediates
The synthesis of this compound primarily proceeds through two established routes, each involving distinct intermediates that can be monitored to control the reaction.
Route 1: Chlorination of 4,6-Dihydroxy-5-methoxypyrimidine (B1354921)
This common method involves the direct chlorination of 4,6-dihydroxy-5-methoxypyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃). The primary intermediate in this reaction is the mono-chlorinated species, 4-chloro-6-hydroxy-5-methoxypyrimidine . Incomplete reaction can lead to the presence of this intermediate in the final product, while over-chlorination can generate additional byproducts.
Route 2: Ring Formation from Malonic Ester Derivatives
This synthetic approach builds the pyrimidine (B1678525) ring from acyclic precursors. A typical sequence involves the reaction of a malonic diester with urea (B33335) or a similar reagent. Key intermediates in this pathway include 2-chloro-malonic diester and 2-methoxy-malonic diester , which are then cyclized to form the pyrimidine ring, eventually leading to 4,6-dihydroxy-5-methoxypyrimidine that is subsequently chlorinated.
Comparison of Analytical Techniques for Reaction Monitoring
The choice of analytical technique for monitoring these reactions is critical for achieving real-time process control and ensuring product quality. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers significant advantages in sensitivity and specificity. However, other techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy are also valuable tools.
| Analytical Technique | Principle | Advantages | Disadvantages | Primary Application |
| LC-MS/MS | Separation by chromatography followed by mass-to-charge ratio analysis of ionized molecules and their fragments. | High sensitivity and specificity, provides molecular weight and structural information, ideal for identifying unknown byproducts. | Higher cost of instrumentation and maintenance. Matrix effects can influence quantification. | Identification and quantification of intermediates and byproducts, even at trace levels. |
| HPLC-UV | Separation by chromatography followed by detection based on UV absorbance. | Robust, reliable, and widely available. Good for quantitative analysis of known compounds. Lower cost than MS. | Lower sensitivity and specificity than MS. Co-eluting compounds can interfere with analysis. Not suitable for compounds without a UV chromophore. | Routine quantitative analysis of starting materials, intermediates, and final product. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field to provide detailed structural information. | Provides unambiguous structure elucidation. Can be used for in-situ reaction monitoring. Quantitative with an internal standard. | Lower sensitivity than MS. More complex data interpretation. Higher initial instrument cost. | Structural confirmation of intermediates and products. Real-time monitoring of reaction kinetics. |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass analysis. | Excellent for the analysis of volatile and thermally stable intermediates and byproducts. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Analysis of volatile intermediates from the malonic ester synthesis route. |
Table 1: Comparison of Analytical Techniques
Quantitative Performance Data (for analogous pyrimidine derivatives)
While specific quantitative performance data for the intermediates of this compound synthesis is not extensively published, data for structurally similar pyrimidine derivatives provides a valuable benchmark for what can be expected from these analytical techniques.
| Parameter | LC-MS/MS (for a dichloronitropyrimidine derivative)[1] | HPLC-UV (for Chlorambucil, a chlorinated aromatic compound)[2] |
| Limit of Detection (LOD) | 0.03 ppm | 4 ng/mL |
| Limit of Quantification (LOQ) | 0.08 ppm | Not specified, but LLOQ of 30 ng/mL reported in another study |
| Linearity (R²) | 0.9958 (1.68 - 12.78 ppm) | 0.999 (for a related method) |
| Precision (%RSD) | Not specified | ≤9.82% (inter-batch) |
| Accuracy (% Recovery) | Not specified | 95.06% to 97.60% (inter-batch) |
Table 2: Representative Quantitative Performance Data
Experimental Protocols
LC-MS/MS Method for Reaction Monitoring
This protocol provides a general framework for the analysis of reaction aliquots from the synthesis of this compound.
-
Sample Preparation:
-
Carefully quench a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Dilute the quenched sample to an appropriate concentration (e.g., 1-10 µg/mL) with the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive and/or negative ion mode.
-
Scan Mode: Full scan for initial identification of intermediates and byproducts. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis of known intermediates.
-
Collision Energy (for MS/MS): Optimized for each specific intermediate to obtain characteristic fragment ions.
-
HPLC-UV Method for Quantitative Analysis
This protocol is suitable for routine monitoring of the conversion of starting material to product.
-
Sample Preparation: As described for the LC-MS/MS method.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). Phosphoric acid or formic acid can be added to the mobile phase to improve peak shape.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compounds of interest have significant absorbance (e.g., 254 nm).
-
NMR Spectroscopy for In-situ Reaction Monitoring
This advanced technique allows for real-time observation of the reaction progress.
-
Sample Preparation: The reaction is set up directly in an NMR tube using deuterated solvents.
-
NMR Experiment:
-
A series of ¹H NMR spectra are acquired at regular time intervals throughout the reaction.
-
The disappearance of signals corresponding to the starting material and the appearance of signals for the intermediates and product can be monitored.
-
Integration of the respective signals allows for the determination of the relative concentrations of each species over time, providing kinetic information.
-
Visualization of Analytical Workflow
Conclusion
Mass spectrometry, particularly LC-MS/MS, stands out as a superior technique for the in-depth analysis of this compound reaction intermediates due to its high sensitivity and specificity, which are crucial for identifying trace-level byproducts and confirming the structures of transient species. While HPLC-UV offers a robust and cost-effective solution for routine quantitative monitoring of major components, and NMR provides unparalleled structural elucidation and the potential for real-time kinetic studies, the comprehensive information provided by mass spectrometry is invaluable for rigorous process development and quality control in the synthesis of this important pharmaceutical intermediate. The choice of the most suitable analytical technique will ultimately depend on the specific requirements of the analysis, available instrumentation, and the stage of process development.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Synthesis of Substituted Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
Substituted dichloropyrimidines are pivotal intermediates in the synthesis of a diverse array of biologically active molecules, including pharmaceuticals and agrochemicals. The strategic introduction of substituents and the efficient construction of the dichloropyrimidine core are critical considerations in drug discovery and development. This guide provides an objective comparison of three primary synthetic routes to substituted dichloropyrimidines, supported by experimental data and detailed protocols to inform methodological selection.
Executive Summary
This guide evaluates the following synthetic strategies:
-
Route 1: Direct Chlorination of Dihydroxypyrimidines. This is the most traditional and widely employed method, utilizing common chlorinating agents.
-
Route 2: Sandmeyer Reaction of Diaminopyrimidines. This classical transformation offers an alternative pathway from readily available amino-substituted precursors.
-
Route 3: Ring Closure from Acyclic Precursors followed by Chlorination. This approach builds the pyrimidine (B1678525) ring from simple starting materials before introducing the chlorine atoms.
The selection of an optimal route depends on factors such as the desired substitution pattern, scale of synthesis, availability of starting materials, and considerations regarding hazardous reagents and byproducts.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for each synthetic route, providing a clear comparison of their efficiencies and reaction conditions.
| Parameter | Route 1: Chlorination of Dihydroxypyrimidine | Route 2: Sandmeyer Reaction | Route 3: Ring Closure & Chlorination |
| Starting Material | Substituted Dihydroxypyrimidine | Substituted Diaminopyrimidine | Diethyl Malonate, Formamide |
| Key Reagents | POCl₃ or SOCl₂ with an optional amine base | NaNO₂, HCl, CuCl | Sodium Ethoxide, Thionyl Chloride |
| Reaction Temperature | 65 - 110°C | -5 to 45°C | 70°C (Ring Closure), Reflux (Chlorination) |
| Reaction Time | 3.5 - 5 hours | ~4 hours | Multistep, >4 hours total |
| Reported Yield | 85 - 95% | ~86% | ~83% (overall) |
| Key Advantages | High yields, well-established | Good yield, alternative precursor | Readily available, inexpensive starting materials |
| Key Disadvantages | Harsh reagents (POCl₃), exothermic | Diazonium intermediates can be unstable | Multi-step, potentially lower overall throughput |
Experimental Protocols
Detailed methodologies for the key transformations are provided below.
Route 1: Direct Chlorination of Dihydroxypyrimidines
Protocol 1.1: Chlorination of Uracil (B121893) (2,4-dihydroxypyrimidine) using POCl₃
-
Materials: Uracil, Phosphorus oxychloride (POCl₃), Chloroform (B151607), Sodium carbonate solution, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve uracil (100 g, 0.82 mol) in phosphorus oxychloride (400 ml) in a two-necked round-bottom flask equipped with a condenser.
-
Reflux the solution with stirring for 3.5 hours at 110°C.[1]
-
Remove the residual phosphorus oxychloride in vacuo at 50°C.
-
Pour the remaining oil onto ice (50 g) and extract with chloroform (3 x 50 ml).
-
Wash the combined organic extract with dilute sodium carbonate solution and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield 2,4-dichloropyrimidine (B19661).[1]
-
Protocol 1.2: Chlorination of 2,4-Dihydroxypyrimidine using SOCl₂ and a Co-reagent
-
Materials: 2,4-Dihydroxypyrimidine, Thionyl chloride (SOCl₂), Bis(trichloromethyl) carbonate (BTC), 4-Dimethylaminopyridine (DMAP), Dichloromethane, Sodium carbonate solution.
-
Procedure:
-
To a reaction flask, add 2,4-dihydroxypyrimidine (1000 mg, 8.9 mmol), DMAP (50 mg), and 4 mL of SOCl₂.
-
Slowly add a solution of BTC (5.28 g, 17.8 mmol) in SOCl₂ (4 mL).[2]
-
Heat the reaction in an oil bath at 65-70°C under reflux.[2]
-
After completion, cool the reaction mixture and evaporate the excess solvent.
-
Add the residue to 10 mL of ice water and neutralize with sodium carbonate solution to a pH of 8-9.
-
Extract with dichloromethane, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to give 2,4-dichloropyrimidine (Yield: 95%).[2]
-
Route 2: Sandmeyer Reaction of Diaminopyrimidines
Protocol 2.1: Synthesis of 4,6-Dichloropyrimidine (B16783) from 4,6-Diaminopyrimidine (B116622)
-
Materials: 4,6-Diaminopyrimidine, 31% Hydrochloric acid, 33% Sodium nitrite (B80452) solution, Cuprous chloride (CuCl), Trichloroethane.
-
Procedure:
-
Dissolve 105.5 g of 4,6-diaminopyrimidine in 660.0 g of 31% hydrochloric acid and cool to -5°C.
-
Dropwise, add 500.3 g of 33% sodium nitrite solution over 2 hours.[3]
-
In a separate flask, prepare a solution of 42.8 g of cuprous chloride in 214.0 g of 31% hydrochloric acid.
-
Add the diazonium salt solution dropwise to the cuprous chloride solution.
-
After the addition, heat the reaction at 45°C for 2 hours.[3]
-
Extract the product with trichloroethane (2 x 200 g).
-
Combine the organic layers and distill to obtain 146.9 g of 4,6-dichloropyrimidine (Yield: 86.4%).[3]
-
Route 3: Ring Closure from Acyclic Precursors followed by Chlorination
Protocol 3.1: Two-Step Synthesis of 4,6-Dichloropyrimidine
-
Step 1: Synthesis of 4,6-Dihydroxypyrimidine
-
Materials: Formamide, Absolute ethanol (B145695), Sodium ethoxide, Diethyl malonate, Hydrochloric acid solution.
-
Procedure:
-
Feed formamide, absolute ethanol, and sodium ethoxide into a container, stir, and heat.
-
Add diethyl malonate dropwise and reflux the mixture.
-
Recover the ethanol by distillation.
-
Cool the reaction mixture and add hydrochloric acid solution until the pH is between 2 and 6.
-
Cool, centrifuge, and dry the precipitate to obtain 4,6-dihydroxypyrimidine.[4]
-
-
-
Step 2: Chlorination of 4,6-Dihydroxypyrimidine
-
Materials: 4,6-Dihydroxypyrimidine, Dichloroethane, Chlorination catalyst, Thionyl chloride.
-
Procedure:
-
Feed the 4,6-dihydroxypyrimidine, dichloroethane, and a chlorination catalyst into a container.
-
Stir and slowly heat to reflux.
-
Add thionyl chloride dropwise and maintain the temperature.
-
After the reaction, cool the mixture and recover the dichloroethane.
-
Cool the product in a crystallizing kettle, centrifuge, and dry to obtain 4,6-dichloropyrimidine. The total reaction yield based on diethyl malonate is reported to be over 83%.[4]
-
-
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the compared synthetic routes.
Caption: Logical flow of the three primary synthetic routes.
Caption: A typical experimental workflow for the direct chlorination of dihydroxypyrimidines.
Conclusion
The synthesis of substituted dichloropyrimidines can be effectively achieved through several distinct routes. The direct chlorination of dihydroxypyrimidines remains a highly efficient and widely practiced method, particularly for large-scale production, despite the use of hazardous reagents. The Sandmeyer reaction provides a valuable alternative, especially when diaminopyrimidines are more readily accessible than their dihydroxy counterparts. For syntheses requiring the construction of the pyrimidine core from simple, inexpensive starting materials, the ring closure approach offers a viable, albeit multi-step, option. The choice of the most suitable synthetic strategy will ultimately be guided by the specific requirements of the target molecule and the practical considerations of the research or manufacturing environment.
References
- 1. EP0816345B2 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]
- 2. Preparation method of 4, 6-dichloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4,6-Dichloro-5-methoxypyrimidine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 4,6-Dichloro-5-methoxypyrimidine, a common intermediate in chemical synthesis. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure to this hazardous substance. This compound is harmful if swallowed and can cause serious eye damage.[1][2]
Required Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Face shield and safety glasses approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected prior to use.[1] Use proper glove removal technique to avoid skin contact.[1] |
| Protective Clothing | Lab coat or chemical-resistant apron. |
| Respiratory Protection | In case of dust or aerosol formation, use a NIOSH-approved respirator (e.g., N95 dust mask). |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal company.[1][2] This ensures that the chemical is handled and treated in accordance with all applicable local, national, and international regulations.
Operational Protocol for Waste Disposal:
-
Segregation and Storage :
-
Labeling :
-
Ensure the container is clearly labeled with the full chemical name: "this compound" and the associated hazards.
-
-
Engage a Licensed Disposal Service :
-
Contact a certified hazardous waste disposal company to arrange for the collection and disposal of the chemical.
-
Provide the safety data sheet (SDS) to the disposal company to ensure they are fully aware of the material's properties and hazards.
-
-
Incineration (to be performed by the licensed facility) :
Handling of Spills:
In the event of a spill, follow these steps:
-
Evacuate and Ventilate : Ensure adequate ventilation and evacuate non-essential personnel from the area.[1]
-
Containment : Without creating dust, sweep or shovel the spilled solid material into a suitable, closed container for disposal.[1][2]
-
Decontamination : Clean the spill area thoroughly.
-
Disposal of Cleanup Materials : All contaminated materials used for cleanup should be placed in a sealed container and disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended for guidance and is based on publicly available safety data sheets. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical disposal.
References
Personal protective equipment for handling 4,6-Dichloro-5-methoxypyrimidine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 4,6-Dichloro-5-methoxypyrimidine, including operational and disposal plans.
Chemical Identifier:
| Chemical Name | This compound |
| CAS Number | 5018-38-2 |
| Molecular Formula | C₅H₄Cl₂N₂O |
| Molecular Weight | 179.00 g/mol |
| Appearance | White to Orange to Green powder to crystal |
| Melting Point | 54-58 °C |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed and causes serious eye damage.[1][2][3] Strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory to minimize exposure risks.
Summary of Required Personal Protective Equipment:
| PPE Category | Item | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side-shields or face shield | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1] |
| Body Protection | Protective clothing, lab coat | To prevent skin exposure. |
| Respiratory Protection | Dust mask type N95 (US) or equivalent | Use in a well-ventilated area. If dust formation is likely, use appropriate exhaust ventilation.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound.
Experimental Workflow Diagram:
Caption: Workflow for the safe handling of this compound.
Detailed Experimental Protocol:
-
Preparation:
-
Handling:
-
Storage:
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][2] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists.[1][2] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2] |
| Spill | Use personal protective equipment. Avoid dust formation. Sweep up and shovel. Keep in suitable, closed containers for disposal. Do not let the product enter drains.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
-
Chemical Waste:
-
Dispose of surplus and non-recyclable solutions to a licensed disposal company.[1]
-
The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Waste material must be disposed of in accordance with the Directive on waste 2008/98/EC as well as other national and local regulations.[1]
-
-
Contaminated Packaging:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
